Boc-4-bromo-DL-phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOXUAEIPUJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Boc-4-bromo-DL-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-bromo-DL-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in the fields of medicinal chemistry and drug discovery. The incorporation of a bromine atom onto the phenyl ring of phenylalanine and the protection of the amino group with a tert-butyloxycarbonyl (Boc) group impart unique physicochemical properties. These modifications enhance its utility in peptide synthesis and the development of novel therapeutic agents, particularly in creating peptides with increased stability, altered receptor-binding affinities, and potential for further functionalization. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and relevant biological pathway diagrams.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for the racemic mixture, other data points are specific to the D- or L-enantiomers.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][2] |
| Molecular Weight | 344.2 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 117-123 °C (for D-enantiomer) | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3][4] |
| pKa (Predicted) | The pKa of the carboxylic acid is predicted to be approximately 3.84 for the similar Boc-4-iodo-L-phenylalanine. The actual value for this compound may vary slightly. | [4] |
| logP (Calculated) | A calculated logP value for the parent compound, 4-bromo-L-phenylalanine, is -0.4. The Boc group will significantly increase the lipophilicity, resulting in a higher positive logP value. | [5] |
| CAS Number | 132153-48-1 (for DL-form) |
Experimental Protocols
Synthesis of this compound (N-Boc Protection)
This protocol describes a general method for the N-tert-butoxycarbonylation of 4-bromo-DL-phenylalanine.
Materials:
-
4-bromo-DL-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
2N Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-bromo-DL-phenylalanine in a 1:1 mixture of 1,4-dioxane and water in a round bottom flask.
-
While stirring vigorously, add 1N NaOH solution to the mixture to adjust the pH to approximately 9-10, ensuring the amino acid is fully dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
-
Allow the reaction to stir overnight at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 by the dropwise addition of 2N KHSO₄ solution.[6]
-
Concentrate the reaction mixture using a rotary evaporator to remove the 1,4-dioxane.[6]
-
Extract the aqueous layer three times with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-4-bromo-L-phenylalanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 5. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to the Structure and Conformation of Boc-4-bromo-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-4-bromo-DL-phenylalanine (Boc-4-bromo-DL-phenylalanine), a synthetic amino acid derivative crucial in peptide synthesis and drug discovery. This document delves into its structure, conformational properties, synthesis, and applications, offering valuable insights for professionals in medicinal chemistry and biochemical research.
Physicochemical and Structural Properties
This compound is a derivative of the essential amino acid phenylalanine. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the para-position of the phenyl ring significantly alters its chemical properties. These modifications are instrumental in its application, enhancing its utility as a building block in solid-phase peptide synthesis (SPPS) and for introducing unique structural and functional characteristics into peptides.[1]
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| IUPAC Name | (2R,S)-2-(tert-butoxycarbonylamino)-3-(4-bromophenyl)propanoic acid | [2] |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [2] |
| Molecular Weight | 344.2 g/mol | [2] |
| CAS Number | 132153-48-1 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM), slightly soluble in water |
Chemical Structure
The structure of this compound is characterized by a central chiral carbon, the Boc-protected amine, a carboxylic acid group, and a 4-bromobenzyl side chain.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-α-protection of 4-bromo-DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure is widely applicable for the Boc protection of amino acids.[3]
Experimental Protocol: Boc Protection
Materials:
-
4-bromo-DL-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
Dry Dichloromethane (DCM)
-
Water
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 4-bromo-DL-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution with vigorous stirring in an ice bath.
-
Slowly add a solution of Boc₂O in 1,4-dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to a pH of approximately 1.5 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Conformational Analysis
The structural integrity and conformation of this compound can be assessed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α-proton (multiplet), β-protons (multiplets), and the aromatic protons of the bromophenyl ring (two doublets, AA'BB' system). |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group, the α-carbon, β-carbon, the carboxyl carbon, and the aromatic carbons, including the carbon bearing the bromine atom. |
| FTIR | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the carbamate and carboxylic acid, and C-Br stretch of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, exhibiting the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). |
Conformational Insights
The conformation of this compound in peptides is influenced by both the bulky Boc group and the bromo-substituted phenyl ring.
-
Boc Group: The tert-butyloxycarbonyl group is known to be sterically demanding and can influence the local backbone conformation of the amino acid residue.[4] It can restrict the accessible regions of the Ramachandran plot for the residue it protects.
-
4-Bromo-phenyl Side Chain: The bromine atom at the para-position increases the lipophilicity and steric bulk of the phenyl side chain.[5] This modification can impact peptide folding and its interactions with biological targets. Halogenation of the phenylalanine residue has been shown to affect the cis/trans equilibrium of adjacent peptide bonds, which can be a critical factor for biological activity.[6] Computational studies on related halogenated phenylalanine analogs suggest that the bulky side chain can induce conformational constraints, favoring specific secondary structures like β-turns.[7][8]
Applications in Peptide Synthesis and Drug Development
This compound is a valuable building block in the design and synthesis of novel peptides and peptidomimetics.[1][9]
-
Enhanced Stability and Potency: The D-enantiomer, when incorporated into peptides, can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[5] The brominated phenyl ring can also enhance binding affinity to target receptors.[5]
-
Structural Probe: The bromine atom serves as a useful handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.[7]
-
Drug Discovery: This modified amino acid is utilized in the development of therapeutic peptides for various applications, including oncology and neurology, where precise molecular interactions are crucial for efficacy.[1]
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide chain via SPPS follows a standard protocol.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-N-Boc-DL-phenylalanine | 132153-48-1 | HFA15348 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. nbinno.com [nbinno.com]
- 6. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Solubility Profile of Boc-4-bromo-DL-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Boc-4-bromo-DL-phenylalanine in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility and provides a comprehensive, standardized experimental protocol for determining solubility in the laboratory. This guide is intended to support research, process development, and formulation activities involving this compound.
Qualitative Solubility of this compound
This compound, a protected amino acid derivative, exhibits solubility in a range of common organic solvents. This solubility is a critical parameter for its use in peptide synthesis, purification, and the development of pharmaceutical intermediates. The available data on its solubility is summarized in the table below. It is important to note that "soluble" is a qualitative term and the actual concentration can vary significantly between solvents.
| Solvent | IUPAC Name | Qualitative Solubility |
| Chloroform | Trichloromethane | Soluble |
| Dichloromethane (DCM) | Dichloromethane | Soluble |
| Ethyl Acetate (EtOAc) | Ethyl ethanoate | Soluble |
| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Soluble |
| Acetone | Propan-2-one | Soluble |
| Water | Water | Slightly soluble |
Note: The qualitative data is based on information from chemical suppliers and general chemical literature. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is robust and provides thermodynamic solubility data.
2.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity, analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Analytical balance (± 0.01 mg)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
For finely dispersed solids, centrifugation of the samples at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the specific solvent. The solubility is typically expressed in units of mg/mL or g/L.
-
Visualizing Experimental and Conceptual Frameworks
3.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.
3.2. Factors Influencing Solubility
The solubility of a compound like this compound in organic solvents is influenced by a combination of factors related to both the solute and the solvent. This relationship is depicted in the diagram below.
The Strategic Role of the Boc Protecting Group in 4-Bromophenylalanine: A Technical Guide for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the application of 4-bromophenylalanine, a non-canonical amino acid increasingly utilized in peptide synthesis and drug development. The strategic implementation of the Boc group facilitates the controlled incorporation of 4-bromophenylalanine into peptide chains, while the bromo moiety serves as a versatile handle for post-synthetic modifications, enabling the creation of novel therapeutic and research agents.
Core Principles of Boc Protection in 4-Bromophenylalanine Chemistry
The primary function of the Boc protecting group in the context of 4-bromophenylalanine is to temporarily block the nucleophilicity of the α-amino group.[1] This protection is essential during peptide bond formation to prevent unwanted side reactions, such as self-polymerization.[1] The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which provides orthogonality with other protecting groups used in complex molecular synthesis.[1]
The incorporation of 4-bromophenylalanine itself introduces a unique structural and functional element into peptides. The bromine atom can alter the electronic properties of the phenyl ring and provides a reactive site for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the synthesis of peptide analogs with modified side chains to optimize potency, selectivity, and pharmacokinetic profiles.[2]
Physicochemical Properties of Boc-4-bromo-L-phenylalanine
A clear understanding of the physicochemical properties of Boc-4-bromo-L-phenylalanine is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C14H18BrNO4 | [3] |
| Molecular Weight | 344.2 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Melting Point | 118°C to 120°C | [4] |
| Solubility | Slightly soluble in water. Soluble in methanol, dichloromethane, dimethylformamide and N-methyl-2-pyrrolidone. | [4][5] |
| Storage Conditions | 0-8 °C | [3] |
Experimental Protocols
Boc Protection of 4-Bromophenylalanine
This protocol describes a standard procedure for the protection of the amino group of 4-bromophenylalanine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Bromo-L-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄)
Procedure:
-
Dissolve 4-bromo-L-phenylalanine (1.0 equiv) in a mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 equiv) to the solution and stir until the amino acid dissolves completely.
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.7 equiv) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to a pH of 2-3 with a suitable acid (e.g., 1M HCl or KHSO₄ solution).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Boc-4-bromo-L-phenylalanine.
-
The crude product can be further purified by recrystallization.
Boc Deprotection of a 4-Bromophenylalanine-Containing Peptide
This protocol outlines the removal of the Boc protecting group under acidic conditions, a critical step in solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dithiothreitol (DTE) (optional, as a scavenger for sensitive residues)
-
Isopropyl alcohol (IPA)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin) for a pre-wash of 5 minutes.[6]
-
Drain the solution and add a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete deprotection.[2][6] For peptides containing sensitive residues like Cys, Met, or Trp, 0.5% DTE can be added to the TFA solution as a scavenger.[6]
-
Filter the resin and wash thoroughly with DCM (2x) and then IPA (2x).[6]
-
The deprotected peptide-resin is now ready for the next coupling step.
Solid-Phase Peptide Synthesis (SPPS) using Boc-4-Bromophenylalanine
This protocol describes the incorporation of Boc-4-bromophenylalanine into a growing peptide chain on a solid support.
Materials:
-
Deprotected peptide-resin
-
Boc-4-bromo-L-phenylalanine
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a separate vessel, dissolve Boc-4-bromo-L-phenylalanine (3.0 equiv) and a coupling activator like HOBt (3.0 equiv) in DMF.
-
Add the coupling reagent, such as HBTU (3.0 equiv), to the amino acid solution.
-
Activate the amino acid by adding DIPEA (6.0 equiv).
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
A capping step with acetic anhydride and DIPEA in DMF can be performed to block any unreacted N-terminal amines.
Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling
The bromine atom on the 4-bromophenylalanine residue serves as a handle for post-synthetic modifications, such as the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Purified peptide containing 4-bromophenylalanine
-
Aryl boronic acid (1.5-3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equiv)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-4 equiv)
-
Solvent system (e.g., THF/water, DMF)
Procedure:
-
Dissolve the 4-bromophenylalanine-containing peptide in a suitable solvent system.
-
Add the aryl boronic acid, palladium catalyst, and base to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60°C to 100°C for 2-24 hours.[7]
-
Monitor the reaction progress by HPLC and mass spectrometry.
-
Upon completion, purify the modified peptide using reverse-phase HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and modification of peptides containing Boc-4-bromophenylalanine.
Table 1: Typical Yields and Purity in Boc-4-Bromophenylalanine Chemistry
| Process | Product | Typical Crude Yield | Typical Final Purity | Reference |
| Boc Protection | Boc-4-bromo-L-phenylalanine | >90% | >98% (after recrystallization) | [3] |
| SPPS Coupling | Peptide-resin | >95% (coupling efficiency) | - | [8] |
| Cleavage from Resin | Crude Peptide | 70-90% | - | [7] |
| HPLC Purification | Purified Peptide | - | >95% or >98% | [7] |
| Suzuki Coupling | Modified Peptide | 60-90% (conversion rate) | >95% (after purification) | [7] |
Visualizing the Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involving Boc-4-bromophenylalanine.
Conclusion
The use of Boc-4-bromophenylalanine is a powerful strategy in modern peptide chemistry. The Boc protecting group ensures the fidelity of peptide synthesis by preventing unwanted side reactions at the N-terminus. The bromine atom on the phenyl ring provides a versatile platform for post-synthetic modifications, enabling the generation of diverse peptide libraries for drug discovery and other biomedical applications. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in this exciting field.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-4-bromo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]
- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Introduction: Beyond the Canonical – Leveraging Bromophenylalanine in Modern Drug Design
An In-Depth Technical Guide to the Impact of Bromine Substitution on Phenylalanine Properties for Advanced Drug Discovery
In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Halogenation, and particularly bromination, has emerged as a powerful and reliable strategy for this purpose. The substitution of a hydrogen atom with bromine on a molecule's scaffold can profoundly alter its intrinsic properties in predictable yet potent ways. When applied to foundational biological building blocks like the amino acid phenylalanine, this modification creates non-canonical amino acids (ncAAs) such as 3-bromo-DL-phenylalanine and 4-bromo-L-phenylalanine, which serve as invaluable tools for researchers.[1]
This guide, intended for drug development professionals and research scientists, provides a deep dive into the multifaceted impact of bromine substitution on phenylalanine. We will move beyond a simple recitation of facts to explore the causal relationships between the physicochemical changes induced by bromine and the resulting modulation of biological activity. As Senior Application Scientists, our goal is to provide not just the "what," but the "why" and "how"—explaining the rationale behind experimental choices and providing robust, field-proven protocols for leveraging brominated phenylalanine derivatives in your research. These derivatives are not merely structural analogs; they are sophisticated tools for enhancing binding affinity, improving metabolic stability, and providing versatile synthetic handles for further molecular diversification.[2]
Section 1: The Physicochemical Cascade: How Bromine Alters Phenylalanine's Core Properties
The introduction of a bromine atom onto the phenyl ring of phenylalanine initiates a cascade of changes to the molecule's fundamental physicochemical characteristics. The position of the bromine atom (ortho-, meta-, or para-) further refines these effects, providing a tunable platform for molecular design. Understanding these core changes is critical, as they are the root cause of the altered biological functions we aim to achieve.
Increased Lipophilicity: Enhancing Membrane Permeability and Hydrophobic Interactions
One of the most significant and immediate effects of bromination is the increase in lipophilicity, or hydrophobicity. The large, polarizable electron cloud of the bromine atom reduces the molecule's affinity for aqueous environments and enhances its partitioning into lipidic phases. This is a crucial parameter in drug design, as it directly influences a compound's ability to cross cellular membranes and its potential to engage with hydrophobic pockets in target proteins.
The increase in lipophilicity can be quantified by the partition coefficient (logP). Computational models show a marked increase in the logP value for brominated phenylalanine compared to its canonical counterpart.[3]
| Compound | Canonical/Substituted | Predicted LogP (Model 2)[3] | Key Implication |
| Phenylalanine | Canonical | 1.60 | Baseline |
| 4-Fluorophenylalanine | Halogenated (Fluoro) | 1.79 | Moderate lipophilicity increase |
| 4-Chlorophenylalanine | Halogenated (Chloro) | 2.45 | Significant lipophilicity increase |
| 4-Bromophenylalanine | Halogenated (Bromo) | 3.92 | Substantial lipophilicity increase |
Rationale: From a drug design perspective, this enhanced lipophilicity is a double-edged sword. While it can improve membrane transit and hydrophobic binding, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased metabolic turnover. Therefore, the choice to incorporate bromophenylalanine must be balanced against the overall physicochemical profile of the parent molecule.
Electronic Perturbation and the Potential for Halogen Bonding
Bromine is a highly electronegative atom that exerts a strong electron-withdrawing effect on the phenyl ring.[4] This electronic perturbation can influence the acidity (pKa) of the amino acid's carboxyl and amino groups, potentially altering ionization states at physiological pH and modifying electrostatic interactions with a biological target.[4]
More profoundly, the electron distribution around the bromine atom creates a region of positive electrostatic potential on its outward-facing pole, known as a "sigma-hole." This enables a highly directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site, an interaction known as halogen bonding .[5] This bond, though weaker than a hydrogen bond, can be a critical contributor to enhancing binding affinity and specificity.[4][5]
Steric and Conformational Impact
The bromine atom is significantly larger than a hydrogen atom, introducing considerable steric bulk to the phenylalanine side chain. This added volume can be leveraged to achieve a better fit within large, hydrophobic pockets of a target protein, thereby increasing binding affinity.[4] However, if the binding pocket is sterically constrained, this same bulk can lead to a clash that reduces or abolishes binding.[4] This highlights the importance of structural context; the impact of bromination is not universal but is highly dependent on the specific topology of the peptide-receptor or enzyme-inhibitor interface. The D-chiral configuration of bromophenylalanine can also be used to introduce unique steric factors, control peptide folding, and improve resistance to enzymatic degradation.
Section 2: Translating Physicochemical Changes into Biological Function
The alterations in lipophilicity, electronics, and sterics are not merely academic—they are the mechanisms by which bromophenylalanine modulates the biological activity of peptides and small molecules.
Modulating Enzyme Inhibition
Bromophenylalanine derivatives are effective tools for developing enzyme inhibitors, particularly for enzymes that process aromatic amino acids, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[1] By acting as a structural mimic of the natural substrate, a bromophenylalanine-containing molecule can act as a competitive inhibitor.[1] The enhanced hydrophobicity and potential for halogen bonding can lead to tighter binding in the enzyme's active site, resulting in a more potent inhibitory effect, as measured by a lower half-maximal inhibitory concentration (IC50) value.[4]
Enhancing Receptor Binding Affinity
For peptides that mediate their effects through receptor binding, such as the neuropeptide Substance P binding to the neurokinin-1 (NK-1) receptor, the incorporation of bromophenylalanine can significantly enhance binding affinity.[4] The key drivers for this enhancement are:
-
Increased Hydrophobicity: Facilitating entry into and favorable interactions within hydrophobic regions of the receptor's binding pocket.
-
Halogen Bonding: Providing an additional, stabilizing non-covalent interaction between the peptide and the receptor.[4]
The result is a more stable peptide-receptor complex, which can translate to greater potency and a longer duration of action.
Caption: Suzuki Coupling using Bromophenylalanine.
Incorporation into Peptides via SPPS
Bromophenylalanine, typically protected with an Fmoc group (Fmoc-L-3-bromophenylalanine or Fmoc-L-4-bromophenylalanine), is seamlessly integrated into standard solid-phase peptide synthesis (SPPS) protocols. [6]It acts as a key building block that allows for the precise, site-specific introduction of bromine into a peptide sequence. [6]This enables researchers to systematically probe the role of individual residues in peptide function and to optimize peptides for therapeutic applications by enhancing their stability and potency. [2]
Site-Specific Incorporation into Proteins
Through the advanced technique of genetic code expansion, bromophenylalanine can be incorporated into recombinant proteins at specific sites in response to a nonsense or "stop" codon (e.g., the amber codon, UAG). [7]This is achieved by introducing an engineered pair of a tRNA and a corresponding aminoacyl-tRNA synthetase (aaRS) into the expression host (like E. coli). The engineered aaRS specifically recognizes bromophenylalanine and attaches it to the engineered tRNA, which in turn reads the amber codon on the mRNA, inserting bromophenylalanine into the growing polypeptide chain. [7][8]This powerful method allows for the creation of proteins with novel functionalities or the introduction of heavy atoms for X-ray crystallography.
Section 4: Field-Proven Methodologies: Experimental Protocols
A core tenet of our scientific support is ensuring that advanced concepts can be practically applied. The following protocols provide validated, step-by-step methodologies for key workflows involving bromophenylalanine.
Protocol: Incorporation of Fmoc-4-Br-Phe into a Peptide via Manual SPPS
Rationale: This protocol outlines the standard manual procedure for incorporating a brominated phenylalanine residue into a growing peptide chain on a solid support resin using the well-established Fmoc/tBu strategy. [2]The self-validating steps include colorimetric tests to confirm the completion of coupling and deprotection.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-4-Bromo-L-phenylalanine
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection reagent: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Fmoc-4-Br-Phe):
-
In a separate vial, dissolve Fmoc-4-Bromo-L-phenylalanine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimum volume of DMF.
-
Add DIPEA (6 eq.) to activate the amino acid solution (it should turn yellow).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Validation (Kaiser Test): Take a few beads of resin, wash them, and perform a Kaiser test. A negative result (beads remain yellow) confirms complete coupling. If positive (blue beads), repeat the coupling step.
-
Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Cycle for Subsequent Amino Acids: Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: This protocol provides a general method for using the bromine atom on a phenylalanine derivative as a reactive site for forming a new carbon-carbon bond, enabling significant structural diversification. [2]Monitoring by LC-MS serves as the in-process validation check.
Materials:
-
N-protected bromophenylalanine derivative (e.g., from the peptide synthesis)
-
Arylboronic acid (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.)
-
Base (e.g., K₂CO₃, 3 eq.)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a Schlenk flask, add the N-protected bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting product by flash column chromatography.
Conclusion
The substitution of hydrogen with bromine on the phenylalanine ring is far more than a simple atomic swap; it is a strategic decision that imparts a powerful suite of new physicochemical and biological properties. From enhancing lipophilicity and enabling halogen bonding to improving metabolic stability and providing a handle for synthetic diversification, bromophenylalanine has proven to be an indispensable tool in the arsenal of the modern medicinal chemist. [1][2]Its seamless integration into established synthetic workflows, such as SPPS, further cements its role as a key building block for designing next-generation peptide therapeutics and complex small molecules. [6]By understanding and applying the principles and protocols outlined in this guide, researchers can unlock new possibilities in lead optimization and accelerate the journey from discovery to clinical candidate.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-L-3-Bromophenylalanine: A Key Building Block for Advanced Peptide Synthesis and Drug Discovery.
- Guidechem. (n.d.). What is 4-Bromo-L-phenylalanine and how is it synthesized?.
-
Kwon, I., & Tirrell, D. A. (2007). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society, 129(34), 10431–10437. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
- BenchChem. (2025). The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide.
- BenchChem. (2025). Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery.
-
Kwon, I., & Tirrell, D. A. (2007). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
-
Aragones, A. C., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Peptides Substituted with 4-Bromophenylalanine and 4-Aminophenylalanine.
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Stereochemistry of Boc-4-bromo-DL-phenylalanine: A Technical Guide to D and L Isomers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of N-Boc-4-bromo-DL-phenylalanine, a critical chiral building block in contemporary drug discovery and peptide synthesis. The presence of a bromine atom on the phenyl ring and the stereochemistry at the α-carbon offer unique opportunities for molecular design, influencing both the biological activity and pharmacokinetic properties of resulting peptides and small molecules. This document details the distinct properties of the D and L isomers, methods for their synthesis and separation, and their applications in research and development.
Core Concepts: The Significance of Chirality
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and medicinal chemistry. The two enantiomers of a chiral molecule, designated as D (dextrorotatory) and L (levorotatory), can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer. The use of stereochemically pure starting materials like Boc-4-bromo-D-phenylalanine and Boc-4-bromo-L-phenylalanine is therefore crucial in the development of safe and efficacious therapeutics.
Physicochemical Properties of Boc-4-bromo-phenylalanine Enantiomers
The D and L isomers of Boc-4-bromo-phenylalanine share the same molecular formula and weight but differ in their optical activity and melting points. A summary of their key physicochemical properties is presented below for easy comparison.
| Property | Boc-4-bromo-D-phenylalanine | Boc-4-bromo-L-phenylalanine |
| Synonyms | Boc-D-Phe(4-Br)-OH, Boc-p-bromo-D-Phe-OH | Boc-L-Phe(4-Br)-OH, Boc-p-bromo-L-Phe-OH |
| CAS Number | 79561-82-3[1] | 62129-39-9[2] |
| Molecular Formula | C14H18BrNO4[1][2] | C14H18BrNO4[1][2] |
| Molecular Weight | 344.2 g/mol [1][2] | 344.2 g/mol [1][2] |
| Appearance | White to off-white solid[1] | White powder[2] |
| Melting Point | 117-123 °C[1] | Not specified (typically similar to D-isomer) |
| Optical Rotation | [α]D²⁰ = -13 ± 2º (c=1, in MeOH)[1] | [α]D²⁰ = +13 ± 2º (c=1, in MeOH) (inferred) |
| Purity | ≥ 99% (HPLC)[1] | ≥ 99% (HPLC)[2] |
Applications in Drug Development and Peptide Synthesis
Both enantiomers of Boc-4-bromo-phenylalanine are valuable tools in the synthesis of peptides and other bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances their stability and solubility, making them suitable for solid-phase peptide synthesis (SPPS).
The bromine atom at the para position of the phenyl ring serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups to fine-tune the biological activity of the target molecule.
-
Boc-4-bromo-D-phenylalanine is frequently incorporated into peptide-based drugs to increase their resistance to enzymatic degradation, thereby prolonging their in-vivo half-life. Its use is prominent in the development of therapeutics in oncology and neurology, where specific molecular interactions are critical.[1]
-
Boc-4-bromo-L-phenylalanine serves as a crucial building block for creating biologically active peptides and exploring new drug candidates with enhanced biological activity.[2] It also finds applications in bioconjugation, where it can be used to attach drugs or imaging agents to biomolecules for targeted delivery.[2]
Experimental Protocols
Synthesis of Boc-4-bromo-DL-phenylalanine
A general method for the synthesis of N-Boc protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.
Materials:
-
4-bromo-DL-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-bromo-DL-phenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)2O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound.
Chiral Resolution of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the resolution of N-protected amino acids.
Instrumentation and Conditions (General Guideline):
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralcel® OD-H) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T).
-
Mobile Phase:
-
Normal Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Reversed Phase: A mixture of acetonitrile/water/trifluoroacetic acid (e.g., gradient elution).
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.
-
For preparative separation, collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and remove the solvent to obtain the isolated D and L isomers.
Enzymatic Resolution of this compound
Enzymatic resolution offers a green and highly selective method for separating enantiomers. Lipases are commonly used for the kinetic resolution of racemic esters of N-protected amino acids. This process involves the enantioselective hydrolysis of the ester, where the enzyme preferentially acts on one enantiomer.
Procedure (Two-step process):
Step 1: Esterification of this compound
-
Convert the racemic this compound to its methyl or ethyl ester using standard esterification methods (e.g., reaction with methanol or ethanol in the presence of an acid catalyst like thionyl chloride or HCl gas).
Step 2: Lipase-catalyzed Hydrolysis
-
Disperse the racemic ester of this compound in a suitable buffer solution (e.g., phosphate buffer, pH 7).
-
Add a lipase (e.g., from Candida antarctica or Pseudomonas cepacia).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC. The enzyme will selectively hydrolyze one of the ester enantiomers (typically the L-enantiomer) to the corresponding carboxylic acid.
-
When approximately 50% conversion is reached, stop the reaction.
-
Separate the unreacted D-ester from the L-carboxylic acid by extraction. The carboxylic acid will be soluble in a basic aqueous solution, while the ester will remain in an organic solvent.
-
Acidify the aqueous layer to recover the L-carboxylic acid.
-
Hydrolyze the D-ester to obtain the D-carboxylic acid.
Conclusion
The D and L isomers of Boc-4-bromo-phenylalanine are indispensable chiral building blocks in modern medicinal chemistry. Their distinct stereochemical properties and the versatility of the bromo-substituent provide a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of their individual characteristics and the methods for their preparation and separation is essential for researchers and drug development professionals aiming to leverage these compounds in their research endeavors. The protocols and data presented in this guide offer a solid foundation for the effective utilization of these important synthetic intermediates.
References
Boc-4-bromo-DL-phenylalanine: A Technical Guide for its Application as a Non-Canonical Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-bromo-DL-phenylalanine is a non-canonical amino acid (ncAA) that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. This synthetic amino acid, a derivative of phenylalanine, features a bromine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. The presence of the bromine atom introduces unique steric and electronic properties, making it a valuable tool for probing and engineering protein structure and function. This guide provides an in-depth overview of this compound, including its physicochemical properties, methodologies for its incorporation into proteins, and its application in studying cellular signaling pathways.
Physicochemical Properties
The incorporation of this compound into a peptide or protein is influenced by its distinct physicochemical characteristics. The bromine atom enhances its reactivity and provides a handle for further chemical modification.[1] The Boc protecting group increases its stability and solubility, facilitating its use in solid-phase peptide synthesis.[1]
Below is a summary of the available quantitative data for this compound and its individual enantiomers.
| Property | This compound | Boc-4-bromo-D-phenylalanine | Boc-4-bromo-L-phenylalanine |
| Synonyms | N-(tert-Butoxycarbonyl)-p-bromo-DL-phenylalanine | Boc-D-Phe(4-Br)-OH, Boc-p-bromo-D-Phe-OH | Boc-L-Phe(4-Br)-OH, Boc-p-bromo-L-Phe-OH |
| CAS Number | 132153-48-1 | 79561-82-3[1] | 62129-39-9 |
| Molecular Formula | C14H18BrNO4 | C14H18BrNO4[1] | C14H18BrNO4 |
| Molecular Weight | 344.20 g/mol | 344.2 g/mol [1] | 344.2 g/mol |
| Appearance | White to off-white solid | White to off-white solid[1] | White powder |
| Melting Point | Not specified | 117-123 °C[1] | Not specified |
| Purity | Custom Synthesis | ≥ 99% (HPLC)[1] | ≥ 99% (HPLC) |
| Optical Rotation | Not applicable (racemic) | [a]D20 = -13 ± 2º (c=1, in MeOH)[1] | Not specified |
| Storage Conditions | 0-8 °C | 0-8 °C[1] | 0-8 °C |
Experimental Protocols: Site-Specific Incorporation into Proteins
The site-specific incorporation of non-canonical amino acids like this compound into proteins is a powerful technique for protein engineering and studying protein function. The most common method for achieving this in both prokaryotic and eukaryotic systems is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, often in combination with amber stop codon suppression.[2]
General Workflow for Amber Codon Suppression
The following diagram illustrates the general workflow for the site-specific incorporation of a non-canonical amino acid using amber codon suppression.
Caption: General workflow for site-specific incorporation of ncAAs.
Detailed Methodology for Incorporation in E. coli
This protocol is adapted from established methods for the incorporation of p-bromophenylalanine and other non-canonical amino acids in E. coli.[2]
1. Plasmid Construction:
-
Target Gene Plasmid: Introduce an amber stop codon (TAG) at the desired site in your gene of interest using site-directed mutagenesis. The choice of the flanking codons can influence suppression efficiency.[3]
-
Orthogonal Synthetase/tRNA Plasmid: Utilize a plasmid co-expressing a mutant aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA. For phenylalanine analogs, a mutant yeast phenylalanyl-tRNA synthetase (yPheRS) and its corresponding tRNA (ytRNA(Phe)CUA) are often used.[2] To enhance specificity for 4-bromophenylalanine, a variant of yPheRS, such as T415A, can be employed to reduce misincorporation of natural amino acids.[2]
2. Transformation and Cell Culture:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the target gene plasmid and the orthogonal synthetase/tRNA plasmid.
-
Plate the transformed cells on selective agar plates and incubate overnight at 37°C.
-
Inoculate a single colony into minimal media supplemented with the appropriate antibiotics and incubate overnight at 37°C with shaking.
-
Inoculate a larger volume of minimal media with the overnight culture. Add this compound to a final concentration of 1-2 mM. The Boc protecting group may be removed in situ by cellular esterases, or the deprotected form, 4-bromo-DL-phenylalanine, can be used directly.
3. Protein Expression and Purification:
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters) and continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
4. Verification of Incorporation:
-
Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS). The mass of the purified protein should correspond to the expected mass with the non-canonical amino acid incorporated.
Application in Studying Signaling Pathways: The Substance P/NK-1 Receptor System
The incorporation of 4-bromophenylalanine, a close analog of the core structure of this compound, has been instrumental in studying the structure and function of peptides and their interactions with receptors.[4] One such system is the interaction of the neuropeptide Substance P with its G protein-coupled receptor (GPCR), the neurokinin-1 (NK-1) receptor. This interaction is crucial in pain transmission and inflammation.[4]
The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events. The introduction of 4-bromophenylalanine into Substance P can modulate its binding affinity and subsequent signaling, providing a tool to probe the receptor's active site and downstream pathways.[4]
Substance P/NK-1 Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon the binding of Substance P to the NK-1 receptor.
Caption: Simplified signaling cascade of the Substance P/NK-1 receptor.
By replacing native phenylalanine residues in Substance P with this compound, researchers can investigate the impact of this modification on the activation of these downstream pathways, providing insights into the molecular determinants of receptor activation and signaling bias.
Conclusion
This compound is a versatile and powerful tool for chemical biologists and drug discovery professionals. Its unique properties allow for the precise modification of peptides and proteins, enabling detailed structure-function studies and the development of novel therapeutics. The methodologies for its site-specific incorporation are well-established, and its application in probing complex biological systems, such as GPCR signaling, holds great promise for advancing our understanding of cellular processes and disease mechanisms.
References
Enhancing Peptide Stability Through 4-Bromophenylalanine Incorporation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hindered by their inherent instability, including susceptibility to proteolytic degradation and conformational lability. A key strategy to overcome these limitations is the incorporation of unnatural amino acids. This technical guide provides an in-depth overview of the use of 4-bromophenylalanine (p-Bpa), a halogenated analog of phenylalanine, to enhance the stability and modulate the biological activity of peptides. This document details the underlying principles, experimental protocols for synthesis and analysis, and the impact of 4-bromophenylalanine incorporation on peptide stability and function, with a focus on providing practical information for researchers in drug development.
Introduction: The Role of 4-Bromophenylalanine in Peptide Therapeutics
Peptides offer high specificity and potency as therapeutic agents.[1] However, their clinical application is often limited by a short in vivo half-life due to rapid clearance and degradation by proteases.[2] The incorporation of unnatural amino acids is a powerful strategy to enhance the pharmacokinetic properties of peptides.[1][3] 4-bromophenylalanine, in particular, has emerged as a valuable building block in peptide design.[3]
The introduction of a bromine atom at the para position of the phenylalanine side chain confers several advantageous properties:
-
Steric Hindrance: The bulky bromine atom can sterically hinder the approach of proteases to the peptide backbone, thereby reducing the rate of enzymatic degradation.[1]
-
Electronic Effects: The electron-withdrawing nature of bromine can alter the electronic properties of the aromatic ring, potentially influencing peptide-protein interactions and improving binding affinity.[3]
-
Increased Hydrophobicity: The addition of bromine increases the hydrophobicity of the amino acid residue, which can impact peptide folding, stability, and membrane permeability.[4]
-
Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction that can contribute to the stability of peptide-receptor complexes and enhance binding affinity.[4][5]
-
Structural Probe: The heavy bromine atom can serve as a useful probe in X-ray crystallography for determining peptide and protein structures.[4]
The incorporation of 4-bromophenylalanine has been shown to improve the thermal and proteolytic stability of peptides, making it a valuable tool for developing more robust and effective peptide-based drugs.[4] A key application of peptides containing 4-bromophenylalanine is in the development of inhibitors for the p53-MDM2 protein-protein interaction, a critical target in oncology.[4]
Quantitative Analysis of Stability Enhancement
While direct comparative studies with quantitative stability data for a wide range of peptides are not always readily available in the public domain, the incorporation of 4-bromophenylalanine is consistently associated with enhanced stability. The following tables present illustrative data to demonstrate the potential improvements in peptide stability upon the incorporation of 4-bromophenylalanine. These values are hypothetical and serve as a guide for the expected outcomes.
Table 1: Comparative Proteolytic Stability of a Model Peptide
| Peptide Variant | Protease | % Intact Peptide after 4h | Half-life (t½) in Human Serum |
| Native Peptide (with Phe) | Trypsin | 15% | 25 minutes |
| Modified Peptide (with p-Bpa) | Trypsin | 75% | > 180 minutes |
| Native Peptide (with Phe) | Chymotrypsin | 5% | 25 minutes |
| Modified Peptide (with p-Bpa) | Chymotrypsin | 60% | > 180 minutes |
Table 2: Comparative Thermal Stability of a Model Peptide
| Peptide Variant | Melting Temperature (Tm) |
| Native Peptide (with Phe) | 58°C |
| Modified Peptide (with p-Bpa) | 67°C |
Experimental Protocols
This section provides detailed methodologies for the synthesis of peptides containing 4-bromophenylalanine and for the subsequent evaluation of their stability and structure.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-Bromophenylalanine
The incorporation of 4-bromophenylalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]
Materials:
-
Fmoc-L-4-bromophenylalanine (Fmoc-p-Bpa-OH)
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel with gentle agitation for at least 30-60 minutes.[6]
-
Fmoc Deprotection: Treat the resin with the deprotection solution for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.[6]
-
-
Incorporation of Fmoc-p-Bpa-OH: Follow the same coupling procedure as in step 3 for the incorporation of Fmoc-p-Bpa-OH at the desired position in the peptide sequence.
-
Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[6]
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with agitation.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[7]
-
Purification and Analysis: Centrifuge to pellet the precipitated peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[7]
Experimental Workflow for Peptide Synthesis and Initial Characterization
References
Probing the Interactome: A Technical Guide to Boc-4-bromo-DL-phenylalanine for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The transient and often weak nature of these interactions necessitates advanced techniques for their capture and analysis. The incorporation of unnatural amino acids, such as Boc-4-bromo-DL-phenylalanine, into proteins has emerged as a powerful tool for photo-activated crosslinking, enabling the covalent trapping of interacting partners for subsequent identification and characterization. This technical guide provides an in-depth overview of the principles, experimental methodologies, and data analysis workflows for utilizing this compound in the study of PPIs.
Introduction to this compound
This compound is a derivative of the amino acid phenylalanine, featuring a bromine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.[1] This unnatural amino acid serves as a valuable tool in peptide synthesis and for studying protein folding and interactions.[2] The key feature for its application in PPI studies is its ability to act as a photo-activatable cross-linking agent.[3] Upon exposure to ultraviolet (UV) light, the carbon-bromine bond can be cleaved, generating a reactive phenyl radical that can form a covalent bond with nearby molecules, effectively "trapping" interacting proteins.
The Boc protecting group enhances the stability and solubility of the amino acid, making it suitable for use in solid-phase peptide synthesis (SPPS).[2] The unique bromine substitution also provides a distinct isotopic signature in mass spectrometry, aiding in the identification of cross-linked peptides.[3]
Physicochemical Properties and Mass Spectrometry Characteristics
The incorporation of 4-bromophenylalanine into a peptide or protein introduces specific changes that are critical for its use as a cross-linking agent and for subsequent analysis.
| Property | Value/Description | Reference |
| Molecular Formula | C14H18BrNO4 | Chem-Impex |
| Molecular Weight | 344.2 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Chem-Impex |
| Mass Shift (Monoisotopic) | +78.9 Da (relative to Phenylalanine, using ⁷⁹Br) | [3] |
| Isotopic Signature | Two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively), resulting in a characteristic 1:1 isotopic doublet in mass spectra, with peaks separated by approximately 2 Da. | [3] |
Experimental Protocols
Site-Specific Incorporation of this compound
The introduction of this compound at a specific site within a protein is achieved through amber stop codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber (TAG) stop codon at the desired incorporation site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for 4-bromophenylalanine.
-
This compound
-
Cell culture media and supplements
-
Standard protein purification reagents and equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol:
-
Transformation: Co-transform the E. coli expression host with the plasmid for the protein of interest and the plasmid for the aaRS/tRNA pair.
-
Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics to an OD600 of 0.6-0.8.
-
Induction and UAA Incorporation: Add this compound to the culture medium to a final concentration of 1-2 mM. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a suitable concentration and temperature (e.g., 0.1-1 mM IPTG, 18-30°C for 16-24 hours).
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells using sonication or a French press.
-
Protein Purification: Purify the protein containing this compound using standard chromatography techniques appropriate for the protein of interest.
Photo-Crosslinking of Protein-Protein Interactions
Materials:
-
Purified protein containing this compound.
-
Potential interacting protein partner(s).
-
UV lamp (a 365 nm UV light source is commonly used).[4]
-
Quartz cuvette or 96-well plate.
-
Reaction buffer.
Protocol:
-
Complex Formation: Incubate the protein containing 4-bromophenylalanine with its potential interacting partner(s) in a suitable reaction buffer to allow for complex formation. The optimal concentrations will depend on the binding affinity of the interaction.
-
UV Irradiation: Place the sample in a quartz cuvette or a UV-transparent plate. Irradiate the sample with UV light (e.g., 365 nm) for a specified duration.[4] The optimal irradiation time and distance from the UV source need to be empirically determined to maximize cross-linking efficiency while minimizing protein damage. Recommended starting conditions are exposure for 5-45 seconds with a high-intensity light source placed approximately 14 cm above the sample.[4]
-
Analysis of Cross-linking: Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to visualize the formation of higher molecular weight cross-linked complexes.
Mass Spectrometry Analysis of Cross-linked Complexes
Protocol:
-
Sample Preparation:
-
Excise the protein band corresponding to the cross-linked complex from the SDS-PAGE gel.
-
Perform in-gel digestion using a protease such as trypsin.
-
Extract the resulting peptides from the gel.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.[3]
-
-
LC-MS/MS Analysis:
-
Separate the peptides using a C18 reverse-phase column on a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3]
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS1 scan followed by MS/MS scans of the most abundant precursor ions.[3]
-
-
Data Analysis:
-
Use specialized software to identify the cross-linked peptides. The software should be able to account for the mass of the cross-linked amino acid and search for peptide pairs linked together.
-
The characteristic 1:1 isotopic doublet of bromine should be used to confirm the presence of 4-bromophenylalanine-containing peptides and their cross-linked products.[3]
-
Case Study: Elucidating Signaling Pathways
While specific, in-depth studies detailing the use of this compound to elucidate a complete signaling pathway are emerging, the methodology is well-suited for such applications. For instance, this technique can be applied to map the interactions of key proteins in cascades like the MAPK or EGFR signaling pathways.
Hypothetical Example: Mapping the Interaction of a Kinase with its Substrate
Consider a scenario where researchers aim to identify the direct substrates of a specific protein kinase within a signaling cascade.
In this example, this compound is incorporated into a kinase at a site predicted to be near the substrate-binding interface. Upon activation of the signaling pathway, the kinase interacts with its potential substrates. UV irradiation would then covalently trap the kinase-substrate complexes. Subsequent mass spectrometry analysis would identify the cross-linked peptides, confirming the direct interaction between the kinase and "Substrate 1" and potentially revealing novel interactors like "Substrate 2".
Conclusion
This compound is a powerful and versatile tool for the study of protein-protein interactions. Its ability to be site-specifically incorporated into proteins and to mediate photo-activated cross-linking provides a robust method for capturing transient and weak interactions in their native context. The detailed experimental protocols and data analysis strategies outlined in this guide offer a framework for researchers to employ this technology to unravel complex biological networks and accelerate the discovery of novel therapeutic targets.
References
A Comprehensive Technical Guide to the Handling and Storage of Boc-4-bromo-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended procedures for the safe handling and optimal storage of Boc-4-bromo-DL-phenylalanine, a key reagent in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Compound Identification and Properties
-
Chemical Name: N-(tert-Butoxycarbonyl)-4-bromo-DL-phenylalanine
-
Molecular Formula: C₁₄H₁₈BrNO₄[1]
-
Molecular Weight: 344.20 g/mol [2]
Storage Recommendations
Proper storage is essential to maintain the stability and purity of this compound. The following conditions are recommended based on safety data sheets and supplier information.
| Parameter | Recommendation | Source(s) |
| Temperature | Keep refrigerated at 2–8 °C for long-term storage.[2][3][4] Store in a cool place.[3][4] | [2][3][4] |
| Atmosphere | Store in a dry, well-ventilated area.[1][3][5] Keep container tightly closed to prevent moisture absorption.[1][3][5] | [1][3][5] |
| Light Sensitivity | While not explicitly stated in all sources, it is good practice to store in an opaque container to protect from light. | |
| Incompatibilities | Store away from strong oxidizing agents.[2][3] Keep apart from foodstuff containers.[5] | [2][3][5] |
Handling Procedures
Safe handling practices are paramount to minimize exposure and prevent contamination. The following personal protective equipment (PPE) and handling guidelines should be strictly followed.
| Equipment | Specification | Source(s) |
| Eye Protection | Wear tightly fitting safety goggles or chemical safety goggles with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[1][2][3][5] | [1][2][3][5] |
| Hand Protection | Wear appropriate chemical-impermeable gloves.[1][2][5] Inspect gloves before use.[3] | [1][2][3][5] |
| Body Protection | Wear suitable protective clothing to prevent skin exposure.[2][5] | [2][5] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[1][2] If dust is generated, use a particle filter respirator.[2] For firefighting, a self-contained breathing apparatus is necessary.[2][5] | [1][2][5] |
-
Ventilation: Handle in a well-ventilated place.[1][5] Use process enclosures or local exhaust ventilation to control airborne levels if dust is generated.[1]
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices.[2][5] Wash hands thoroughly after handling and before eating or smoking.[1] Avoid contact with skin, eyes, and clothing.[2][3][5] Do not ingest or inhale.[2][3] Avoid dust formation.[1][2][5]
Experimental Protocol: Fmoc Deprotection
The following is a general protocol for the deprotection of the Fmoc group from a resin-bound amino acid, a common step in solid-phase peptide synthesis.
Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of an amino acid attached to a solid support.
Materials:
-
Fmoc-4-bromo-phenylalanine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser Test Kit (for monitoring)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times for 1 minute each).[6]
-
Fmoc Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times for 1 minute each) to remove all traces of piperidine.[6]
-
Wash the resin with IPA (3 times for 1 minute each).[6]
-
Wash the resin with DCM (3 times for 1 minute each).[6]
-
Finally, wash with DMF (3 times for 1 minute each) to prepare for the next coupling step.[6]
-
-
Monitoring: Perform a Kaiser test to confirm the complete removal of the Fmoc group. A positive result (dark blue/purple color) indicates the presence of a free primary amine.[6]
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for handling and safety.
References
Boc-4-bromo-DL-phenylalanine safety data sheet and handling precautions.
An In-depth Technical Guide to the Safe Handling of Boc-4-bromo-DL-phenylalanine
This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available Safety Data Sheets (SDS) to ensure safe laboratory practices.
Chemical Identification and Properties
This compound is a derivative of the amino acid phenylalanine used in peptide synthesis and pharmaceutical research.[1][2] Its fundamental properties are summarized below.
| Property | Data |
| Chemical Name | N-(tert-Butoxycarbonyl)-4-bromo-DL-phenylalanine |
| Synonyms | Boc-Phe(4-Br)-OH |
| Molecular Formula | C₁₄H₁₈BrNO₄ |
| Molecular Weight | 344.2 g/mol |
| CAS Number | 62129-39-9 |
| Appearance | White Solid / Powder |
| Solubility | Slightly soluble in water.[2][3] |
Hazard Identification and Classification
While some suppliers indicate no known OSHA hazards, potential health effects associated with similar compounds suggest caution.[4] Potential hazards include irritation to the respiratory tract, skin, and eyes, and it may be harmful if inhaled or swallowed.[4]
GHS Hazard Statements (Potential):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always handle the compound in accordance with good industrial hygiene and safety practices.[5]
Safe Handling and Storage Workflow
Proper handling from receipt to disposal is critical to ensure laboratory safety. The following workflow diagram outlines the key steps for managing this compound in a research environment.
Caption: General workflow for receiving, storing, and handling this compound.
Detailed Handling Procedures
-
Engineering Controls: Use the substance in a well-ventilated area. Process enclosures or local exhaust ventilation should be used to minimize airborne levels.[4]
-
Personal Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of dust and aerosols during handling.[4] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]
-
Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[4][5] Refrigeration is recommended.[5] The substance should be stored away from incompatible materials such as oxidizing agents.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye/Face | Wear chemical safety goggles or glasses with side protection conforming to OSHA 29 CFR 1910.133 or EN166.[3][5] |
| Hand | Wear suitable chemical-resistant gloves. Inspect gloves for integrity before use.[4][5] |
| Body | Wear a lab coat or other protective clothing to prevent skin contact.[3] |
| Respiratory | Not required under normal use conditions with adequate ventilation. Use a particulate filter respirator if dust is generated. |
Emergency Procedures and First Aid
In case of accidental exposure or release, follow these established protocols immediately. The diagram below outlines the response steps for various types of exposure.
Caption: Emergency first aid response protocol for exposure to this compound.
Detailed First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing any contaminated clothing.[4][5]
-
Eye Contact: Rinse eyes immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediate medical attention is required.[5][6]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and call a physician or poison control center.[4][6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear the prescribed personal protective equipment. Avoid dust formation and breathing dust.[4][6]
-
Containment and Cleanup: For small spills, sweep up the material and place it into a suitable, sealed container for disposal. Prevent the substance from entering drains or waterways.[4][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][6]
-
Hazardous Combustion Products: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
References
Commercial Suppliers of Boc-4-bromo-DL-phenylalanine: A Technical Guide for Researchers
For scientists and professionals engaged in peptide synthesis, drug discovery, and medicinal chemistry, the non-natural amino acid Boc-4-bromo-DL-phenylalanine serves as a critical building block. The presence of a bromine atom on the phenyl ring provides a versatile handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, enabling the creation of novel peptides and peptidomimetics with tailored biological activities. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for the utilization of this valuable research chemical.
Commercial Availability and Specifications
This compound is available from a range of chemical suppliers. While the primary offering is often the individual D- and L-enantiomers, the racemic DL-mixture can also be sourced. The following tables summarize the quantitative data available from prominent suppliers to facilitate easy comparison.
Table 1: Commercial Suppliers of this compound and its Enantiomers
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Simson Pharma Ltd. | 4-Bromo-N-Boc-DL-phenylalanine | 132153-48-1 | C₁₄H₁₈BrNO₄ | 344.20 | Certificate of Analysis provided |
| Biosynth | 4-Bromo-N-Boc-DL-phenylalanine | 132153-48-1 | - | - | High-quality reference standard |
| Chem-Impex | Boc-4-bromo-D-phenylalanine | 79561-82-3 | C₁₄H₁₈BrNO₄ | 344.20 | ≥ 99% (HPLC)[1] |
| Thermo Scientific | N-Boc-4-bromo-L-phenylalanine | 62129-39-9 | C₁₄H₁₈BrNO₄ | 344.20 | 98%[2][3] |
Table 2: Physicochemical Properties of Boc-4-bromo-phenylalanine Enantiomers
| Property | Boc-4-bromo-D-phenylalanine (Chem-Impex)[1] | N-Boc-4-bromo-L-phenylalanine (Thermo Scientific) |
| Appearance | White to off-white solid | - |
| Melting Point | 117-123 °C | 118-120 °C |
| Optical Rotation | [a]D20 = -13 ± 2º (c=1, in MeOH) | - |
| Solubility | - | Slightly soluble in water |
| Storage Conditions | 0-8 °C | - |
Experimental Protocols
The primary application of this compound is its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group is acid-labile, making it suitable for Boc-based SPPS strategies. The bromo- moiety allows for subsequent modification, for which the Suzuki-Miyaura cross-coupling is a powerful and widely used method.
Protocol 1: Incorporation of this compound into a Peptide using Boc-SPPS
This protocol outlines the manual steps for incorporating a this compound residue into a peptide chain on a solid support.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides, PAM resin for peptide acids)
-
This compound
-
Other Boc-protected amino acids
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: Methanol (MeOH), Isopropanol (IPA)
-
Neutralization base: 10% DIPEA in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add 50% TFA in DCM to the resin and agitate for 2-3 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3x), IPA (1x), and DMF (3x).
-
-
Neutralization:
-
Add 10% DIPEA in DMF to the resin and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, the N-terminal Boc group is removed (step 2), and the peptide is cleaved from the resin with a strong acid such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which also removes side-chain protecting groups. This step requires specialized equipment and safety precautions.
-
Purification: The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the modification of the 4-bromo-phenylalanine residue while the peptide is still attached to the solid support. This allows for the introduction of an aryl or heteroaryl group.
Materials:
-
Peptide-resin containing the 4-bromo-phenylalanine residue
-
Arylboronic acid (e.g., phenylboronic acid, 3-5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents)
-
Base (e.g., aqueous Na₂CO₃, K₂CO₃, or an organic base like TAEA)
-
Solvent: Degassed DMF or a mixture like DMF/water.
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF) for 30 minutes.
-
Degassing: Thoroughly degas the resin suspension by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition:
-
Add the arylboronic acid to the resin suspension.
-
Add the base (e.g., 2M aqueous Na₂CO₃).
-
Finally, add the palladium catalyst. The mixture may change color.
-
-
Reaction: Agitate the mixture under an inert atmosphere (argon or nitrogen) at an elevated temperature (e.g., 60-80 °C) for 4-12 hours. Reaction time and temperature may require optimization depending on the specific substrates.
-
Washing: After the reaction is complete, cool the mixture to room temperature. Drain the solution and wash the resin extensively with DMF, water, DMF, and DCM to remove residual catalyst and reagents.
-
Cleavage and Purification: The modified peptide can then be cleaved from the resin and purified as described in Protocol 1 (steps 7 and 8).
Visualizing the Workflow
The integration of this compound into a peptide and its subsequent modification is a key workflow for researchers. The following diagram illustrates this process.
This technical guide provides a foundational resource for researchers utilizing this compound. By offering a consolidated view of supplier data and detailed, adaptable experimental protocols, it aims to streamline the integration of this versatile building block into innovative research and development projects.
References
Methodological & Application
Protocol for the Incorporation of Boc-4-bromo-DL-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased potency, improved stability against enzymatic degradation, and the introduction of novel functionalities. Boc-4-bromo-DL-phenylalanine is a valuable synthetic amino acid analog used in Solid-Phase Peptide Synthesis (SPPS) to introduce a brominated phenyl ring into a peptide sequence. The bromine atom serves as a versatile chemical handle for post-synthetic modifications, such as cross-coupling reactions, and can also influence the peptide's conformation and biological activity. This document provides a detailed protocol for the efficient incorporation of this compound into peptides using standard Boc-SPPS chemistry.
Materials and Reagents
| Reagent/Material | Grade |
| This compound | ≥98% Purity |
| Merrifield Resin (or other suitable Boc-compatible resin) | 100-200 mesh, 1% DVB |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Diisopropylethylamine (DIEA) | Reagent Grade |
| Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt | Peptide Synthesis Grade |
| Piperidine | Reagent Grade |
| Acetic Anhydride | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Diethyl ether | Anhydrous |
Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes with gentle agitation.
-
First Amino Acid Loading (Cesium Salt Method):
-
Dissolve Boc-amino acid (C-terminal residue) in methanol.
-
Add cesium carbonate (0.5 equivalents) and stir until the solution is neutral.
-
Evaporate the solvent to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in DMF and add it to the swelled resin.
-
Heat the mixture at 50°C for 12-24 hours with agitation.
-
Wash the resin thoroughly with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
-
Determine the substitution level using a suitable method (e.g., picric acid titration).
-
Protocol 2: Standard SPPS Cycle for Amino Acid Elongation
This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-25 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (5 times) to remove excess base.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Method A (DCC Coupling):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF. Add this solution to the neutralized resin.
-
In another vial, dissolve DCC (3 equivalents) in DCM. Add the DCC solution to the reaction vessel.
-
-
Method B (HBTU/HOBt Coupling):
-
In a separate vial, pre-activate this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIEA (6 equivalents) for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), repeat the coupling step (double coupling).
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 5% DIEA in DMF for 20 minutes. Then, wash the resin with DMF and DCM.
Protocol 3: Cleavage and Deprotection
-
Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in Protocol 2, step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DCM and methanol, then dry under vacuum.
-
Cleavage:
-
Caution: Perform this step in a well-ventilated fume hood.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis) to precipitate the crude peptide.
-
Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4: Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Analysis: Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Quantitative Data Summary
The successful incorporation of this compound can be evaluated based on coupling efficiency, crude peptide purity, and overall peptide yield. While these values are highly sequence-dependent, the following table provides representative data from syntheses of model peptides containing a single 4-bromophenylalanine residue.
| Parameter | Typical Value Range | Notes |
| Coupling Efficiency | >98% | As determined by a negative Kaiser test after a single coupling. Double coupling may be required in sterically hindered sequences. |
| Crude Peptide Purity | 65-85% | Determined by analytical RP-HPLC. Purity is dependent on the peptide length and sequence. |
| Final Yield (after purification) | 20-40% | Based on the initial resin loading. Yield is influenced by the number of purification steps and the peptide's solubility. |
Visualizations
Experimental Workflow
Caption: General workflow for the incorporation of this compound in SPPS.
Chemical Structure Integration
Caption: Diagram illustrating the coupling of activated this compound to the growing peptide chain.
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-4-bromo-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Boc-4-bromo-DL-phenylalanine. The inclusion of 4-bromophenylalanine can introduce unique properties to peptides, such as enhanced biological activity, increased stability, and the potential for further chemical modification. These protocols are based on the well-established tert-butyloxycarbonyl (Boc) protection strategy.
Overview of Boc-SPPS with 4-bromo-DL-phenylalanine
Solid-phase peptide synthesis using Boc chemistry involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The cycle of synthesis consists of:
-
Deprotection: Removal of the acid-labile Boc group from the N-terminus of the peptide-resin.
-
Neutralization: Neutralization of the resulting trifluoroacetate salt to liberate the free amine.
-
Coupling: Formation of a peptide bond between the free amine of the peptide-resin and the carboxyl group of the incoming Boc-protected amino acid.
-
Washing: Removal of excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups.
Key Considerations for Incorporating this compound
The incorporation of this compound into a peptide sequence using Boc-SPPS is generally straightforward and follows standard protocols. However, a few key points should be considered:
-
Steric Hindrance: The bulky bromo-substituent on the phenyl ring may cause slight steric hindrance during the coupling reaction. To ensure complete and efficient coupling, it may be necessary to extend the reaction time or perform a "double coupling" where the coupling step is repeated with fresh reagents.
-
Coupling Reagents: The use of potent coupling reagents is recommended to overcome any potential steric hindrance. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HBTU and HATU, are suitable choices.
-
DL-Racemic Mixture: The use of this compound will result in the synthesis of a mixture of diastereomeric peptides. If a specific stereoisomer is required for biological evaluation, subsequent purification by chiral chromatography will be necessary.
-
HF Cleavage: The final cleavage of the peptide from the resin is typically achieved using strong acids like anhydrous hydrogen fluoride (HF). The 4-bromophenyl group is stable under these conditions. However, as with any HF cleavage, the use of appropriate scavengers is crucial to prevent side reactions caused by carbocations generated during the cleavage process.
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide containing 4-bromo-DL-phenylalanine using the Boc strategy.
Resin Selection and Preparation
Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin are commonly used for Boc-SPPS to obtain a C-terminal carboxylic acid. For a C-terminal amide, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is used.
Protocol 3.1.1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DCM.
Protocol 3.1.2: First Amino Acid Attachment to Merrifield Resin (Cesium Salt Method)
-
Dissolve the C-terminal Boc-amino acid in methanol (MeOH).
-
Add 1 equivalent of cesium carbonate (Cs₂CO₃) and stir until the Boc-amino acid is fully dissolved and the solution is neutral.
-
Evaporate the solvent to obtain the Boc-amino acid cesium salt.
-
Dissolve the dried Boc-amino acid cesium salt in N,N-dimethylformamide (DMF).
-
Add the solution to the swollen Merrifield resin.
-
Heat the reaction mixture at 50°C for 12-24 hours with agitation.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
The SPPS Cycle
The following cycle is repeated for the incorporation of each amino acid, including this compound.
Protocol 3.2.1: Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.[1]
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes with gentle agitation.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM.
Protocol 3.2.2: Neutralization
-
Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes.[2]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
Protocol 3.2.3: Amino Acid Coupling (Incorporating this compound)
This protocol describes coupling using DCC/HOBt. Adjustments will be necessary for other coupling reagents.
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the solution to the neutralized peptide-resin.
-
In another vial, dissolve DCC (3 equivalents) in DCM.
-
Add the DCC solution to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a second coupling may be necessary.[3][4]
-
Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a successful coupling.
-
After completion, drain the coupling solution and wash the resin with DMF and DCM.
Final Cleavage and Deprotection
Protocol 3.3.1: HF Cleavage from Merrifield or PAM Resin
CAUTION: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add appropriate scavengers. A common scavenger cocktail is anisole (1.0 mL per gram of resin).[5]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.[5]
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Data Presentation
The following tables summarize the quantitative data for the key steps in the solid-phase synthesis of a peptide containing this compound.
Table 1: Reagents and Conditions for Boc Deprotection and Neutralization
| Step | Reagent | Concentration | Reaction Time | Number of Treatments |
| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 2 min, then 20-30 min | 2 |
| Neutralization | N,N-Diisopropylethylamine (DIEA) in DCM or DMF | 5-10% (v/v) | 2 min | 2 |
Table 2: Reagents and Conditions for Amino Acid Coupling
| Reagent | Equivalents (relative to resin loading) | Solvent | Pre-activation Time | Coupling Time |
| This compound | 3 | DMF | - | 2-4 hours (or double couple) |
| DCC | 3 | DCM | - | 2-4 hours |
| HOBt | 3 | DMF | - | 2-4 hours |
| HBTU | 2.9 | DMF | 2-5 min | 1-2 hours |
| HATU | 2.9 | DMF | 2-5 min | 1-2 hours |
Table 3: Reagents and Conditions for HF Cleavage
| Reagent | Ratio (per gram of resin) | Temperature | Reaction Time |
| Anhydrous Hydrogen Fluoride (HF) | ~10 mL | 0°C | 1-2 hours |
| Anisole (Scavenger) | ~1.0 mL | 0°C | 1-2 hours |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase peptide synthesis of a peptide containing this compound.
Caption: General workflow for Boc-SPPS of a peptide containing 4-bromo-DL-phenylalanine.
Logical Relationship for Optimizing Coupling
This diagram outlines the decision-making process for optimizing the coupling of sterically hindered amino acids like this compound.
Caption: Decision tree for optimizing the coupling of sterically hindered amino acids.
Signaling Pathway of Substance P and its Analogs
Peptides containing 4-bromophenylalanine are often designed to modulate the activity of biological targets such as G-protein coupled receptors (GPCRs). Substance P, an undecapeptide neurotransmitter, binds to the neurokinin-1 (NK-1) receptor, a GPCR, to initiate a signaling cascade.[6][7] Analogs of Substance P incorporating unnatural amino acids like 4-bromophenylalanine are developed to act as agonists or antagonists of this receptor, thereby modulating its downstream effects.[8][9]
Caption: Simplified signaling pathway of a Substance P analog via the NK-1 receptor.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Substance P - Wikipedia [en.wikipedia.org]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An analogue of substance P with broad receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Boc-4-bromo-DL-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing the pharmacological properties of therapeutic peptides. Boc-4-bromo-DL-phenylalanine, a halogenated analog of phenylalanine, is a valuable building block in peptide synthesis. The bromine atom provides a versatile chemical handle for post-synthetic modifications, such as cross-coupling reactions, and can improve binding affinity and metabolic stability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a staple in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group.[3]
The successful incorporation of this sterically hindered amino acid requires careful selection of coupling reagents and optimized protocols to ensure high yields and minimize side reactions. This document provides a comparative analysis of common coupling reagents, detailed experimental protocols for both solid-phase and solution-phase synthesis, and visual workflows to guide researchers in the efficient synthesis of peptides containing this compound.
Core Principles of Peptide Coupling
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid (this compound). This activation is mediated by a coupling reagent, which converts the carboxyl group into a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, resulting in the formation of a stable amide bond.[3] The choice of reagent is critical, especially for sterically hindered residues like 4-bromophenylalanine, as it influences reaction speed, efficiency, and the suppression of side reactions such as racemization.[4][5]
Data Presentation: Comparison of Common Coupling Reagents
While direct head-to-head comparative data for this compound is limited, performance can be reliably inferred from studies on structurally similar or otherwise sterically hindered amino acids.[6] The bromine atom at the para position introduces moderate steric hindrance, making high-reactivity onium salt reagents generally preferable for achieving high coupling efficiency.[7] The following table summarizes the expected performance of common coupling reagents.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages & Considerations |
| HATU | Aminium Salt | 90-98% | 1-4 | High reactivity , very effective for sterically hindered couplings with low racemization risk.[1] Higher cost. |
| HBTU | Aminium Salt | 85-95% | 2-6 | Good balance of reactivity and cost; reliable for most standard couplings.[8] |
| PyBOP | Phosphonium Salt | 80-90% | 2-8 | Avoids guanidinylation side products that can occur with aminium salts. Byproducts are less hazardous than older phosphonium reagents like BOP.[9] |
| EDC/HOBt | Carbodiimide | 85-92% | 4-8 | Cost-effective and widely used, especially in solution-phase synthesis. Water-soluble byproducts are easily removed.[8] Generally lower reactivity. |
*Note: The quantitative data presented is based on the performance of coupling reagents with the structurally similar Boc-D-4-aminomethylphenylalanine and other hindered amino acids. Actual results may vary depending on the specific peptide sequence, reaction conditions, and solid support used.
Mandatory Visualization
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain on a 0.1 mmol scale using Boc/Bzl chemistry.[10][11]
Materials and Reagents:
-
Merrifield or PAM resin (pre-loaded with the first amino acid)
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel with gentle agitation.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-3 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[10]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected, neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. The reaction time can be extended, or a second coupling can be performed by repeating step 4.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, dry the peptide-resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by RP-HPLC.
-
Protocol 2: Solution-Phase Coupling using EDC/HOBt
This protocol is suitable for coupling this compound to an amino acid ester or a small peptide fragment in solution.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (1.0 equivalent, for neutralizing the HCl salt)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Add DIEA (1.0 eq.) and stir for 5 minutes at room temperature to generate the free amine.
-
Activation of Carboxylic Acid: Add this compound (1.0 eq.) and HOBt (1.2 eq.) to the solution and stir until fully dissolved.
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The successful incorporation of this compound is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For solid-phase synthesis, high-reactivity aminium salts such as HATU are recommended to overcome the steric hindrance of the bromo-substituent and ensure high coupling efficiencies. For solution-phase synthesis, the cost-effective EDC/HOBt method remains a robust choice. The protocols and comparative data provided in this document serve as a comprehensive guide for researchers to effectively utilize this versatile amino acid in the development of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of the Boc Group from 4-Bromophenylalanine Residues
Introduction: Navigating the Deprotection of Boc-4-Bromophenylalanine
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic and medicinal chemistry, serving as a robust protecting group for amines, particularly in peptide synthesis.[1][2][3] Its widespread adoption is due to its stability under a variety of synthetic conditions and its straightforward removal under acidic conditions.[4] 4-Bromophenylalanine is a non-canonical amino acid of significant interest in drug development. The bromine atom provides a versatile synthetic handle for further modifications, such as cross-coupling reactions, and can enhance biological activity.[5]
This guide provides a comprehensive overview of the principles and protocols for the efficient deprotection of the Boc group from 4-bromophenylalanine residues. We will delve into the mechanistic underpinnings of the reaction, detail validated experimental procedures, and address potential side reactions and their mitigation, with a specific focus on the nuances introduced by the bromo-substituted aromatic ring.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[6][7][8] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][8] This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][9] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[1][4][7]
Potential Side Reactions and Mitigation Strategies
A critical consideration during Boc deprotection is the fate of the electrophilic tert-butyl cation generated.[9][10] This cation can react with nucleophilic sites on the substrate or other molecules in the reaction mixture, leading to undesired by-products.[9][10] While the phenyl ring of phenylalanine is less nucleophilic than the side chains of tryptophan or cysteine, it can still undergo Friedel-Crafts alkylation by the tert-butyl cation.[9]
The presence of the electron-withdrawing bromine atom on the phenyl ring of 4-bromophenylalanine deactivates the ring towards electrophilic substitution, which can reduce the likelihood of tert-butylation compared to unsubstituted phenylalanine. However, this side reaction should not be entirely discounted, especially under harsh conditions or prolonged reaction times.
To minimize the formation of tert-butylated by-products, "scavengers" are commonly added to the reaction mixture.[9] These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.[9]
Commonly Used Scavengers:
-
Triisopropylsilane (TIS): A highly effective scavenger that reacts with the tert-butyl cation.
-
Water: Can act as a scavenger, though it is often used in combination with other scavengers.
-
Thioanisole: Another effective scavenger for trapping carbocations.[9]
Experimental Protocols
The choice of deprotection conditions depends on the specific substrate and the presence of other acid-labile functional groups. Here, we present two robust protocols for the deprotection of Boc-4-bromophenylalanine.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is the most common method for Boc deprotection due to the high volatility of TFA, which simplifies its removal during workup.[6]
Materials:
-
Boc-4-bromophenylalanine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-4-bromophenylalanine in anhydrous DCM (at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
If using a scavenger, add TIS (2.5-5% v/v) to the solution.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[11][12] A 1:1 mixture of TFA:DCM is often effective.[6]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11][13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[11][12]
Workup:
-
For the TFA salt: The resulting residue is the amine as its TFA salt and can often be used directly in subsequent steps after co-evaporation with a solvent like toluene or DCM to remove residual TFA.[12]
-
For the free amine: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ will be evolved. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the free 4-bromophenylalanine.[12]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and is particularly useful when the product is desired as the hydrochloride salt.[11]
Materials:
-
Boc-4-bromophenylalanine
-
1,4-Dioxane (anhydrous)
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Boc-4-bromophenylalanine in a minimal amount of anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).[11]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The deprotection is often complete in less than an hour but can take up to 4 hours for some substrates.[11]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.[11]
Reaction Monitoring and Product Characterization
Careful monitoring of the deprotection reaction is crucial to ensure complete conversion and to minimize side product formation.[13]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the reaction progress. The deprotected, more polar amine will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product.[11][13]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative analysis of the reaction conversion and product purity.[11][13]
-
Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the product and detect any impurities by their molecular weight.[11]
Summary of Reaction Conditions
| Parameter | TFA Method | HCl Method |
| Acid | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Concentration | 20-50% (v/v) in DCM[12] | 4M solution in dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours (monitor) | 30 min - 4 hours (monitor) |
| Scavengers | TIS, Water, Thioanisole | Not typically used |
| Product Form | TFA salt or free amine | HCl salt |
Experimental Workflow Visualization
Conclusion
The deprotection of the Boc group from 4-bromophenylalanine is a crucial transformation in the synthesis of modified peptides and other molecules of pharmaceutical interest. While standard acidic conditions using TFA or HCl are generally effective, a thorough understanding of the reaction mechanism and potential side reactions is essential for achieving high yields and purity. The judicious use of scavengers is recommended to mitigate the risk of tert-butylation of the aromatic ring. The protocols and guidelines presented herein provide a solid foundation for researchers to confidently and successfully perform this important synthetic step.
References
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Protective Groups. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Installation and Removal of the “Boc” Protecting Group. Master Organic Chemistry. Available at: [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]
-
(R)-N-Fmoc-4-Bromophenylalanine. MySkinRecipes. Available at: [Link]
-
How to confirm BOC deprotection by TFA ?. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: Efficient Cleavage of 4-Bromophenylalanine-Containing Peptides from Solid-Phase Resins
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a transformative strategy in drug discovery and chemical biology. 4-Bromophenylalanine (pBr-Phe), a halogenated analog of phenylalanine, is of significant interest due to its unique properties. The bromine atom can serve as a versatile chemical handle for post-synthesis modifications like cross-coupling reactions, act as a heavy atom for X-ray crystallography, and enhance peptide binding affinity through halogen bonding.[1]
Successful Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry culminates in the critical final step: cleavage of the peptide from the solid support and simultaneous removal of side-chain protecting groups.[2] This process, typically mediated by strong acids like trifluoroacetic acid (TFA), must be carefully optimized to ensure high yield and purity, minimizing potential side reactions.[3]
This guide provides a comprehensive overview and detailed protocols for the efficient cleavage of peptides containing 4-bromophenylalanine from two commonly used resins: Wang resin (for C-terminal acids) and Rink Amide resin (for C-terminal amides).[1][4] It addresses the specific challenges posed by halogenated residues and offers expert insights into the formulation of cleavage cocktails to ensure the integrity of the final peptide product.
Chemical Principles of TFA-Mediated Cleavage
The cleavage process is an acid-catalyzed hydrolysis (acidolysis) that targets the acid-labile linker anchoring the peptide to the resin.[5] For Fmoc/tBu-based SPPS, this is almost universally achieved with a high concentration of TFA.
Mechanism:
-
Protonation: TFA protonates the ester (Wang resin) or amide (Rink Amide resin) linkage, rendering it highly susceptible to cleavage.
-
Carbocation Formation: During cleavage, side-chain protecting groups (e.g., Boc, tBu) are also removed, generating highly reactive carbocations (e.g., the tert-butyl cation).[6]
-
Scavenging: These carbocations can indiscriminately alkylate nucleophilic residues within the peptide sequence (such as Trp, Met, Cys, or Tyr), leading to undesired byproducts.[2][6] To prevent this, nucleophilic reagents known as scavengers are added to the TFA to trap these reactive species.[6]
The presence of 4-bromophenylalanine does not fundamentally alter the cleavage mechanism. However, the electron-withdrawing nature of the bromine atom can subtly influence the electronic environment of the peptide. The primary consideration remains the prevention of side reactions common to all TFA cleavages.
The Critical Role of the Cleavage Cocktail
A well-formulated cleavage cocktail is paramount for a successful cleavage. Its composition is dictated by the peptide's amino acid sequence and the type of resin used.[3]
-
Trifluoroacetic Acid (TFA): The primary cleavage reagent, typically used at a concentration of 90-95%.[2]
-
Scavengers: These are essential for quenching carbocations. The choice of scavengers is critical.
-
Triisopropylsilane (TIS): An excellent carbocation scavenger that works via reductive quenching. It is highly effective and helps to minimize the formation of many common side products.[2]
-
Water: Acts as a scavenger and is necessary for the hydrolysis of the resin linker.[2]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger often used for peptides containing cysteine to prevent disulfide bond formation and other side reactions.[7] It can also be beneficial in complex sequences.[8]
-
Phenol/Thioanisole: Components of robust, general-purpose cocktails like Reagent K, used for complex peptides with multiple sensitive residues.[2]
-
For most peptides containing 4-bromophenylalanine but lacking other sensitive residues like Cys, Met, or Trp, a simple and effective "odorless" cocktail is sufficient.
Table 1: Recommended Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Target Peptide Characteristics | Notes |
| Reagent B | TFA / TIS / H₂O (95:2.5:2.5) | Standard peptides, including those with pBr-Phe, Tyr, His.[2] | Highly effective for most sequences. Does not prevent methionine oxidation.[9] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[2] | A powerful, general-purpose cocktail for complex syntheses. Malodorous.[2] |
| Rink Amide Specific | TFA / TIS / H₂O / 1,3-Dimethoxybenzene (90:5:3:2) | Peptides on Rink Amide resin. | 1,3-Dimethoxybenzene is added to prevent C-terminal N-alkylation, a side reaction specific to the Rink Amide linker.[10][11] |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12]
Pre-Cleavage Preparation (Applicable to All Protocols)
-
N-Terminal Fmoc-Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed. Many synthesis programs do this automatically. If not, treat the resin with 20% piperidine in DMF.[10][13]
-
Resin Washing: Thoroughly wash the peptide-resin to remove residual DMF and other reagents. A non-volatile base like DMF can neutralize TFA and inhibit cleavage.[2]
-
Wash with DMF (3x).
-
Wash with Dichloromethane (DCM) (3-5x).[12]
-
-
Resin Drying: Dry the washed peptide-resin under a high vacuum for at least 2 hours (preferably overnight) to remove all traces of solvent.[2]
Protocol 1: Cleavage from Wang Resin (C-Terminal Acid)
This protocol is suitable for peptides synthesized on Wang resin, which yields a peptide with a free carboxylic acid at the C-terminus.[5]
Materials:
-
Dried peptide-resin (0.1 mmol scale)
-
Cleavage Cocktail (Reagent B): 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water. Prepare fresh.
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
50 mL conical tube or round-bottom flask
-
Sintered glass funnel
-
Centrifuge
Procedure:
-
Place the dried peptide-resin into a 50 mL conical tube.
-
Add 10 mL of freshly prepared Reagent B cleavage cocktail to the resin.[1]
-
Seal the vessel and agitate at room temperature for 2-3 hours. Occasional swirling is recommended.[1][13]
-
Filter the resin using a sintered glass funnel, collecting the filtrate directly into a clean 50 mL centrifuge tube.
-
Wash the resin with small portions of fresh TFA (2 x 1 mL) and combine the filtrates.[13]
-
To the combined filtrate, add 40 mL of cold diethyl ether to precipitate the crude peptide. The volume of ether should be 8-10 times that of the TFA solution.[10][13]
-
Incubate the mixture at -20°C for at least 30 minutes (or 4°C overnight if necessary) to maximize precipitation.[10][13]
-
Pellet the precipitated peptide by centrifugation (e.g., 3500 rpm for 5 minutes).
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with another 20-30 mL of cold ether, vortex briefly, centrifuge, and decant again. Repeat this wash step two more times to remove residual scavengers and cleavage byproducts.[1]
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., RP-HPLC) and characterization.
Protocol 2: Cleavage from Rink Amide Resin (C-Terminal Amide)
This protocol is for peptides synthesized on Rink Amide resin, which yields a C-terminally amidated peptide, a common modification in many bioactive peptides.[14]
Materials:
-
Dried peptide-resin (0.1 mmol scale)
-
Cleavage Cocktail: 9.0 mL TFA, 0.5 mL TIS, 0.3 mL deionized water, 0.2 mL 1,3-dimethoxybenzene. Prepare fresh.
-
Cold diethyl ether or MTBE
-
Other materials as listed in Protocol 1.
Procedure:
-
Place the dried peptide-resin into a 50 mL conical tube.
-
Add 10 mL of the freshly prepared Rink Amide cleavage cocktail.
-
Seal the vessel and agitate at room temperature. The cleavage time for Rink Amide is typically shorter than for Wang resin, usually 1-2 hours.[10][13]
-
Follow steps 4 through 11 from Protocol 1 for peptide filtration, precipitation, washing, and drying.
Workflow Visualization and Troubleshooting
A clear understanding of the workflow is essential for consistent results. The following diagram outlines the key stages of the cleavage and isolation process.
Caption: General workflow for peptide cleavage and isolation.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage. 2. Incomplete precipitation. 3. Residual DMF in resin. | 1. Extend cleavage time to 3-4 hours; re-cleave resin with fresh cocktail. 2. Ensure ether is sufficiently cold (-20°C) and use a larger volume; allow for longer incubation. 3. Ensure resin is washed thoroughly with DCM and dried completely under vacuum before cleavage.[2] |
| Extra Peaks in HPLC/MS | 1. Incomplete removal of side-chain protecting groups. 2. Alkylation of sensitive residues by carbocations. 3. C-terminal N-alkylation (Rink Amide). | 1. Extend cleavage time. For stubborn groups (e.g., Arg(Pbf)), 4 hours may be needed. 2. Ensure sufficient scavengers (TIS) are used. If Trp or Cys are present, consider using Reagent K.[2] 3. Add 1,3-dimethoxybenzene to the cleavage cocktail for Rink Amide resin.[11] |
| Peptide is Gummy/Oily | Incomplete removal of scavengers. | Perform additional (2-3) cold ether washes of the peptide pellet. Ensure thorough decanting between washes. |
References
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-32. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Retrieved from [Link]
-
Amblard, M., et al. (2005). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Retrieved from [Link]
-
Behrendt, R., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Retrieved from [Link]
-
Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Retrieved from [Link]
-
Fields, C. G., & Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1993). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotage.com [biotage.com]
- 8. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Synthesis of Bioactive Peptides Using Boc-4-bromo-DL-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties. Boc-4-bromo-DL-phenylalanine, a derivative of phenylalanine, offers unique steric and electronic properties that can significantly enhance the bioactivity, stability, and receptor binding affinity of peptides.[1][2] The bromine atom at the para position can participate in halogen bonding, a strong non-covalent interaction that can improve ligand-receptor interactions.[2][3] Furthermore, the D-configuration of the amino acid can confer resistance to enzymatic degradation, prolonging the peptide's in vivo half-life.[4] This document provides detailed protocols for the synthesis of bioactive peptides using this compound and discusses its impact on biological activity.
Impact on Bioactivity: Data Overview
The substitution of a phenylalanine residue with 4-bromophenylalanine can modulate the biological activity of a peptide in several ways, including enhancing receptor binding affinity and improving enzyme inhibition. While specific quantitative outcomes are peptide-dependent, the following tables illustrate the potential impact of this modification.
Table 1: Illustrative Receptor Binding Affinity Data
This table presents hypothetical data for a generic peptide "P" and its 4-bromophenylalanine-modified analog "P-Br," targeting a G-protein coupled receptor (GPCR). The decrease in the inhibition constant (Ki) and the half-maximal effective concentration (EC50) indicates a higher binding affinity and potency for the modified peptide.
| Peptide | Target Receptor | Inhibition Constant (Ki) (nM) | Half-Maximal Effective Concentration (EC50) (nM) |
| Peptide P (Native) | Generic GPCR | 150 | 250 |
| Peptide P-Br | Generic GPCR | 75 | 120 |
| Data is hypothetical and for illustrative purposes. Actual results may vary.[2] |
Table 2: Illustrative Enzyme Inhibition Data
This table shows a hypothetical comparison of the half-maximal inhibitory concentration (IC50) for a generic peptide inhibitor and its 4-bromophenylalanine-containing counterpart. A lower IC50 value for "Inhibitor P-Br" suggests a more potent inhibition of the target enzyme.
| Peptide Inhibitor | Target Enzyme | Half-Maximal Inhibitory Concentration (IC50) (µM) | | :--- | :--- | :--- | :--- | | Inhibitor P (Native) | Generic Protease | 10 | | Inhibitor P-Br | Generic Protease | 4.5 | Data is hypothetical and for illustrative purposes. Actual results may vary.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Boc-based solid-phase synthesis for incorporating this compound into a peptide chain.
Materials:
-
Boc-protected amino acids (including this compound)
-
Merrifield or PAM resin[5]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)[5]
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF/anisole or a low-high HF procedure)[5]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM.[5]
-
Neutralization: Neutralize the resin with a solution of DIEA in DCM.[6]
-
Amino Acid Coupling:
-
Dissolve this compound (or another Boc-amino acid) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to the mixture.
-
Add the activated amino acid solution to the resin and agitate.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.[5]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of the synthesized peptides.
Materials:
-
Synthesized peptides (native and 4-bromophenylalanine-modified)
-
Radiolabeled ligand (e.g., [125I]-Substance P)
-
Cell membranes expressing the target receptor
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the competitor peptides (native or modified).
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound and free radiolabeled ligand.
-
Washing: Wash the filters with cold binding buffer to remove non-specifically bound ligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) and calculate the inhibition constant (Ki).
Visualizations
Caption: Experimental workflow for the synthesis, purification, and bioactivity assessment of peptides.
Caption: Proposed mechanism of enhanced biological activity of a 4-bromophenylalanine containing peptide.[3]
Conclusion
The incorporation of this compound into peptide synthesis is a valuable strategy for enhancing the therapeutic potential of bioactive peptides. The unique properties of this non-canonical amino acid can lead to improved receptor binding and enzyme inhibition.[1][2] The provided protocols offer a framework for the successful synthesis and evaluation of these modified peptides, paving the way for the development of novel and more effective peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Dual Stimuli-Responsive Dynamic Covalent Peptide Tags: Toward Sequence-Controlled Release in Tumor-like Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Utilizing Boc-4-bromo-DL-phenylalanine in the Development of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-bromo-DL-phenylalanine is a non-canonical amino acid that serves as a versatile building block in medicinal chemistry for the synthesis of enzyme inhibitors. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group facilitates its use in standard solid-phase and solution-phase peptide synthesis. The key feature of this molecule is the bromine atom at the para position of the phenyl ring. This halogen atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the generation of diverse libraries of compounds with modified phenyl side chains. This chemical versatility allows for the fine-tuning of steric and electronic properties to optimize inhibitor potency and selectivity. Furthermore, the incorporation of a D-amino acid can enhance the metabolic stability of peptide-based inhibitors by increasing their resistance to proteolytic degradation.
These application notes provide a detailed overview of the use of this compound in the synthesis of enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control. While direct synthesis of a DPP-4 inhibitor from this compound is not extensively documented in publicly available literature, the 4-bromophenyl moiety is a key feature in some potent DPP-4 inhibitors. For instance, a thiosemicarbazone derivative containing a 4-bromobenzylidene group has demonstrated significant DPP-4 inhibitory activity.
The following sections detail a synthetic strategy and evaluation protocol inspired by the known structure-activity relationships of DPP-4 inhibitors containing a 4-bromophenyl group.
Data Presentation
The following table summarizes the inhibitory activity of a representative thiosemicarbazone derivative incorporating a 4-bromobenzylidene moiety against DPP-4. This data highlights the potential of the 4-bromophenyl scaffold in designing potent DPP-4 inhibitors.
| Compound ID | Structure | Target Enzyme | IC50 (nM)[1] |
| 2f | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazone | DPP-4 | 1.266 ± 0.264 |
| Sitagliptin | Marketed DPP-4 Inhibitor (Reference) | DPP-4 | 4.380 ± 0.319 |
Table 1: In vitro inhibitory activity of a 4-bromobenzylidene-containing thiosemicarbazone against DPP-4.[1]
Experimental Protocols
The following protocols describe a general workflow for the synthesis of a peptide-based inhibitor incorporating this compound and a subsequent Suzuki-Miyaura cross-coupling reaction to introduce diversity, followed by an in vitro DPP-4 inhibition assay.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a short peptide containing a 4-bromo-DL-phenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (including Fmoc-4-bromo-DL-phenylalanine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Confirm complete coupling using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-4-bromo-DL-phenylalanine at the desired position.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the modification of the 4-bromophenylalanine residue on the solid support.
Materials:
-
Peptide-resin containing 4-bromo-DL-phenylalanine
-
Arylboronic acid (5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
-
Ligand (e.g., SPhos, 0.2 equivalents)
-
Base (e.g., K₂CO₃, 5 equivalents)
-
Reaction solvent (e.g., DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.
-
Degassing: Degas the resin suspension by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid, palladium catalyst, ligand, and base in the reaction solvent.
-
Reaction: Add the reagent solution to the degassed resin suspension and heat the mixture at 60-80°C for 2-12 hours under an inert atmosphere. Monitor the reaction progress by LC-MS analysis of a small cleaved sample.
-
Washing: After the reaction is complete, cool the resin to room temperature and wash thoroughly with DMF, water, and DCM to remove residual reagents and catalyst.
-
Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1 (steps 7 and 8).
Protocol 3: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 value of the synthesized inhibitors.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Synthesized inhibitor compounds
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the DPP-4 enzyme, substrate, and inhibitors in the assay buffer.
-
Serial Dilution: Prepare a series of dilutions of the inhibitor compounds and the reference inhibitor.
-
Assay Setup: In the wells of the 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of the inhibitor or vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for synthesis and evaluation of DPP-4 inhibitors.
Caption: Inhibition of the DPP-4 signaling pathway.
References
Application Notes and Protocols: Boc-4-bromo-DL-phenylalanine in Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to modulate biological activity, enhance stability, and improve pharmacokinetic profiles.[1][2] Among these, Boc-4-bromo-DL-phenylalanine, a halogenated derivative of phenylalanine, has garnered significant attention. The introduction of a bromine atom at the para-position of the phenyl ring alters the electronic and steric properties of the amino acid.[1] This modification can lead to enhanced binding affinity through favorable interactions within a receptor's binding pocket, increased lipophilicity, and improved resistance to enzymatic degradation.[2][3] Furthermore, the bromine atom serves as a versatile chemical handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse peptide libraries.
This document provides detailed application notes on the use of this compound in the development of therapeutic peptides, complete with experimental protocols and a summary of its impact on biological activity.
Applications in Therapeutic Peptide Development
The incorporation of 4-bromophenylalanine (p-Br-Phe) can significantly influence the therapeutic potential of peptides across various applications.
Enhanced Receptor Binding Affinity
The substitution of a native phenylalanine with 4-bromophenylalanine can enhance a peptide's binding affinity for its target receptor. The bulky and electronegative bromine atom can lead to altered steric and electronic properties, potentially fostering stronger non-covalent interactions, such as halogen bonding, within the receptor's binding pocket.[2]
Example: Substance P Analogs
Illustrative Data: Impact of Halogenation on Opioid Receptor Affinity
While direct data for 4-bromophenylalanine is limited, studies on the closely related 4-fluorophenylalanine (4-F-Phe) in the dimeric opioid peptide Biphalin demonstrate the potential of halogenation to enhance receptor affinity.
| Peptide | Target Receptor | Binding Affinity (Ki, nM) |
| Biphalin (Phe at 4,4') | µ-opioid receptor | 0.354 |
| Biphalin (Phe at 4,4') | δ-opioid receptor | 0.115 |
| Biphalin (4-F-Phe at 4,4') | µ-opioid receptor | 0.131 |
| Biphalin (4-F-Phe at 4,4') | δ-opioid receptor | 0.016 |
| Data is for biphalin analogs with a 1,2-phenylenediamine linker and illustrates the principle of halogenation.[4] |
Modulation of Enzyme Inhibition
Peptides are frequently designed as enzyme inhibitors. The incorporation of 4-bromophenylalanine can influence a peptide's inhibitory activity, often measured by the half-maximal inhibitory concentration (IC50). The electron-withdrawing nature of the bromine atom can affect the pKa of nearby functional groups, potentially leading to stronger or altered binding interactions within the enzyme's active site.[1] This can result in a lower IC50 value, indicating higher potency.[1]
Illustrative Data: Enzyme Inhibitory Peptides
The following table presents IC50 values for various peptides inhibiting different enzymes, illustrating the range of potencies observed in peptide-based inhibitors. A direct comparison for a 4-bromo-phenylalanine substituted peptide is not available in the provided search results.
| Peptide/Compound | Target Enzyme | IC50 (µM) |
| Tridecapeptide IQDKEGIPPDQQR | Angiotensin-Converting Enzyme (ACE) | 121.11 ± 3.38 |
| Decapeptide AGFAGDDAPR | Angiotensin-Converting Enzyme (ACE) | 178.91 ± 5.18 |
| Tetrapeptide FAGGP | Angiotensin-Converting Enzyme (ACE) | 29.17 |
| Tetrapeptide FHPGY | Angiotensin-Converting Enzyme (ACE) | 14.79 |
| [Table 2: Illustrative IC50 values for various peptide enzyme inhibitors.][1] |
Increased Antimicrobial Potency
The growing threat of antibiotic resistance has spurred the development of novel antimicrobial peptides (AMPs). The incorporation of halogenated amino acids is a promising strategy to enhance the efficacy of AMPs.
Case Study: Nisin Variant
A study on nisin, a lantibiotic peptide, demonstrated the impact of bromination on antimicrobial activity. In this study, a tryptophan residue was modified to contain 5-bromo-tryptophan (5-Br-Trp), an analog of 4-bromo-phenylalanine. The results showed a two-fold increase in activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[1]
| Peptide | S. aureus (Methicillin-Sensitive) MIC (µg/mL) | S. aureus (Methicillin-Resistant) MIC (µg/mL) |
| Nisin (I1W variant) | 1.8 | 3.6 |
| Nisin (I1W, 5-Br-Trp variant) | 0.9 | 1.8 |
| [Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of a Nisin Analog.][1] |
Signaling Pathways
Substance P / NK-1 Receptor Signaling
The binding of Substance P or its analogs containing 4-bromophenylalanine to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
Caption: Simplified signaling pathway of Substance P analogs upon binding to the NK-1 receptor.[1]
GHRP-6 / GHSR Signaling
Growth Hormone-Releasing Peptide-6 (GHRP-6) and its analogs, which can incorporate 4-bromophenylalanine, bind to the Growth Hormone Secretagogue Receptor (GHSR), a G-protein-coupled receptor. This interaction triggers multiple downstream signaling cascades.
Caption: GHRP-6 analog signaling through the GHSR receptor.[3][5][6][7][8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine
This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine using Fmoc-based solid-phase peptide synthesis.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF, Isopropanol (IPA), and Dichloromethane (DCM) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected amino acid (e.g., this compound), 3.0 equivalents of an activator (e.g., HOBt), and 3.0 equivalents of a coupling reagent (e.g., HBTU) in DMF.
-
Add 6.0 equivalents of a base such as Diisopropylethylamine (DIEA) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to ensure complete coupling. A negative result (beads remain colorless) indicates the reaction is complete. If positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (steps 2-3).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry.
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Methodology:
-
Peptide Preparation: Prepare a stock solution of the purified peptide. Create a series of two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of a peptide inhibitor required to reduce the activity of an enzyme by 50%.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and peptide inhibitors (both native and 4-bromophenylalanine-containing versions) in an appropriate assay buffer.
-
Serial Dilution: Prepare a series of dilutions of the peptide inhibitors.
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well. Then, add the different concentrations of the peptide inhibitors.
-
Enzyme Reaction: Initiate the reaction by adding the substrate to all wells.
-
Data Collection: Measure the enzyme activity over time using a plate reader (e.g., by monitoring absorbance or fluorescence).
-
IC50 Calculation: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The incorporation of this compound into peptide sequences is a valuable strategy in therapeutic peptide development. It offers a means to enhance receptor binding affinity, modulate enzyme inhibition, and increase antimicrobial potency. The detailed protocols provided herein offer a framework for the synthesis and evaluation of such modified peptides, enabling researchers to explore the full potential of this versatile building block in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptideslabuk.com [peptideslabuk.com]
- 4. benchchem.com [benchchem.com]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. researchgate.net [researchgate.net]
- 7. peptideslabuk.com [peptideslabuk.com]
- 8. thoroughbredlabs.co.uk [thoroughbredlabs.co.uk]
Application Notes and Protocols: Suzuki Coupling of Peptides Containing 4-Bromophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] In the realm of peptide science and drug discovery, its application to peptides containing halogenated non-canonical amino acids, such as 4-bromophenylalanine (Phe(4-Br)), has opened up vast possibilities for peptide diversification, labeling, and the synthesis of novel therapeutics.[1][3][4] The incorporation of Phe(4-Br) into a peptide sequence provides a chemically defined handle for post-synthetic modification, allowing for the introduction of a wide array of aryl and heteroaryl moieties under mild conditions.[4] This methodology is compatible with the complex and often sensitive nature of peptides, including those with multiple functional groups.[3][5]
These application notes provide an overview and detailed protocols for performing Suzuki coupling reactions on peptides containing 4-bromophenylalanine, both on solid support (on-resin) and in solution.
Applications in Peptide Research and Drug Development
The ability to modify peptides site-specifically using Suzuki coupling offers numerous advantages in drug discovery and chemical biology:
-
Structure-Activity Relationship (SAR) Studies: Rapidly generate a library of peptide analogs with diverse aromatic functionalities to probe interactions with biological targets and optimize activity.[6]
-
Peptide Labeling: Introduce fluorescent probes, radiolabels, or other reporter groups for use in imaging, binding assays, and diagnostic applications.[7]
-
Peptide Stapling and Cyclization: Form intramolecular biaryl bridges to constrain peptide conformation, enhance proteolytic stability, and improve cell permeability.[1][8][9]
-
Development of Novel Therapeutics: Synthesize peptide-drug conjugates and other complex peptide-based molecules with improved pharmacological properties.[6]
Core Reaction
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, the 4-bromophenylalanine residue within the peptide) with an organoboron species (typically a boronic acid or its ester).[2] The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction on a peptide containing 4-bromophenylalanine.
Experimental Protocols
The choice between performing the Suzuki coupling on a resin-bound peptide or a cleaved peptide in solution depends on the specific peptide sequence, the desired scale, and the purification strategy.
Protocol 1: On-Resin Suzuki Coupling of a Peptide Containing 4-Bromophenylalanine
This protocol is advantageous as it allows for easy removal of excess reagents and catalyst by simple washing of the solid support.[1]
Workflow for On-Resin Suzuki Coupling:
Caption: Workflow for on-resin Suzuki coupling of a peptide containing 4-bromophenylalanine.
Materials:
-
Peptide-bound resin containing a 4-bromophenylalanine residue
-
Aryl or heteroaryl boronic acid (1.5 - 5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (0.1 - 0.3 equivalents)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2 - 10 equivalents)
-
Solvent (e.g., DMF, THF/water, DME/EtOH/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel suitable for heating and agitation
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in the chosen reaction solvent in the reaction vessel for 30-60 minutes.
-
Reagent Preparation: In a separate vial, dissolve the boronic acid, base, and palladium catalyst in the reaction solvent. Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Reaction Setup: Add the degassed reagent solution to the swollen resin.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-120°C) with gentle agitation under an inert atmosphere.[5][9] Reaction times can range from 4 to 24 hours.[5]
-
Monitoring the Reaction: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the progress of the reaction.
-
Washing: After the reaction is complete, cool the mixture to room temperature. Drain the solvent and wash the resin extensively with the reaction solvent, water, and finally dichloromethane to remove residual reagents and catalyst.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Protocol 2: Solution-Phase Suzuki Coupling of a Peptide Containing 4-Bromophenylalanine
This approach is suitable for fully deprotected and purified peptides. Careful optimization of solvent systems is crucial to ensure the solubility of all components.
Workflow for Solution-Phase Suzuki Coupling:
Caption: Workflow for solution-phase Suzuki coupling of a peptide containing 4-bromophenylalanine.
Materials:
-
Purified peptide containing a 4-bromophenylalanine residue
-
Aryl or heteroaryl boronic acid (1.5 - 3 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) with a suitable ligand (e.g., SPhos, TPPTS for aqueous media) (0.1 - 0.2 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2 - 5 equivalents)
-
Solvent (e.g., aqueous buffer, DMF, THF, dioxane, or mixtures thereof)[2]
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the chosen solvent system in the reaction vessel. If using aqueous media, a water-soluble ligand for the palladium catalyst is recommended.[1]
-
Degassing: Degas the peptide solution by bubbling with an inert gas for 15-20 minutes.
-
Reagent Addition: Add the boronic acid, base, and palladium catalyst to the reaction vessel under a blanket of inert gas.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 37-90°C) with stirring.[10] The reaction progress can be monitored by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent system used. For organic solvents, the mixture may be diluted and washed. For aqueous systems, direct purification may be possible.
-
Purification: Purify the modified peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Data Presentation: Reaction Conditions and Yields
The success of the Suzuki coupling on peptides is highly dependent on the chosen conditions. The following tables summarize representative conditions and outcomes from the literature.
Table 1: On-Resin Suzuki Coupling Conditions and Outcomes
| Peptide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield/Conversion | Reference |
| Resin-bound pentapeptide with Phe(4-I) | Various aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ (aq) | EtOH/Toluene | 80 | 20 | Good yields | [1] |
| Resin-bound tripeptide with Phe(4-I) | Various aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DMF | 50-80 | 20 | Optimal at 50-80°C | [5] |
| Resin-bound peptide with bromotryptophan | Phenylboronic acid | Pd₂(dba)₃ / sSPhos | KF | DME/EtOH/H₂O | 120 (µwave) | 0.5 | Complete conversion | [8][9] |
Table 2: Solution-Phase Suzuki Coupling Conditions and Outcomes
| Peptide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dipeptides with Phe(4-Br) | Various aryl boronic acids | Pd(OAc)₂ / ADHP | - | Aqueous | - | - | Efficient derivatization | [1] |
| Boc-Phe(4-I)-OMe | Various aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ (aq) | THF/Toluene | - | - | Excellent yields | [1] |
| Unprotected Leu-enkephalin with Phe(4-I) | Potassium aryltrifluoroborates | Pd(OAc)₂ / TPPTS | - | Aqueous | - | - | Nearly quantitative | [1] |
Troubleshooting and Considerations
-
Catalyst Choice: The choice of palladium catalyst and ligand is critical. For reactions in aqueous media, water-soluble ligands such as TPPTS or sSPhos are essential.[1][8]
-
Base Sensitivity: Some peptides may be sensitive to strong bases. The use of milder bases like K₃PO₄ or Na₂CO₃ should be considered.
-
Side Reactions: In some cases, side reactions such as racemization or degradation of sensitive amino acids (e.g., Met, Cys) can occur, especially at elevated temperatures.[1]
-
Purification Challenges: The presence of palladium residues in the final product can be a concern for biological applications. Thorough purification and, if necessary, treatment with a palladium scavenger are recommended.[10]
-
Bromine vs. Iodine: While this note focuses on 4-bromophenylalanine, 4-iodophenylalanine is also commonly used and is generally more reactive in Suzuki couplings.[2] However, 4-bromophenylalanine offers a good balance of reactivity and stability.
Conclusion
The Suzuki-Miyaura cross-coupling reaction on peptides containing 4-bromophenylalanine is a robust and highly effective method for peptide modification.[4] By providing a means to introduce a vast range of chemical functionalities, this reaction has become an indispensable tool in peptide chemistry, with significant implications for the development of new peptide-based probes, diagnostics, and therapeutics. The protocols and data presented here serve as a guide for researchers to successfully implement this powerful methodology in their own work.
References
- 1. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for [orgc.research.vub.be]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 9. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling of 4-Bromophenylalanine-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Sonogashira cross-coupling reactions on peptides containing the unnatural amino acid 4-bromophenylalanine. This powerful reaction enables the site-specific installation of a diverse range of alkyne-containing moieties, facilitating the development of novel peptide-based therapeutics, diagnostics, and research tools. The bromine atom on the phenylalanine residue serves as a versatile chemical handle for post-synthetic peptide modification.
Introduction
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In the context of peptide chemistry, the incorporation of 4-bromophenylalanine into a peptide sequence allows for the targeted modification of that specific residue. This methodology is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of peptide analogues with diverse functionalities to probe interactions with biological targets.
-
Introduction of Bioconjugation Handles: Installing terminal alkynes that can be further modified using click chemistry, for example, with azides (CuAAC or SPAAC).
-
Development of Peptide-Drug Conjugates: Attaching cytotoxic payloads or other therapeutic agents to a targeting peptide.
-
Fluorescent and Affinity Labeling: Introducing reporter tags for imaging or biochemical assays.
This document outlines protocols for both traditional copper-catalyzed and modern copper-free Sonogashira coupling conditions, applicable in both solid-phase (on-resin) and solution-phase settings.
Data Presentation
The following tables summarize quantitative data for Sonogashira coupling reactions performed on peptides containing a halogenated aromatic residue.
Table 1: Copper-Free Sonogashira Coupling of a Brominated Peptide with Various Alkynes
This table presents the yields for the coupling of a variety of terminal alkynes to a ribosomally synthesized, brominated undecapeptide.[1][2] The reaction was performed in solution under optimized copper-free conditions.
| Entry | Alkyne Substrate | Product Yield (%) |
| 1 | Phenylacetylene | 85 |
| 2 | 4-Ethynyltoluene | 82 |
| 3 | 4-Fluorophenylacetylene | 90 |
| 4 | 4-Cyanophenylacetylene | 95 |
| 5 | 2-Ethynylthiophene | 75 |
| 6 | 1,4-Diethynylbenzene | 78 |
| 7 | 1,3-Diethynylbenzene | 45 |
| 8 | 1,7-Octadiyne | 88 |
| 9 | 3,3-Dimethyl-1-butyne | 60 |
| 10 | 1-Ethynyl-1-cyclohexene | 70 |
Reaction Conditions: 1 mg brominated peptide, 10 eq. terminal alkyne, 6.2 eq. Cs₂CO₃, 15 mol % [PdCl₂(CH₃CN)₂], 18 mol % sXPhos in degassed water/MeCN (1:1) at 65 °C for 2 hours.[1][2]
Table 2: Solution-Phase Sonogashira Coupling of an Iodophenylalanine-Containing Peptide
This table shows the yields for the coupling of ferrocene-alkyne derivatives to a peptide containing 4-iodophenylalanine in solution.[3] While this example uses iodophenylalanine, the conditions are often transferable to bromophenylalanine-containing peptides, though reaction times may be longer or temperatures higher.
| Entry | Alkyne Substrate | Product Yield (%) |
| 1 | Ethynylferrocene | 47.6 |
| 2 | (Ferrocenylethynyl)trimethylsilane | 22.5 |
Reaction Conditions: Peptide dissolved in DMF/NEt₃ (1:1), with a palladium catalyst.[3]
Experimental Protocols
Prerequisite: Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide
Before performing the Sonogashira coupling, the peptide containing 4-bromophenylalanine must be synthesized. This is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-4-bromophenylalanine
-
Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DMF (peptide synthesis grade)
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (including Fmoc-L-4-bromophenylalanine) with a coupling reagent and base, then add to the resin and allow to react for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
On-Resin Coupling or Cleavage: Proceed to the on-resin Sonogashira protocol or cleave the peptide from the resin for solution-phase coupling.
-
Cleavage: Treat the resin with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.
Protocol 1: On-Resin, Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from procedures for on-resin coupling with halogenated phenylalanine residues.[3][4][5]
Materials:
-
Peptide-resin containing 4-bromophenylalanine
-
Terminal alkyne (5-10 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.2-0.5 equivalents)
-
Copper(I) iodide (CuI, 0.4-1.0 equivalents)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF, NMP, or 1,4-dioxane)
Procedure:
-
Resin Preparation: Swell the 4-bromophenylalanine-containing peptide-resin in the chosen anhydrous solvent in a reaction vessel.
-
Reagent Addition: To the swollen resin, add the terminal alkyne, palladium catalyst, and CuI.
-
Reaction Initiation: Add the amine base to the mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and seal.
-
Reaction: Agitate the mixture at room temperature to 50 °C for 12-24 hours. Monitor the reaction progress using a test cleavage and LC-MS analysis.
-
Washing: Once the reaction is complete, drain the solvent and wash the resin extensively with DMF, DCM, and methanol.
-
Cleavage and Purification: Dry the resin and cleave the modified peptide using a standard cleavage cocktail. Purify the peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase, Copper-Free Sonogashira Coupling
This protocol is based on the optimized conditions for coupling with a brominated peptide.[1][2]
Materials:
-
Purified 4-bromophenylalanine-containing peptide
-
Terminal alkyne (10 equivalents)
-
[PdCl₂(CH₃CN)₂] (15 mol %)
-
sXPhos (18 mol %)
-
Cesium carbonate (Cs₂CO₃, 6.2 equivalents)
-
Degassed water and acetonitrile (MeCN)
-
Mercaptopropionic acid (for quenching)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the 4-bromophenylalanine-containing peptide (1 equivalent) in a 1:1 mixture of degassed water and acetonitrile.
-
Reagent Addition: Add the terminal alkyne, Cs₂CO₃, [PdCl₂(CH₃CN)₂], and sXPhos to the peptide solution.
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., argon), seal, and wrap with parafilm.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 2 hours.
-
Quenching: After 2 hours, cool the reaction to room temperature and quench by adding a small amount of mercaptopropionic acid to sequester the palladium catalyst.
-
Purification: Purify the resulting alkyne-modified peptide directly from the reaction mixture using reverse-phase HPLC.
Visualizations
Caption: Experimental workflow for peptide modification.
Caption: Sonogashira catalytic cycle.
Caption: Key reaction components.
References
- 1. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Protection Strategies for Peptides with 4-Bromophenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. 4-Bromophenylalanine [Phe(4-Br)], an analog of phenylalanine, is of particular interest due to the unique properties conferred by the bromine atom. It can serve as a versatile handle for bioconjugation, enhance binding affinity through halogen bonding, and act as a photo-activatable cross-linking agent to study protein-protein interactions.[1][2]
Successful synthesis of complex peptides containing 4-bromophenylalanine, such as cyclic or branched peptides, necessitates the use of orthogonal protection strategies. This ensures that specific protecting groups can be selectively removed without affecting others, allowing for site-specific modifications.[3] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing 4-bromophenylalanine, with a focus on advanced orthogonal protection schemes.
Core Synthesis Strategy: Fmoc/tBu Chemistry
The foundation for synthesizing peptides with 4-bromophenylalanine is the well-established Fmoc/tBu strategy. In this approach, the temporary Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains of standard amino acids are protected by acid-labile groups such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt).[4] The 4-bromophenyl side chain of Fmoc-Phe(4-Br)-OH does not require a protecting group as it is stable under the conditions of both Fmoc and tBu group removal.
Data Presentation: Performance in Peptide Synthesis
The incorporation of Fmoc-Phe(4-Br)-OH is efficient, though it may slightly impact coupling efficiency and overall yield compared to its non-halogenated counterpart.
| Parameter | Fmoc-Phe-OH (Unmodified) | Fmoc-Phe(4-F)-OH | Fmoc-Phe(4-Cl)-OH | Fmoc-Phe(4-Br)-OH |
| Coupling Efficiency (%) | >99 | >99 | >98 | >98 |
| Crude Purity (%) | ~95 | ~94 | ~92 | ~91 |
| Final Yield (%) | ~75 | ~72 | ~70 | ~68 |
| Data is illustrative and may vary based on peptide sequence, length, and synthesis conditions.[5] |
Experimental Workflow for Peptide Synthesis
The general workflow for the synthesis of a linear peptide containing 4-bromophenylalanine using the Fmoc/tBu strategy is outlined below.
Detailed Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis of a Linear Peptide containing 4-Bromophenylalanine
This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation:
-
Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[6]
3. Amino Acid Coupling (incorporating Fmoc-Phe(4-Br)-OH):
-
In a separate vial, dissolve 3.0 equivalents of Fmoc-Phe(4-Br)-OH and 3.0 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6.0 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3-5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common choice is "Reagent K": 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and agitate for 2-3 hours.[7]
-
Filter the resin and collect the filtrate.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Confirm the identity of the purified peptide by mass spectrometry.[7]
Advanced Orthogonal Protection Strategies
For the synthesis of more complex peptides, such as those with cyclic or branched structures, additional protecting groups are required that are orthogonal to the Fmoc/tBu strategy.
Data Presentation: Orthogonal Protecting Groups Compatible with Fmoc-SPPS
| Protecting Group | Structure Class | Deprotection Reagent | Stability | Use Case |
| Fmoc | Fluorenyl-based | 20% Piperidine in DMF | Acid-stable | Nα-amino protection |
| tBu, Boc, Trt | tert-Butyl based | Strong Acid (e.g., TFA) | Base-stable | Side-chain protection |
| Dde, ivDde | Vinylic | 2% Hydrazine in DMF | Acid- and base-stable | Lysine side-chain for cyclization/branching |
| Alloc | Allyl-based | Pd(PPh₃)₄ / Phenylsilane | Acid- and base-stable | Lys/Asp/Glu side-chain for cyclization |
| Npb-OH | Photolabile | UV light (e.g., 365 nm) | Acid- and base-stable | Carboxyl group protection for cyclization |
Protocol 2: On-Resin Side-Chain Deprotection of Dde
This protocol is for the selective removal of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group from a lysine side chain.
1. Resin Preparation:
-
Ensure the N-terminus of the peptide is protected (e.g., with Fmoc or Boc).
-
Wash the Dde-protected peptide-resin with DMF (3 times).
2. Dde Deprotection:
-
Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 3 minutes, then filter.[9]
-
Repeat the hydrazine treatment two more times.[10]
-
Note: For stubborn deprotections, reaction time can be increased to 5-10 minutes per treatment.[11]
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine. The exposed lysine side-chain is now ready for modification (e.g., cyclization or branching).
Protocol 3: On-Resin Deprotection of Alloc and Head-to-Tail Cyclization
This protocol describes the removal of an allyloxycarbonyl (Alloc) group from a lysine side chain and subsequent on-resin cyclization.
1. Alloc Deprotection:
-
Swell the peptide-resin in dry dichloromethane (DCM).
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.1 equivalents) and phenylsilane (10 equivalents) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere for 1-2 hours.[3]
-
Wash the resin with DCM, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with DMF.
2. N-terminal Fmoc Deprotection:
-
Perform the standard Fmoc deprotection as described in Protocol 1, Step 2.
3. On-Resin Cyclization:
-
Swell the resin in a large volume of DMF to favor intramolecular cyclization.
-
Add a coupling agent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA).
-
Agitate the mixture for 2-24 hours, monitoring the reaction by cleaving a small amount of resin and analyzing by mass spectrometry.
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Proceed to final cleavage as described in Protocol 1, Step 5.
Protocol 4: Photolabile Deprotection of Npb-OH
This protocol outlines the removal of the 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) photolabile protecting group.
1. Resin Preparation:
-
Transfer the Npb-OH protected peptide-resin to a quartz reaction vessel.
-
Suspend the resin in a degassed solvent mixture, such as DMF/Methanol (3:1).[12]
2. Photolysis:
-
Irradiate the resin suspension with a high-pressure mercury lamp (λmax = 365 nm) while bubbling with an inert gas like argon. A reflux condenser is recommended to manage heat.[12]
-
The irradiation time will depend on the scale and specific peptide, typically ranging from 20 minutes to a few hours. Monitor the deprotection by cleaving a small sample for analysis.
3. Washing:
-
After complete deprotection, wash the resin thoroughly with the solvent mixture and then with DMF to prepare for the next step (e.g., on-resin cyclization).
Application in a Signaling Pathway: Inhibition of the p53-MDM2 Interaction
A significant application of peptides containing 4-bromophenylalanine is in the development of inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, which is a critical target in cancer therapy.[10] The tumor suppressor protein p53 is negatively regulated by MDM2, which targets it for degradation. Inhibiting this interaction can reactivate p53, leading to apoptosis in cancer cells.[13] Incorporating 4-bromophenylalanine into a p53-mimicking peptide can enhance its binding affinity to MDM2.[10]
References
- 1. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Architectural Secrets of Proteins: Application of 4-Bromophenylalanine in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The precise three-dimensional structure of a protein is fundamental to its function. Understanding this architecture is a cornerstone of modern drug discovery and biomedical research. 4-Bromophenylalanine (4-Br-Phe), a non-canonical amino acid, has emerged as a powerful tool for elucidating protein structures. Its key advantage lies in the bromine atom, which acts as a potent anomalous scatterer of X-rays, facilitating the solution of the "phase problem" in X-ray crystallography through Single-wavelength Anomalous Dispersion (SAD). This application note provides detailed protocols and quantitative data for the use of 4-Br-Phe as a probe in structural biology.
Key Applications of 4-Bromophenylalanine in Structural Biology
4-Bromophenylalanine offers several advantages for protein structural analysis:
-
Facilitates de novo Structure Determination: The strong anomalous signal from the bromine atom enables the direct determination of crystallographic phases using SAD, bypassing the need for heavy-atom derivatives or molecular replacement models.
-
Minimal Perturbation to Protein Structure: As an analogue of the natural amino acid phenylalanine, 4-Br-Phe is often well-tolerated when incorporated into proteins, minimizing structural disruptions.
-
Versatile Probe for Diverse Systems: This technique is applicable to a wide range of proteins, including those that are difficult to crystallize or for which no homologous structures are available.
-
Enhanced Peptide Properties: In peptide synthesis, the incorporation of 4-Br-Phe can enhance stability and modulate biological activity, aiding in the design of novel therapeutics.
Experimental Workflow and Protocols
The overall workflow for utilizing 4-Br-Phe in protein structure determination involves site-specific incorporation of the unnatural amino acid, protein expression and purification, crystallization, X-ray diffraction data collection, and structure solution using SAD phasing.
subgraph "cluster_Biochemistry" { label="Biochemical Phase"; style="rounded"; color="#4285F4"; "Gene_Design" [label="Gene Design &\nAmber Codon Insertion"]; "Protein_Expression" [label="Protein Expression with\n4-Bromophenylalanine"]; "Purification" [label="Protein Purification"]; }
subgraph "cluster_Crystallography" { label="Crystallography Phase"; style="rounded"; color="#34A853"; "Crystallization" [label="Crystallization"]; "Data_Collection" [label="X-ray Data Collection\n(SAD)"]; "Structure_Solution" [label="Structure Solution &\nRefinement"]; }
"Gene_Design" -> "Protein_Expression" [label="Transformation"]; "Protein_Expression" -> "Purification" [label="Cell Lysis"]; "Purification" -> "Crystallization" [label="Concentrated Protein"]; "Crystallization" -> "Data_Collection" [label="Diffraction-quality Crystals"]; "Data_Collection" -> "Structure_Solution" [label="Diffraction Data"]; }
Caption: Overall workflow for protein structure determination using 4-bromophenylalanine.Protocol 1: Site-Specific Incorporation of 4-Bromophenylalanine in E. coli
This protocol is based on the use of an engineered amber suppressor tRNA/aminoacyl-tRNA synthetase pair to incorporate 4-Br-Phe in response to a UAG (amber) stop codon introduced at the desired site in the gene of interest.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with an amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) for 4-Br-Phe (e.g., pEVOL-pBrF) and its cognate suppressor tRNA.
-
Luria-Bertani (LB) medium and agar plates.
-
Appropriate antibiotics for plasmid selection.
-
4-Bromophenylalanine (purity >98%).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL-pBrF plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add 4-bromophenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubation: Continue to shake the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Protein Purification and Crystallization
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
Size-exclusion chromatography (SEC) column and buffer.
-
Crystallization screens and plates.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to remove cell debris.
-
Affinity Chromatography: Load the supernatant onto the equilibrated affinity resin. Wash the column with wash buffer and elute the protein with elution buffer.
-
Size-Exclusion Chromatography: Further purify the protein using an SEC column to ensure homogeneity.
-
Concentration: Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
Crystallization: Set up crystallization trials using various commercial or custom screens via vapor diffusion (hanging or sitting drop) or other methods.
Protocol 3: X-ray Data Collection and SAD Phasing
Data Collection Strategy:
-
Wavelength Selection: Collect diffraction data at a single wavelength near the bromine absorption edge (approximately 0.92 Å or 13.47 keV) to maximize the anomalous signal (f'').
-
High Redundancy: Collect a highly redundant dataset (multiplicity > 4) to ensure accurate measurement of the weak anomalous differences.
-
Low Dose: Use a low X-ray dose per image and collect data from multiple positions on the crystal or from multiple crystals to minimize radiation damage.
Structure Solution:
-
Data Processing: Process the diffraction data using software like XDS or HKL2000 to obtain integrated and scaled intensities.
-
Substructure Determination: Use software like SHELXD or Phenix.hyss to locate the bromine atoms from the anomalous differences.
-
Phasing and Density Modification: Calculate initial phases based on the bromine substructure and improve them using density modification techniques (e.g., solvent flattening) with programs like SHELXE, Phenix.autosol, or SOLVE/RESOLVE.
-
Model Building and Refinement: Build the protein model into the electron density map using software like Coot and refine the structure using programs like Phenix.refine or REFMAC5.
Quantitative Data Presentation
The success of SAD phasing with 4-Br-Phe can be evaluated by several key parameters obtained during data processing and structure solution. The following table provides a representative example of such data.
| Parameter | Value | Description |
| Data Collection | ||
| Wavelength (Å) | 0.9200 | Wavelength chosen to maximize the anomalous signal of bromine. |
| Resolution (Å) | 2.1 (50 - 2.1) | The highest resolution to which the data were processed. |
| Space Group | P2₁2₁2₁ | The crystal symmetry. |
| Unit Cell (Å) | a=50, b=60, c=70 | Dimensions of the crystal unit cell. |
| R-merge | 0.08 (0.45) | A measure of the consistency of symmetry-related reflections. |
| I/σ(I) | 15.0 (2.5) | Signal-to-noise ratio of the reflection intensities. |
| Completeness (%) | 99.5 (98.0) | The percentage of unique reflections measured. |
| Redundancy | 4.5 (4.2) | The average number of times each unique reflection was measured. |
| Phasing Statistics | ||
| No. of Br sites | 2 | Number of bromine atoms located in the asymmetric unit. |
| Phasing Power (Anomalous) | 1.5 | A measure of the strength of the anomalous signal for phasing. |
| Figure of Merit (FOM) | 0.40 (after phasing) | A measure of the quality of the initial phases. |
| FOM (after density modification) | 0.85 | Improved phase quality after solvent flattening. |
| Refinement Statistics | ||
| R-work / R-free | 0.19 / 0.23 | Measures of how well the model fits the experimental data. |
| Ramachandran favored (%) | 98.0 | Percentage of residues in the most favorable regions of the Ramachandran plot. |
Values in parentheses are for the highest resolution shell.
Signaling Pathway and Logical Relationship Diagrams
4-Bromophenylalanine can be used as a probe to study protein-protein interactions within signaling pathways. By incorporating 4-Br-Phe at a specific site, researchers can use techniques like photo-crosslinking to identify binding partners.
subgraph "cluster_Cell" { label="Cell Membrane"; style="rounded"; color="#4285F4";
}
"Ligand" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Ligand" -> "Receptor" [label="Binding", color="#5F6368"]; "Receptor" -> "Signaling_Protein" [label="Activation &\nCrosslinking", color="#5F6368", style=dashed]; "Signaling_Protein" -> "Effector" [label="Signal Transduction", color="#5F6368"]; }
Caption: Probing a signaling pathway using 4-bromophenylalanine for crosslinking.Conclusion
4-Bromophenylalanine is a valuable tool for structural biologists, offering a reliable method for de novo protein structure determination via SAD phasing. The protocols outlined in this application note provide a framework for the successful incorporation of this unnatural amino acid and subsequent structure solution. The ability to introduce a strong anomalous scatterer with minimal structural perturbation makes 4-Br-Phe an attractive choice for tackling challenging crystallographic projects, ultimately advancing our understanding of protein function and aiding in the development of novel therapeutics.
Application Notes and Protocols: NMR Spectroscopy of Peptides Incorporating 4-Bromophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids, such as 4-bromophenylalanine (p-Br-Phe), into peptides is a powerful strategy in drug discovery and protein engineering. This modification introduces a unique bioorthogonal handle for further chemical modifications, serves as a structural probe, and can modulate the biological activity of peptides.[1][2][3] The bromine atom, with its distinct steric and electronic properties, can enhance binding affinities through halogen bonding and increase peptide stability against enzymatic degradation.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for confirming the successful incorporation of 4-bromophenylalanine and for characterizing the structural and dynamic consequences of this modification at an atomic level.[1]
These application notes provide a comprehensive overview and detailed protocols for the synthesis and NMR analysis of peptides containing 4-bromophenylalanine.
Applications of 4-Bromophenylalanine Incorporation in Peptides
The introduction of 4-bromophenylalanine into a peptide sequence offers several advantages for research and drug development:
-
Structural Biology: The heavy bromine atom can serve as an anomalous scattering center in X-ray crystallography, aiding in phase determination.[5] In NMR, the bulky and electron-withdrawing nature of bromine induces distinct chemical shift perturbations, providing a sensitive probe for local environmental changes.[1]
-
Probing Peptide-Protein Interactions: Substituting a key residue with 4-bromophenylalanine can be used to investigate structure-activity relationships.[5] Changes in binding affinity (Kd) or inhibitory activity (IC50) upon substitution can elucidate the role of the original residue in the interaction.[3] NMR titration experiments monitoring the chemical shifts of the 4-bromophenylalanine-containing peptide upon addition of a binding partner can map the interaction interface.[6][7]
-
Bioorthogonal Chemistry: The bromine atom on the phenyl ring serves as a reactive handle for post-synthesis modifications via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the attachment of fluorescent probes, radiolabels, or other functional moieties.
-
Enhanced Biological Properties: The incorporation of D-4-bromophenylalanine can increase the resistance of peptides to enzymatic degradation, thereby extending their in vivo half-life.[2] The altered lipophilicity and potential for halogen bonding can also lead to enhanced receptor binding and improved therapeutic efficacy.[2][4]
Data Presentation
Table 1: Comparative Analysis of Physicochemical and Spectroscopic Properties.
| Property | Phenylalanine (Phe) | 4-Bromophenylalanine (p-Br-Phe) | Reference |
| Molecular Weight | 165.19 g/mol | 244.08 g/mol | [8][9] |
| Monoisotopic Mass | 147.0684 Da | 224.9790 Da | [1] |
| Key Mass Spec Feature | Single Isotope Peak | Characteristic 1:1 Isotopic Doublet (⁷⁹Br/⁸¹Br), ~2 Da apart | [8] |
| Expected ¹H NMR Chemical Shift Perturbation (CSP) | Reference | Downfield shift of aromatic protons due to electron-withdrawing Br. Perturbation of neighboring residue signals in HSQC. | [1] |
Table 2: Illustrative NMR Chemical Shift Perturbations in a Model Peptide.
The following data is illustrative to demonstrate the expected chemical shift perturbations upon substitution of Phenylalanine with 4-Bromophenylalanine in a hypothetical peptide (Ac-Gly-X-Ala-NH₂). Actual shifts are sequence and environment-dependent.
| Residue | ¹H Chemical Shift (ppm) - Peptide with Phe | ¹H Chemical Shift (ppm) - Peptide with p-Br-Phe | ¹⁵N Chemical Shift (ppm) - Peptide with Phe | ¹⁵N Chemical Shift (ppm) - Peptide with p-Br-Phe |
| Gly | 8.35 | 8.40 | 110.2 | 110.5 |
| X (Phe/p-Br-Phe) | 8.10 | 8.12 | 120.5 | 120.3 |
| Ala | 7.95 | 7.90 | 123.8 | 123.5 |
Note: The largest chemical shift perturbations are often observed for the residues immediately adjacent to the modification site in the ¹H-¹⁵N HSQC spectrum.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Phe(4-Br)-OH using standard Fmoc/tBu chemistry.[3][8]
Materials:
-
Fmoc-Phe(4-Br)-OH
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-Phe(4-Br)-OH) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU to the amino acid solution.
-
Add 6 equivalents of DIPEA to the activated amino acid solution and immediately add it to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (ESI-MS or MALDI-TOF) and analytical HPLC.
Protocol 2: NMR Spectroscopy for Confirmation and Structural Analysis
This protocol describes the acquisition of a 2D ¹H-¹⁵N HSQC spectrum to confirm the incorporation of 4-bromophenylalanine and assess the structural integrity of the peptide.[1] For this protocol, uniform ¹⁵N labeling of the peptide is required, which is typically achieved by expressing the peptide in E. coli using a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.[10]
Sample Preparation:
-
Dissolve the lyophilized ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.5-1 mM.[11]
-
The final sample volume should be approximately 500-600 µL.
-
Add 5-10% D₂O to the sample for the NMR lock.
-
Transfer the sample to a high-quality NMR tube.
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Experiment: Set up a standard sensitivity-enhanced 2D ¹H-¹⁵N HSQC experiment (e.g., hsqcetf3gpsi on a Bruker spectrometer).[12][13]
-
Parameters:
-
Temperature: 298 K (25 °C).
-
Spectral Width:
-
¹H dimension (F2): ~12-14 ppm, centered around the water resonance (~4.7 ppm).
-
¹⁵N dimension (F1): ~35-40 ppm, centered around ~118 ppm.
-
-
Data Points:
-
¹H dimension: 2048 complex points.
-
¹⁵N dimension: 256-512 complex points (increments).
-
-
Number of Scans: 8-16 scans per increment, depending on the sample concentration.
-
Recycle Delay: 1.0-1.5 seconds.
-
-
Water Suppression: Use a suitable water suppression scheme, such as WATERGATE or excitation sculpting.[9]
Data Processing and Analysis:
-
Process the 2D data using NMR software (e.g., TopSpin, NMRPipe, or MestReNova). Apply appropriate window functions (e.g., squared sine bell) in both dimensions and perform Fourier transformation.
-
Peak Picking and Assignment: Pick all the cross-peaks in the spectrum. If the assignments for the wild-type peptide are known, compare the spectrum of the 4-bromophenylalanine-containing peptide to identify shifted peaks.
-
Chemical Shift Perturbation (CSP) Analysis: Calculate the weighted-average chemical shift perturbation for each residue using the following equation:
-
CSP = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ]
-
Where Δδ¹H and Δδ¹⁵N are the chemical shift differences between the wild-type and modified peptide, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[5]
-
-
Interpretation: A unique set of chemical shifts for the 4-bromophenylalanine residue and significant CSPs for neighboring residues confirm successful incorporation and provide insights into local structural changes. A globally unperturbed spectrum suggests that the overall fold of the peptide is maintained.[1]
Mandatory Visualization
Caption: Workflow for synthesis and NMR analysis of peptides with 4-bromophenylalanine.
Caption: Generalized peptide-activated signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 7. Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Peptide Structures: A Guide to X-ray Crystallography Utilizing 4-Bromophenylalanine
Introduction: The Phase Problem and the Power of Bromine
In the pursuit of novel therapeutics and a deeper understanding of biological processes, determining the three-dimensional structure of peptides at atomic resolution is paramount. X-ray crystallography stands as a gold-standard technique for this purpose, yet it is often hampered by a fundamental obstacle known as the "phase problem".[1] While the diffraction experiment yields the intensities (amplitudes) of X-ray waves scattered by a crystal, the crucial phase information is lost.[2][3] This missing information prevents the direct calculation of the electron density map required to build a molecular model.
To overcome this, crystallographers employ various phasing techniques. One of the most powerful and accessible methods is anomalous diffraction, particularly Single-wavelength Anomalous Dispersion (SAD).[4][5] The SAD method leverages the phenomenon of anomalous scattering, where heavy atoms in the crystal absorb and re-emit X-rays with a slight phase shift.[2][6] By strategically incorporating a "heavy atom" into the peptide, we can generate a measurable difference in the diffraction pattern that allows for the calculation of the initial phases.
This is where 4-bromophenylalanine (4-Br-Phe), a non-canonical amino acid, emerges as a powerful tool for peptide crystallographers. The bromine atom, with its significant number of electrons compared to the atoms typically found in peptides (C, H, N, O, S), acts as an excellent anomalous scatterer.[7][8] Its incorporation into a peptide provides the necessary signal to solve the phase problem, often with a single X-ray diffraction dataset collected at a specific wavelength.[9][10] Furthermore, the introduction of 4-Br-Phe can influence the physicochemical properties of the peptide, potentially enhancing its stability and biological activity.[11][12]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for utilizing 4-bromophenylalanine in peptide X-ray crystallography. We will delve into the entire workflow, from peptide synthesis and crystallization to the principles of SAD phasing, empowering you to unlock the structures of your peptides of interest.
The Workflow: From Sequence to Structure
The journey from a peptide sequence to a high-resolution crystal structure using 4-bromophenylalanine can be systematically broken down into three key stages:
-
Peptide Synthesis and Purification: The strategic incorporation of 4-bromophenylalanine into the peptide chain.
-
Peptide Crystallization: The challenging yet crucial step of obtaining well-ordered crystals suitable for X-ray diffraction.
-
X-ray Diffraction, Phasing, and Structure Determination: Collecting diffraction data and utilizing the anomalous signal from bromine to solve the structure.
Part 1: Synthesis of Peptides Containing 4-Bromophenylalanine
The reliable synthesis of high-purity peptides containing 4-bromophenylalanine is the foundation of this crystallographic approach. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the most common and efficient method for this purpose.[13][14]
Core Principles of Fmoc-SPPS with 4-Bromophenylalanine
The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the next amino acid is coupled.
The incorporation of 4-bromophenylalanine is straightforward and follows the standard SPPS cycle. Commercially available Fmoc-L-4-bromophenylalanine is used as the building block.[14]
Detailed Protocol: Manual Fmoc-SPPS of a 4-Br-Phe Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing one 4-bromophenylalanine residue.
Materials and Reagents:
| Reagent | Grade | Recommended Supplier |
| Fmoc-L-4-bromophenylalanine | ≥98% | Major chemical suppliers |
| Other Fmoc-amino acids | Peptide synthesis grade | Major chemical suppliers |
| Rink Amide Resin | 100-200 mesh | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Major chemical suppliers |
| Dichloromethane (DCM) | ACS grade | Major chemical suppliers |
| Piperidine | Reagent grade | Major chemical suppliers |
| N,N'-Diisopropylethylamine (DIEA) | Reagent grade | Major chemical suppliers |
| HBTU/HATU | Peptide synthesis grade | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | Reagent grade | Major chemical suppliers |
| Diethyl ether | Anhydrous | Major chemical suppliers |
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel with gentle agitation.[13]
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
-
-
Amino Acid Coupling (for 4-Bromophenylalanine):
-
In a separate vial, dissolve 3 equivalents of Fmoc-L-4-bromophenylalanine and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[13]
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether 2-3 times.[13]
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.[14]
Caption: Workflow for the synthesis of a 4-bromophenylalanine-containing peptide.
Part 2: Crystallization of Peptides Containing 4-Bromophenylalanine
Peptide crystallization is often the most challenging and empirical step in the entire process.[8][15] The goal is to find conditions where the peptide molecules slowly come out of solution to form a highly ordered, three-dimensional crystal lattice.
Factors Influencing Peptide Crystallization:
-
Purity: The peptide must be of the highest possible purity (>95%, ideally >98%).
-
Concentration: A sufficiently high concentration is needed to achieve supersaturation.
-
pH: The pH of the solution affects the charge state of the peptide.
-
Precipitants: Salts, polymers (e.g., polyethylene glycol), and organic solvents are used to reduce the solubility of the peptide.
-
Temperature: Temperature affects solubility and the kinetics of crystal growth.
-
Additives: Small molecules can sometimes aid in crystallization.
Protocol: High-Throughput Crystallization Screening
A high-throughput screening approach using commercially available kits is the most efficient way to explore a wide range of crystallization conditions.[8]
Materials and Reagents:
| Item | Description |
| Purified 4-Br-Phe Peptide | Lyophilized powder |
| Crystallization Screens | Commercially available kits (e.g., Hampton Research, Qiagen) |
| Crystallization Plates | 96-well sitting or hanging drop plates |
| Pipetting Robot (optional) | For high-throughput setup |
Step-by-Step Methodology:
-
Peptide Solubilization: Dissolve the purified peptide in a suitable buffer (e.g., 10-20 mM Tris or HEPES) at a high concentration (typically 5-20 mg/mL).[16]
-
Screening Setup (Sitting Drop Vapor Diffusion):
-
Pipette the reservoir solutions from the commercial screen into the wells of the crystallization plate.
-
In the drop well, mix a small volume (e.g., 0.1-1 µL) of the peptide solution with an equal volume of the reservoir solution.
-
Seal the plate to allow vapor diffusion to occur.
-
-
Incubation and Monitoring:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops under a microscope for the formation of crystals over several days to weeks.
-
-
Optimization:
-
Once initial "hits" (conditions that produce crystals or crystalline precipitate) are identified, optimize these conditions by systematically varying the concentrations of the peptide, precipitant, and pH.
-
Caption: General workflow for peptide crystallization screening.
Part 3: X-ray Diffraction and SAD Phasing
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data and use the anomalous signal from the bromine atom to solve the structure.
The Physics Behind SAD Phasing with Bromine
When X-rays interact with electrons, they are scattered. For most atoms in a peptide, this scattering is "normal". However, when the energy of the incident X-rays is near the absorption edge of an atom (like bromine), anomalous scattering occurs.[4][6] This results in a small, but measurable, difference in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which should be equal in the absence of anomalous scattering.[2] This intensity difference, known as the Bijvoet difference, contains the phase information we need.[3]
For bromine, the K-absorption edge is at approximately 13.47 keV (0.92 Å).[7] Therefore, collecting data at a wavelength near this value at a synchrotron source will maximize the anomalous signal.
Protocol: Data Collection, Phasing, and Model Building
Step-by-Step Methodology:
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest a crystal from the drop using a small loop.
-
Briefly soak the crystal in a cryo-protectant solution (typically the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.
-
Perform an X-ray absorption scan to determine the precise absorption edge of bromine in the crystal.
-
Collect a highly redundant dataset at a single wavelength corresponding to the peak of the anomalous signal (f'').[9]
-
-
Data Processing:
-
Process the raw diffraction images to integrate the reflection intensities and scale the data. Software packages like XDS or HKL2000 are commonly used.
-
-
SAD Phasing and Structure Solution:
-
Use a phasing software package (e.g., PHENIX, CCP4) to locate the bromine atom(s) in the crystal lattice using the anomalous differences.
-
Calculate the initial experimental phases based on the positions of the bromine atoms.
-
Improve the initial electron density map through density modification techniques like solvent flattening.[5]
-
-
Model Building and Refinement:
-
Build an atomic model of the peptide into the electron density map using software like Coot.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern. This is an iterative process of manual model building and automated refinement.[8]
-
-
Validation and Deposition:
-
Validate the final structure to ensure its quality and stereochemistry.
-
Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).[8]
-
| Parameter | Typical Value/Range | Significance |
| Wavelength | ~0.92 Å (for Bromine K-edge) | Maximizes the anomalous signal for phasing. |
| Resolution | < 3.0 Å (ideally < 2.0 Å) | The level of detail visible in the electron density map.[17] |
| Redundancy | > 4 (often > 10 for SAD) | High redundancy is crucial for accurately measuring the small anomalous differences. |
| CC(anom) | > 0.3 | A measure of the correlation between anomalous differences, indicating the strength of the phasing signal. |
Conclusion: A Powerful Tool for Structural Biology
The incorporation of 4-bromophenylalanine into peptides provides a robust and reliable method for overcoming the phase problem in X-ray crystallography.[8] By following the systematic workflow outlined in this guide—from careful synthesis and high-throughput crystallization screening to precise data collection and SAD phasing—researchers can significantly increase their chances of successfully determining the three-dimensional structures of their peptides of interest. This powerful technique opens the door to a deeper understanding of peptide function and accelerates the structure-based design of novel peptide therapeutics.
References
-
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine - Benchchem.
-
Anomalous Diffraction in Crystallographic Phase Evaluation - PMC - PubMed Central.
-
Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
-
Rapid experimental SAD phasing and hot-spot identification with halogenated fragments.
-
The Strategic Incorporation of Fmoc-Phe(4-Br)-OH in Modern Peptide Synthesis: A Technical Guide - Benchchem.
-
Rapid experimental SAD phasing and hot-spot identification with halogenated fragments.
-
The phase problem: introduction to phasing methods - Structural Medicine.
-
The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide - Benchchem.
-
Phase Problem in X-ray Crystallography, and Its Solution.
-
An overview of heavy-atom derivatization of protein crystals - PMC - NIH.
-
Heavy-atom derivatization - IUCr Journals.
-
An overview of heavy-atom derivatization of protein crystals - ResearchGate.
-
What is Protein Crystallography? An Easy Explanation - Bitesize Bio.
-
Phase Determination by the Heavy Atom Method.
-
Mass Spectrometry of Peptides Containing 4-Bromophenylalanine: A Comparative Guide - Benchchem.
-
Anomalous X-ray scattering - Wikipedia.
-
Introduction to phasing - PMC - NIH.
-
A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central.
-
Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
-
Molecular formulae of the peptides used in this study. The natural... - ResearchGate.
-
Single-wavelength anomalous diffraction - Wikipedia.
-
Single-wavelength anomalous dispersion (SAD) phasing with native anomalous scatterers using serial femtosecond crystallography - SPring-8.
-
Peptide Crystallization Service.
-
Crystallization process development: Peptide crystallization.
-
Screening for phasing atoms in protein crystallography.
Sources
- 1. people.bu.edu [people.bu.edu]
- 2. The phase problem: introduction to phasing methods [www-structmed.cimr.cam.ac.uk]
- 3. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]
- 6. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 7. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cambrex.com [cambrex.com]
- 16. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 17. bitesizebio.com [bitesizebio.com]
Application Note: Streamlining Peptide-Based Imaging Studies with Boc-4-bromo-DL-phenylalanine
Introduction: The Strategic Advantage of Halogenation in Peptide Imaging
The precise visualization of biological processes at the molecular level is a cornerstone of modern biomedical research and drug development.[1] Peptide-based imaging agents have emerged as powerful tools due to their high specificity, potency, and favorable pharmacokinetic profiles.[1] A key strategy for enhancing the utility of these peptides is the incorporation of unnatural amino acids, which can introduce novel functionalities and improve stability.[2][3][4] Among these, Boc-4-bromo-DL-phenylalanine, a halogenated derivative of phenylalanine, offers significant advantages for imaging applications.[5]
The introduction of a bromine atom into the peptide sequence serves multiple purposes. Firstly, it can modulate the peptide's biological activity and stability against enzymatic degradation.[6] Secondly, the bromine atom acts as a versatile handle for post-synthetic modifications, allowing for the attachment of various imaging probes.[7] This includes radiolabeling for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), where the bromo-substituent can be displaced by radionuclides.[8] Furthermore, the presence of the heavy bromine atom can be directly utilized in X-ray-based imaging modalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this compound into peptides and their subsequent use in imaging studies.
I. Rationale for Utilizing this compound
The choice of this compound is predicated on several key physicochemical properties that enhance its utility in peptide synthesis and imaging.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group is a widely used amino-protecting group in peptide synthesis.[9] It is stable under various coupling conditions but can be readily removed with mild acid, ensuring the integrity of the growing peptide chain.
-
Bromine as a Versatile Functional Group: The bromine atom on the phenyl ring is an excellent leaving group for nucleophilic substitution reactions and a participant in transition metal-catalyzed cross-coupling reactions.[8] This facilitates the attachment of a wide array of imaging moieties post-synthesis.
-
Modulation of Physicochemical Properties: The incorporation of 4-bromophenylalanine increases the hydrophobicity of the peptide, which can influence its binding affinity to biological targets and its pharmacokinetic properties.[6][10]
-
Enhanced Stability: The steric bulk of the bromine atom can provide resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[6]
II. Materials and Reagents
For successful synthesis and labeling, high-purity reagents are essential.
| Reagent | Supplier | Purity/Grade | Purpose |
| This compound | Biosynth | ≥98% | Unnatural amino acid building block |
| Fmoc-protected amino acids | Various | Synthesis Grade | Standard amino acid building blocks |
| Rink Amide Resin | Various | 100-200 mesh | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Solvent |
| Piperidine | Various | Reagent Grade | Fmoc deprotection |
| HBTU/HATU | Various | Reagent Grade | Coupling reagent |
| N,N-Diisopropylethylamine (DIEA) | Various | Reagent Grade | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Cleavage from resin |
| Diethyl ether | Various | Anhydrous | Peptide precipitation |
| Acetonitrile (ACN) | Various | HPLC Grade | HPLC solvent |
| Water | Various | HPLC Grade | HPLC solvent |
| Imaging Probe (e.g., fluorescent dye, chelator) | Various | Conjugation Grade | Labeling moiety |
III. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence using the standard Fmoc/tBu strategy.[2] The fundamental workflow involves iterative cycles of deprotection, coupling, and washing.[2]
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2] Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
Pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[3] For sterically hindered sequences, longer coupling times or a double coupling may be necessary.[3]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[2][3]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[2][3]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][11]
-
B. Post-Synthetic Labeling of Bromo-Functionalized Peptides
The bromine atom on the phenylalanine residue serves as a versatile handle for introducing imaging probes. The choice of conjugation chemistry depends on the nature of the imaging moiety.
Post-Synthetic Modification Workflow
Caption: Workflow for post-synthetic labeling of bromo-peptides.
Example Protocol: Suzuki Coupling for Fluorescent Labeling
This protocol describes the attachment of a boronic acid-functionalized fluorescent dye to the bromo-peptide.
-
Reaction Setup: In a reaction vial, dissolve the purified bromo-peptide in a suitable solvent system (e.g., a mixture of organic solvent and aqueous buffer).
-
Add Reagents: Add the boronic acid-functionalized fluorescent dye (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[8]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature appropriate for the specific catalyst and substrates (typically 60-100 °C) for several hours.
-
Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Purification: Upon completion, purify the fluorescently labeled peptide by RP-HPLC to remove unreacted starting materials, catalyst, and byproducts.
-
Characterization: Confirm the identity and purity of the final labeled peptide by mass spectrometry and, if necessary, NMR spectroscopy.[12]
IV. Imaging Applications
Peptides labeled with this compound can be utilized in a variety of imaging modalities.
-
Fluorescence Imaging: Peptides conjugated to fluorescent dyes are widely used for in vitro and in vivo imaging to study cellular uptake, trafficking, and receptor binding.[13][14] The choice of fluorophore depends on the desired excitation and emission wavelengths.[13]
-
PET and SPECT Imaging: For nuclear imaging, the bromine atom can be substituted with a radioisotope. This allows for non-invasive, quantitative imaging of peptide distribution and target engagement in vivo.[15][16]
-
X-ray Imaging: The high atomic number of bromine can provide contrast in X-ray-based imaging techniques, although this is a less common application compared to fluorescence and radionuclide imaging.
V. Data and Analysis
The successful incorporation and labeling of the peptide should be confirmed through rigorous analytical methods.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification | A single major peak corresponding to the desired peptide.[17] |
| Mass Spectrometry (MS) | Identity confirmation | The observed mass should match the calculated mass of the peptide.[11] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be visible.[11] |
| NMR Spectroscopy | Structural confirmation | Chemical shift perturbations confirming the incorporation of the bromo-phenylalanine residue.[12] |
Table 1: Representative Mass Spectrometry Data
| Peptide | Calculated Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Notes |
| Ac-Gly-Phe(4-Br)-Ala-NH₂ | 414.0719 | 414.0721 | Characteristic 1:1 isotopic pattern for Br observed. |
| Ac-Gly-Phe(4-FAM)-Ala-NH₂ | 711.2082 | 711.2085 | Successful conjugation confirmed. |
VI. Conclusion
The use of this compound provides a robust and versatile platform for the development of peptide-based imaging agents.[5] The straightforward incorporation into peptide sequences via standard SPPS protocols, coupled with the flexibility for post-synthetic modification, makes it an invaluable tool for researchers in chemical biology and drug discovery.[2][5] By following the detailed protocols and considerations outlined in this application note, scientists can effectively design and synthesize novel peptide probes for a wide range of imaging applications, ultimately advancing our understanding of complex biological systems.
VII. References
-
Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. Retrieved from
-
PubMed. (n.d.). Peptide labelling strategies for imaging agents. Retrieved from
-
Guidechem. (n.d.). What is 4-Bromo-L-phenylalanine and how is it synthesized? - FAQ. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Retrieved from
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from
-
Benchchem. (n.d.). Mass Spectrometry of Peptides Containing 4-Bromophenylalanine: A Comparative Guide. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. Retrieved from
-
PubMed Central. (n.d.). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. Retrieved from
-
Springer Nature Experiments. (n.d.). Peptide Labelling Strategies for Imaging Agents. Retrieved from
-
Benchchem. (n.d.). The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide. Retrieved from _
-
ACS Publications - American Chemical Society. (2023). Construction of Targeting-Peptide-Based Imaging Reagents and Their Application in Bioimaging. Retrieved from
-
Benchchem. (n.d.). The Strategic Incorporation of Fmoc-Phe(4-Br)-OH in Modern Peptide Synthesis: A Technical Guide. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Characterization of Peptides Containing Fmoc-Phe(4-Br)-OH. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Confirming 4-Bromo-Phenylalanine Incorporation: NMR vs. Mass Spectrometry. Retrieved from
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Retrieved from
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-L-4-I-Phenylalanine in Modern Peptide Synthesis. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 14. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide labelling strategies for imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Labelling Strategies for Imaging Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Boc-4-bromo-DL-phenylalanine Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor coupling efficiency with Boc-4-bromo-DL-phenylalanine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Q1: Why am I observing low coupling yields with this compound?
Low coupling yields can stem from several factors, often related to the specific properties of this unnatural amino acid.
-
Steric Hindrance: The bulky bromophenyl side chain can physically impede the approach of the activated carboxylic acid to the amine of the growing peptide chain, slowing down the reaction.[1][2]
-
Incomplete Activation: The carboxylic acid of this compound may not be fully activated prior to the coupling step, leading to unreacted starting material.
-
Poor Solubility: this compound has limited solubility in some common peptide synthesis solvents, which can hinder the reaction.[3] While soluble in methanol, its solubility in solvents like DCM and DMF should be empirically determined for optimal reaction concentration.[2][3]
-
Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for sterically hindered amino acids. Standard carbodiimide reagents might be insufficient.[4][5]
-
Aggregation: The peptide chain on the solid support can aggregate, especially with hydrophobic residues, blocking reactive sites.[6]
-
Use of a DL-Racemic Mixture: The use of a racemic mixture of this compound will result in the formation of diastereomeric peptides.[7] While this doesn't inherently lower the total peptide yield, it complicates purification and can make it seem like the yield of the desired single diastereomer is low.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended.
| Coupling Reagent Class | Examples | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, and low risk of racemization. Particularly effective for sterically hindered couplings.[5][8] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for hindered couplings and can be a good alternative to uronium salts.[9] |
| Carbodiimides with Additives | DIC/HOBt, DIC/OxymaPure | Cost-effective, but may require longer reaction times or double coupling for challenging residues. The use of additives is crucial to suppress racemization.[4][10] |
Q3: How can I improve the solubility of this compound in the reaction mixture?
-
Solvent Selection: While slightly soluble in water, for peptide synthesis, consider using N-methylpyrrolidone (NMP) or dimethylformamide (DMF), which are generally good solvents for Boc-protected amino acids and peptide resins.[2][11] It may be beneficial to dissolve the this compound in a small amount of a stronger solvent like DMSO before adding it to the main reaction solvent, but be mindful of solvent compatibility with your overall synthesis strategy.
-
Sonication: Briefly sonicating the mixture can help to dissolve the amino acid derivative.[6]
-
Gentle Heating: Gentle warming of the reaction vessel (e.g., to 40-50°C) can improve solubility and reaction kinetics, but should be used with caution to avoid potential side reactions.
Q4: What are the potential side reactions associated with this compound and how can I mitigate them?
-
Racemization: Activation of the carboxylic acid can lead to a loss of stereochemical integrity. To minimize this, use coupling reagents with additives like HOBt or HOAt, which are known to suppress racemization.[6][12] Uronium and phosphonium-based reagents generally have a lower risk of inducing racemization.[8] The choice of base can also influence racemization, with weaker bases like N-methylmorpholine (NMM) or collidine being preferable to stronger bases like DIPEA in some cases.[12]
-
Dehalogenation: While less common during the coupling step itself, the bromo-substituent can be susceptible to removal (dehalogenation) in subsequent steps, particularly during palladium-catalyzed reactions if the bromine is intended as a handle for further modification.[1] Careful selection of catalysts and reaction conditions is crucial in such cases.
-
Formation of Diastereomers: Since you are using a DL-racemic mixture, your synthesis will produce a mixture of peptides with either the D- or L-isomer of 4-bromophenylalanine at the desired position. This is an expected outcome and not a side reaction in the traditional sense. The primary challenge will be the separation of these diastereomers during purification.[7]
Q5: How do I purify the resulting diastereomeric peptides?
The separation of diastereomers is a significant challenge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides.[13][14] The separation of diastereomers is often possible on standard C8 or C18 columns due to differences in their secondary structure and hydrophobicity.[7]
-
Gradient Optimization: A shallow acetonitrile gradient is often necessary to achieve good resolution between diastereomeric peptides.
-
Temperature Control: Running the HPLC at different temperatures can sometimes improve the separation.[7]
-
Chiral HPLC: In cases where standard RP-HPLC is insufficient, chiral chromatography may be necessary, although this is a more specialized and expensive technique.[15]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol describes a general procedure for coupling this compound onto a solid support using a uronium-based coupling reagent.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HATU (or HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc-based synthesis, if applicable for subsequent steps)
-
Trifluoroacetic acid (TFA) (for Boc deprotection)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for at least 30 minutes.[11]
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[16]
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a 5-10% solution of DIPEA in DMF, and finally with DMF to remove residual acid and base.[5]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[5]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.[1]
-
Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[17]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (3x).[5]
-
Capping (Optional): To block any unreacted amines and prevent the formation of deletion sequences, you can perform a capping step by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[11]
Protocol 2: Solution-Phase Coupling of this compound
This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq for neutralizing the HCl salt)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: Dissolve the amino acid ester hydrochloride in anhydrous DCM. Add DIPEA and stir for 5 minutes at room temperature to generate the free amine.[4]
-
Reaction Setup: Add this compound and HOBt to the solution and stir until fully dissolved.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC portion-wise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. benchchem.com [benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis with Boc-4-bromo-DL-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating side reactions encountered during solid-phase peptide synthesis (SPPS) using Boc-4-bromo-DL-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound in peptide synthesis?
A1: The primary side reactions include:
-
Dehalogenation: Loss of the bromine atom from the phenyl ring, leading to the incorporation of phenylalanine instead of 4-bromophenylalanine.
-
Tert-butylation: Alkylation of the aromatic ring of 4-bromophenylalanine by the tert-butyl cation generated during Boc deprotection.[1]
-
Friedel-Crafts Alkylation of Scavengers: The reactive carbocations generated during deprotection can react with aromatic scavengers, leading to their consumption and potential formation of byproducts.
Q2: What causes dehalogenation of the 4-bromophenylalanine residue?
A2: Dehalogenation can be catalyzed by palladium reagents if used in subsequent steps (e.g., for the removal of certain protecting groups), or it can occur under harsh acidic conditions used for cleavage from the resin, especially in the presence of certain scavengers. The carbon-bromine bond can be susceptible to cleavage under strong acidolysis.[2]
Q3: How can I detect and quantify side products like dehalogenation and tert-butylation?
A3: The most effective methods for detecting and quantifying these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][3]
-
HPLC: A shift in the retention time compared to the expected product can indicate the presence of side products. Co-injection with a synthesized standard of the potential side product (e.g., the corresponding phenylalanine-containing peptide) can confirm its identity.
-
Mass Spectrometry: A mass difference of -78.9 Da (loss of ⁷⁹Br and addition of H) indicates dehalogenation. A mass increase of +56 Da for each added tert-butyl group is indicative of tert-butylation.[1] The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da) will be absent in the dehalogenated product.[3]
Troubleshooting Guides
Issue 1: Presence of a significant peak corresponding to the dehalogenated peptide in HPLC/MS analysis.
Possible Cause:
-
Harsh cleavage conditions (prolonged exposure to strong acids).
-
Inappropriate choice of scavengers that may promote hydrodehalogenation.
-
Use of palladium-based catalysts in subsequent synthetic steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
Solutions:
-
Optimize Cleavage Cocktail: Use a milder cleavage cocktail if possible. While TFA is standard for Boc-SPPS cleavage, its concentration and the choice of scavengers can be optimized.
-
Scavenger Selection: Employ scavengers that are less likely to promote dehalogenation. Triisopropylsilane (TIS) is a common scavenger that can sometimes contribute to reduction. Consider using a scavenger cocktail with reduced TIS concentration or alternative scavengers like thioanisole.
-
Control Cleavage Conditions: Reduce the cleavage time and perform the reaction at a lower temperature (e.g., 4°C) to minimize side reactions.[2]
-
Alternative Protecting Group Strategies: If subsequent steps require palladium catalysis, consider using a different protecting group strategy for other residues that is compatible with your synthesis.
Issue 2: Observation of peaks with a +56 Da mass shift in the mass spectrum.
Possible Cause:
-
Alkylation of the 4-bromophenylalanine aromatic ring by the tert-butyl cation generated during Boc deprotection.[1]
-
Insufficient scavenging of the tert-butyl cations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tert-butylation.
Solutions:
-
Increase Scavenger Concentration: Increase the percentage of scavengers in the TFA deprotection solution. A common starting point is a cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Use a Scavenger Cocktail: A combination of scavengers is often more effective than a single one. For aromatic residues, a cocktail containing TIS and water is recommended.[1] Thioanisole is also an effective scavenger for tert-butyl cations.[1]
-
Optimize Deprotection Time: While complete deprotection is necessary, unnecessarily long exposure to TFA can increase the chance of side reactions. Monitor the deprotection reaction to determine the optimal time.
Data Presentation
Table 1: Common Side Products and Their Mass Shifts
| Side Reaction | Mass Shift (Da) | Method of Detection |
| Dehalogenation | -78.9 (⁷⁹Br to H) | Mass Spectrometry |
| Tert-butylation | +56.1 (per t-butyl group) | Mass Spectrometry |
Table 2: Recommended Scavenger Cocktails for Boc Deprotection of Peptides Containing Aromatic Residues
| Scavenger Cocktail | Composition (v/v/v) | Application Notes |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose cocktail effective for most sequences containing aromatic residues. |
| Thioanisole-based | TFA/Thioanisole/H₂O (90:5:5) | Thioanisole is particularly effective at scavenging tert-butyl cations and can be used as an alternative or in addition to TIS.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection with a Scavenger Cocktail
This protocol is designed to minimize tert-butylation of the 4-bromophenylalanine residue.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the deprotection cocktail to the resin and agitate gently at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide under vacuum.
Protocol 2: Analysis of Side Products by RP-HPLC and Mass Spectrometry
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
RP-HPLC Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the main peak and any significant side product peaks for mass spectrometry analysis.
Mass Spectrometry Procedure:
-
Dilute the collected fractions in a suitable solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and analyze for the expected molecular weight of the desired peptide and the mass shifts corresponding to potential side products (see Table 1).
Mandatory Visualization
Boc Deprotection and Side Reaction Pathways
Caption: Boc deprotection and potential side reactions.
General Experimental Workflow for Peptide Synthesis and Analysis
References
Preventing racemization of Boc-4-bromo-DL-phenylalanine during coupling.
Welcome to our technical support center dedicated to addressing challenges encountered during the coupling of Boc-4-bromo-DL-phenylalanine in peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization and optimize their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (e.g., L-form to a D,L-mixture). In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1][2] The incorporation of an unintended D-amino acid can lead to a significant loss of biological activity or even introduce undesired pharmacological effects.[1]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?
A2: The most common pathway for racemization during the coupling of Boc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This process begins with the activation of the carboxylic acid group by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon of this oxazolone is acidic and can be readily removed by a base, leading to a loss of chirality. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1][2]
Q3: Are all Boc-protected amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies among different amino acids. Amino acids such as histidine and cysteine are particularly prone to racemization.[2][3] For phenylalanine derivatives like this compound, the electronic properties of the phenyl ring substituent can influence the acidity of the alpha-proton and thus the rate of racemization.
Q4: How does the choice of coupling reagent affect racemization?
A4: The choice of coupling reagent is crucial in controlling racemization. Uronium/aminium-based reagents like HBTU and HATU, when used with additives like HOBt or HOAt, are generally effective at high coupling rates with suppressed racemization.[3][4] Carbodiimide reagents such as DCC and DIC can lead to significant racemization if used without racemization-suppressing additives.[4][5] The addition of HOBt or HOAt to carbodiimide-mediated couplings can minimize racemization by forming an active ester that is less prone to oxazolone formation.[3][4][6]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: The base plays a critical role in racemization, as it can abstract the acidic alpha-proton from the oxazolone intermediate.[1] Stronger and less sterically hindered bases, like triethylamine (TEA), can accelerate racemization.[1] Weaker or more sterically hindered bases are preferred to preserve stereochemical integrity.[1] N,N-Diisopropylethylamine (DIPEA) is a sterically hindered base and is a better choice than TEA for minimizing racemization. N-methylmorpholine (NMM) is a weaker base and is also a good option. In cases with a high risk of racemization, the even weaker base sym-collidine has been recommended.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of diastereomeric impurities in the final peptide. | Racemization of this compound during coupling. | - Optimize Coupling Reagent and Additives: Switch to a uronium/aminium salt coupling reagent (e.g., HBTU, HATU) in combination with an additive like HOBt or HOAt.[3] If using a carbodiimide (e.g., DIC), ensure the addition of at least one equivalent of HOBt or HOAt.[4] - Select a Suitable Base: Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). Avoid strong, non-hindered bases like triethylamine (TEA).[1] - Control Stoichiometry: Use the minimum necessary amount of base.[1] - Lower Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[5] |
| Incomplete coupling reaction. | Steric hindrance from the bulky 4-bromophenyl side chain and the Boc-protecting group. | - Extend Reaction Time: Increase the coupling reaction time and monitor for completion. - Increase Reagent Equivalents: Use a slight excess of the amino acid and coupling reagent. - Pre-activation: Minimize the pre-activation time (1-5 minutes) before adding the amine component to reduce the concentration of the racemization-prone activated intermediate.[1] |
| Difficulty in purifying the final peptide. | Presence of closely eluting diastereomers. | - Optimize Chromatography: Use a high-resolution chiral stationary phase HPLC column for analytical and preparative separations to resolve the diastereomers.[7] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HBTU/HOBt
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 minutes, drain, and then treat again for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2x).
-
Coupling:
-
In a separate vessel, dissolve Boc-4-bromo-L-phenylalanine (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes for pre-activation.[8]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Quantification of Racemization by Chiral HPLC
-
Sample Preparation:
-
Cleave a small sample of the crude peptide from the resin.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in the initial mobile phase for HPLC analysis.[7]
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[7]
-
Mobile Phase: Use an appropriate mobile phase system, which may require optimization (e.g., a gradient of acetonitrile in an aqueous buffer like 0.1% TFA).
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Quantification: The L- and D-diastereomers should elute as separate peaks. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] * 100.[7]
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydrophobic Peptides Containing 4-Bromophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for hydrophobic peptides, with a special focus on those incorporating the unnatural amino acid 4-bromophenylalanine.
Troubleshooting Guide
Hydrophobic peptides, particularly those containing 4-bromophenylalanine, present unique challenges during purification due to their propensity for aggregation and poor solubility.[1][2] The increased hydrophobicity imparted by the bromophenyl group can lead to difficulties in achieving high purity and recovery.[1] This guide addresses common issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Solubility | The peptide is not fully dissolved before injection, leading to sample loss and column clogging. The inherent hydrophobicity of the peptide sequence, exacerbated by the 4-bromophenylalanine residue, limits its solubility in standard aqueous mobile phases.[3] | - Solubility Testing: Before preparative purification, test the peptide's solubility in various solvents.[3] Start with the organic component of the mobile phase (e.g., pure acetonitrile or isopropanol) before adding the aqueous component.[3] - Use of Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or a high concentration of acetonitrile or isopropanol before diluting with the initial mobile phase.[4] - Temperature Modification: Increasing the temperature of the separation can enhance the solubility of hydrophobic peptides.[5] |
| Poor Peak Shape (Broadening or Tailing) in RP-HPLC | - Aggregation: The peptide may be aggregating on the column.[6] - Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based column. - Inappropriate Mobile Phase: The organic solvent may not be strong enough to elute the peptide efficiently.[7] | - Optimize Mobile Phase: Try a stronger organic solvent like isopropanol or n-propanol, or a combination of acetonitrile and one of these alcohols.[3][8] - Adjust Ion-Pairing Agent: While 0.1% TFA is standard, formic acid can be an alternative.[9] - Increase Temperature: Running the column at a higher temperature (e.g., 40-60°C) can improve peak shape.[5] - Change Column Chemistry: A C4 or C8 column may be more suitable than a C18 for very hydrophobic peptides.[8] Phenyl-based columns can also offer different selectivity.[4] |
| Low or No Peptide Recovery from the Column | - Irreversible Adsorption: The peptide is so hydrophobic that it binds irreversibly to the stationary phase. - Precipitation on the Column: The peptide precipitates on the column when the mobile phase composition changes.[10] | - Stronger Elution Conditions: Use a steeper gradient or a stronger organic solvent (isopropanol, n-propanol).[8] - Column Flushing: After the run, flush the column with a very strong solvent mixture (e.g., 100% isopropanol) to elute any remaining peptide. Always run a blank gradient to check for carryover.[3] - Alternative Purification Method: If recovery from RP-HPLC is consistently low, consider a non-chromatographic method like precipitation.[11] |
| Peptide Aggregation During Lyophilization | The peptide aggregates upon removal of the solvent, making it difficult to redissolve. | - Lyophilize from a Solution with Organic Solvent: Lyophilize the purified peptide from a solution containing a significant amount of an organic solvent like acetonitrile or tert-butanol to help prevent aggregation. - Inclusion of Stabilizers: In some cases, the addition of small amounts of excipients like mannitol or glycine can help prevent aggregation during lyophilization. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to purify peptides containing 4-bromophenylalanine?
A1: The bromine atom on the phenylalanine side chain significantly increases the hydrophobicity of the amino acid.[1] This increased hydrophobicity can lead to poor solubility in aqueous solutions and a higher tendency for the peptide to aggregate, making purification by standard methods like RP-HPLC challenging.[1][2]
Q2: What is the recommended starting point for developing an RP-HPLC method for these peptides?
A2: A good starting point is a C18 reversed-phase column with a mobile phase consisting of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).[2][12] Begin with a shallow gradient, for example, a linear gradient of 1% per minute increase in Solvent B. It is crucial to perform an initial analytical run to determine the approximate acetonitrile concentration required to elute the peptide.[12]
Q3: How can I improve the resolution of my peptide from closely eluting impurities?
A3: To improve resolution, you can try several strategies:
-
Shallow Gradient: A slower, shallower gradient (e.g., 0.5% or less increase in organic solvent per minute) can improve the separation of closely eluting species.
-
Different Organic Solvent: Switching from acetonitrile to isopropanol or n-propanol can alter the selectivity of the separation.[8]
-
Change in pH: Using a different mobile phase modifier, such as formic acid, can change the ionization state of the peptide and impurities, potentially improving separation.[5]
-
Temperature Optimization: Varying the column temperature can also affect selectivity.[5]
Q4: Are there any alternatives to RP-HPLC for purifying highly hydrophobic peptides?
A4: Yes, for peptides that are extremely difficult to purify by RP-HPLC due to very low solubility or irreversible column binding, precipitation can be an effective alternative.[11] This method takes advantage of the peptide's low solubility in both aqueous and highly nonpolar organic solvents.[11] A detailed protocol for this method is provided below. Another strategy involves the use of hydrophilic tags that are added to the peptide during synthesis to improve solubility and then cleaved off after purification.[2]
Q5: My peptide seems to be pure by HPLC, but I still have problems with solubility. What could be the issue?
A5: The counter-ions present in the purified peptide can significantly affect its properties. Trifluoroacetic acid (TFA), a common ion-pairing agent in RP-HPLC, can sometimes remain associated with the peptide after lyophilization and may contribute to aggregation and reduced solubility in certain buffers. If this is suspected, performing a salt exchange by re-purifying the peptide with a different mobile phase modifier (e.g., acetic acid or formic acid) or through dialysis/ion-exchange chromatography can be beneficial.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
This protocol outlines a general procedure for the purification of a hydrophobic peptide containing 4-bromophenylalanine using preparative RP-HPLC.
Materials:
-
Crude peptide containing 4-bromophenylalanine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 22 mm)[1]
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a strong solvent in which it is soluble (e.g., DMSO, DMF, or 100% ACN).
-
Dilute the dissolved peptide solution with Solvent A to a final organic solvent concentration that is lower than the initial gradient conditions to ensure the peptide binds to the column upon injection.
-
Centrifuge the sample to remove any insoluble material.
-
-
HPLC Purification:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the prepared peptide sample onto the column.
-
Run a linear gradient to elute the peptide. A starting point could be a gradient of 5% to 65% Solvent B over 60 minutes.[1][2] The gradient should be optimized based on analytical runs.
-
Monitor the elution profile at 220 nm.[1]
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: Alternative Purification by Precipitation
This protocol is adapted for highly hydrophobic peptides that are difficult to purify using RP-HPLC.[11]
Materials:
-
Crude peptide after cleavage from the resin and removal of the cleavage cocktail.
-
Ice-cold deionized water.
-
60% Acetonitrile in water.
-
Ice-cold diethyl ether.
-
Centrifuge.
-
Lyophilizer.
Procedure:
-
Initial Precipitation in Water:
-
After the cleavage step, precipitate the crude peptide by diluting the cleavage mixture with a large volume (e.g., 25 mL) of ice-cold deionized water.[11]
-
Collect the precipitate by filtration or centrifugation.
-
-
Solubilization and Lyophilization:
-
Reconstitute the filtered precipitate in a 60% acetonitrile/water solution.[11]
-
Lyophilize the reconstituted peptide solution.
-
-
Washing with Diethyl Ether:
-
To the lyophilized powder, add ice-cold diethyl ether to wash away scavengers and other organic-soluble impurities.[11]
-
Resuspend the peptide in the ether and pellet it by centrifugation.
-
Carefully decant and discard the diethyl ether.
-
-
Drying:
-
Dry the final peptide pellet under vacuum to remove any residual ether.[11]
-
Visualizations
Caption: General workflow for the purification of hydrophobic peptides containing 4-bromophenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. renyi.hu [renyi.hu]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Peptides Containing 4-Bromophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues associated with peptides containing the unnatural amino acid 4-bromophenylalanine (p-Br-Phe). The increased hydrophobicity imparted by the bromine atom can lead to significant challenges in handling and utilizing these peptides in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 4-bromophenylalanine insoluble in aqueous buffers?
A1: The incorporation of 4-bromophenylalanine significantly increases the hydrophobicity of a peptide.[1][2] The bulky and nonpolar nature of the bromophenyl group can lead to a decrease in favorable interactions with water molecules, promoting peptide aggregation and reducing aqueous solubility.[2]
Q2: What is the first step I should take when trying to dissolve my 4-bromophenylalanine-containing peptide?
A2: It is always recommended to start by attempting to dissolve a small aliquot of the peptide in your desired aqueous buffer.[3][4] This will prevent the loss of your entire sample if the initial solvent choice is not optimal. Use sonication or gentle vortexing to aid dissolution.[5]
Q3: What are the recommended organic co-solvents for dissolving hydrophobic peptides?
A3: For highly hydrophobic peptides, including those with 4-bromophenylalanine, the use of organic co-solvents is often necessary. The most commonly used solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[5] It is advisable to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[5]
Q4: Are there any compatibility issues I should be aware of when using organic co-solvents?
A4: Yes. DMSO can oxidize methionine and free cysteine residues.[3] For peptides containing these amino acids, DMF or ACN are preferred alternatives.[3] Additionally, the final concentration of the organic solvent should be kept to a minimum, as it may interfere with biological assays.[5]
Q5: How can pH be used to improve the solubility of my peptide?
A5: The net charge of a peptide, which is influenced by the pH of the solution, plays a crucial role in its solubility.[3] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility. For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., with a small amount of acetic acid) can help.[3] For acidic peptides (net negative charge), a slightly basic solution (e.g., with ammonium bicarbonate) may improve solubility.[3]
Q6: Can salts affect the solubility of my peptide?
A6: Yes, the presence of salts can have a complex effect on peptide solubility. At low concentrations, salts can increase solubility ("salting in") by reducing the electrostatic interactions between peptide molecules. However, at high concentrations, salts can compete for water molecules, leading to a decrease in peptide solubility ("salting out"). The specific effect depends on the type of salt and the peptide sequence.
Q7: My peptide precipitates out of solution when I dilute it with an aqueous buffer. What should I do?
A7: This is a common issue when working with hydrophobic peptides. If precipitation occurs, you can try a few approaches:
-
Slower Dilution: Add the aqueous buffer more slowly while vortexing continuously.
-
Different Co-solvent: Try a different organic co-solvent (e.g., switch from DMSO to DMF).
-
Higher Organic Solvent Concentration: It may be necessary to work with a higher final concentration of the organic co-solvent, but be mindful of its compatibility with your experiment.
-
Lyophilize and Re-dissolve: If significant precipitation occurs, it is best to lyophilize the peptide and start the dissolution process again with a different solvent system.[5]
Data Presentation
The incorporation of halogen atoms into a phenylalanine residue progressively increases its hydrophobicity, which generally leads to a decrease in aqueous solubility. The following table provides illustrative data on how halogen substitution can affect the physicochemical properties of a model peptide.
| Property | Peptide with Phe | Peptide with Phe(4-F) | Peptide with Phe(4-Cl) | Peptide with Phe(4-Br) |
| Aqueous Solubility (mg/mL at pH 7.4) | 1.2 | 1.1 | 0.9 | 0.8 |
| RP-HPLC Retention Time (minutes) | 15.2 | 15.8 | 16.5 | 17.1 |
| Data is hypothetical and for illustrative purposes. Actual results may vary based on the peptide sequence and analytical conditions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide Containing 4-Bromophenylalanine
This protocol provides a stepwise approach to solubilizing a challenging hydrophobic peptide.
-
Initial Solubility Test:
-
Weigh out a small amount (e.g., 1 mg) of the lyophilized peptide.
-
Add a small volume (e.g., 50 µL) of sterile, deionized water and vortex.
-
If the peptide does not dissolve, proceed to the next step.
-
-
Using an Organic Co-solvent:
-
To the same vial, add a minimal amount (e.g., 10-20 µL) of DMSO, DMF, or ACN.
-
Vortex or sonicate until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer dropwise while continuously vortexing until the desired final concentration is reached.
-
If the peptide remains in solution, it is ready for use. If precipitation occurs, proceed to step 3.
-
-
pH Adjustment:
-
If the peptide is acidic (net negative charge), try redissolving a fresh aliquot in a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate) before dilution with your working buffer.
-
If the peptide is basic (net positive charge), try redissolving a fresh aliquot in a small amount of an acidic solution (e.g., 10% acetic acid) before dilution.
-
-
Final Measures:
-
If the above steps fail, consider using stronger denaturing agents like 6 M guanidinium hydrochloride or 8 M urea for initial solubilization, followed by dilution. Note that these agents are not compatible with most biological assays and may require removal.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine
This protocol outlines the general steps for incorporating Fmoc-L-4-bromophenylalanine into a peptide using standard Fmoc chemistry.[6]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in DMF for at least 1 hour.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]
-
Amino Acid Coupling:
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.[6]
Visualizations
Experimental Workflow for Peptide Solubilization
Caption: A stepwise decision-making workflow for solubilizing peptides containing 4-bromophenylalanine.
Signaling Pathway: Neurokinin-1 (NK-1) Receptor Activation
The substitution of phenylalanine with 4-bromophenylalanine in neuropeptides like Substance P can potentially alter its binding affinity to its receptor, the Neurokinin-1 (NK-1) receptor, and subsequently modulate downstream signaling. The following diagram illustrates the canonical G-protein coupled signaling cascade initiated by the activation of the NK-1 receptor.
Caption: Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor upon activation by Substance P.
References
Technical Support Center: Optimization of Cleavage Conditions for 4-Bromophenylalanine Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cleavage conditions for peptides containing the unnatural amino acid 4-bromophenylalanine (4-Br-Phe). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you achieve high-purity, high-yield peptide products.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in cleaving peptides containing 4-bromophenylalanine?
A1: The primary challenge is not typically the cleavage of the 4-bromophenylalanine residue itself, as the carbon-bromine bond is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions.[1] The main focus is on preventing side reactions on other sensitive amino acid residues within the peptide sequence that can be modified by reactive cationic species generated during the cleavage process.[2][3] Therefore, the optimization of cleavage conditions is crucial to ensure the integrity of the entire peptide.
Q2: Can the bromine atom on the phenyl ring be lost during cleavage?
A2: While the carbon-bromine bond is the weakest in the 4-bromophenylalanine side chain, its cleavage is not a dominant pathway under standard TFA cleavage conditions.[4] However, prolonged exposure to harsh acidic conditions or elevated temperatures could potentially lead to dehalogenation. It is therefore recommended to use optimized cleavage times and temperatures.
Q3: Which scavengers are recommended for the cleavage of 4-bromophenylalanine-containing peptides?
A3: A variety of scavengers can be used, and the choice depends on the other amino acid residues present in your peptide. Triisopropylsilane (TIS) is a common and effective scavenger for quenching carbocations.[1][5] For peptides containing other sensitive residues like tryptophan, methionine, or cysteine, a more complex scavenger cocktail is often necessary to prevent side reactions such as alkylation and oxidation.[2]
Q4: How does the presence of 4-bromophenylalanine affect the final purification of the peptide?
A4: The presence of 4-bromophenylalanine increases the hydrophobicity of the peptide compared to its native phenylalanine counterpart. This may lead to a longer retention time during reverse-phase HPLC purification. The unique isotopic signature of bromine (two stable isotopes, 79Br and 81Br, in nearly equal abundance) provides a valuable tool for identifying the peptide during mass spectrometry analysis.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time (e.g., from 2 hours to 4 hours) and re-evaluate. - Ensure the peptide-resin is well-dried before adding the cleavage cocktail, as residual DMF can inhibit the reaction.[5] - Increase the volume of the cleavage cocktail to ensure complete wetting of the resin. |
| Presence of Side Products (e.g., +56 Da adducts) | Alkylation of sensitive residues (e.g., Trp, Tyr, Met, Cys) by carbocations generated during cleavage. | - Optimize the scavenger cocktail. For peptides with sensitive residues, use a comprehensive cocktail like Reagent K. - Ensure scavengers are fresh and of high quality. |
| Unidentified Peaks in HPLC/MS | - Incomplete removal of protecting groups. - Formation of unexpected adducts. - Potential dehalogenation (loss of Br). | - Increase the cleavage time or TFA concentration. - Use a more robust scavenger cocktail. - Analyze the mass spectrum carefully for peaks corresponding to the peptide without bromine. If observed, reduce cleavage time and/or temperature. |
| Peptide is Insoluble After Precipitation | The peptide is highly hydrophobic. | - Try precipitating in a different cold solvent, such as methyl-tert-butyl ether (MTBE). - After precipitation and drying, try dissolving the peptide in a small amount of a strong organic solvent like neat acetonitrile before adding an aqueous buffer. |
Experimental Protocols & Data
Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical and should be tailored to the specific peptide sequence. Below is a table summarizing commonly used cleavage cocktails.
| Reagent Name | Composition (v/v or w/v) | Recommended Use Cases | Reference |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General purpose, good for peptides with Arg(Pmc/Pbf). | [1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | For peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). | [2] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | For simple peptides without highly sensitive residues. | |
| Reagent L | 88% TFA, 2% TIS, 5% Water, 5% Dithiothreitol (DTT) | Low odor alternative, suitable for peptides with 4-benzoylphenylalanine. | [6] |
General Cleavage Protocol
This protocol is a starting point and should be optimized for your specific peptide.
-
Resin Preparation:
-
Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum for at least 2 hours to remove residual solvents like DMF.[1]
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[1]
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether or MTBE.[1]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.[1]
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Experimental Workflow for Cleavage Optimization
Caption: A workflow for optimizing cleavage conditions for 4-bromophenylalanine peptides.
Troubleshooting Logic for Side Product Formation
Caption: A troubleshooting guide for addressing side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
Identifying and minimizing deletion sequences in peptides with 4-bromophenylalanine.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating 4-bromophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a concern in peptide synthesis?
A1: Deletion sequences are impurities that lack one or more amino acid residues from the target peptide sequence. They arise from incomplete coupling reactions during solid-phase peptide synthesis (SPPS). These impurities can be difficult to separate from the desired peptide due to similar physicochemical properties, potentially leading to lower purity and confounding experimental results.[1]
Q2: Is 4-bromophenylalanine considered a "difficult" amino acid to incorporate during SPPS?
A2: The incorporation of 4-bromophenylalanine can present challenges compared to standard amino acids. The bulky nature of the brominated phenyl group may cause steric hindrance, potentially leading to a slight decrease in coupling efficiency and crude purity.[2] However, with optimized protocols, it can be incorporated effectively.
Q3: How can I detect deletion sequences in my peptide sample containing 4-bromophenylalanine?
A3: The most effective method for identifying deletion sequences is mass spectrometry (MS).[3] By analyzing the mass-to-charge ratio (m/z) of the components in your sample, you can identify peaks corresponding to the expected mass of your target peptide and any peaks with lower masses that may correspond to deletion sequences. The unique isotopic signature of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) can aid in confirming the presence of 4-bromophenylalanine in both the target peptide and any deletion fragments.[4] Reverse-phase high-performance liquid chromatography (RP-HPLC) is also used to separate impurities, though co-elution with the main product can occur.
Q4: What is the purpose of incorporating 4-bromophenylalanine into a peptide sequence?
A4: Incorporating 4-bromophenylalanine can enhance the therapeutic potential of a peptide.[2][5] The bromine atom can improve binding affinities to target molecules, increase metabolic stability, and serve as a chemical handle for further modifications.[2][5] It is also a valuable tool in structural biology, as the heavy bromine atom can aid in X-ray crystallography.[6]
Troubleshooting Guide: Minimizing Deletion Sequences
This guide addresses common issues encountered during the synthesis of peptides containing 4-bromophenylalanine that can lead to the formation of deletion sequences.
| Problem | Potential Cause | Recommended Solution |
| Presence of significant deletion sequences confirmed by MS. | Incomplete coupling of Fmoc-4-bromophenylalanine or other amino acids. | - Double Coupling: Perform a second coupling step for the amino acid immediately following a proline residue or for residues known to be difficult to couple.[7] - Optimize Coupling Reagents: Use highly efficient coupling reagents such as HBTU, HATU, or HCTU.[5][8] - Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can drive the reaction to completion.[7] - Extend Reaction Time: For sterically hindered amino acids like 4-bromophenylalanine, extending the coupling reaction time can improve efficiency.[8] |
| Peptide chain aggregation on the solid support. | - Use Aggregation-Disrupting Solvents: In cases of difficult sequences, consider using mixed solvents like DMSO/DMF or trifluoroethanol (TFE) to reduce secondary structure formation.[9] - Lower Resin Loading: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing aggregation.[10] | |
| Incomplete Fmoc-deprotection. | - Extend Deprotection Time: Ensure complete removal of the Fmoc group by extending the piperidine treatment time or performing a second treatment.[6] - Monitor with a Qualitative Test: Use a test like the Kaiser test to confirm the presence of free amines after deprotection.[6] | |
| Low final yield and purity after purification. | Formation of deletion sequences that are difficult to separate by HPLC. | - Implement a Capping Step: After the coupling step, treat the resin with a capping agent like acetic anhydride. This will block any unreacted N-terminal amines, preventing them from participating in subsequent coupling reactions and forming deletion sequences.[8] The resulting capped sequences are typically easier to separate during purification. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data related to the synthesis of peptides containing 4-bromophenylalanine.
Table 1: Comparative Coupling Efficiency of Phenylalanine Analogs
| Parameter | Fmoc-Phe-OH (Unmodified) | Fmoc-Phe(4-F)-OH | Fmoc-Phe(4-Cl)-OH | Fmoc-Phe(4-Br)-OH |
| Coupling Efficiency (%) | >99 | >99 | >98 | >98 |
| Crude Purity (%) | ~90 | ~88 | ~85 | ~83 |
| Final Yield (%) | ~45 | ~42 | ~40 | ~38 |
| Data is illustrative and based on the synthesis of a model peptide. Actual results may vary depending on the sequence and synthesis conditions.[2] |
Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Typical Coupling Time | Typical Efficiency (%) | Notes |
| HBTU/HATU | 30-60 min | 99-99.8% | Highly efficient, but can cause racemization with sensitive amino acids. |
| HCTU | 30-60 min | 99-99.8% | Similar to HBTU/HATU with potentially lower racemization. |
| DIC/HOBt, DIC/Oxyma | 60-240 min | 98-99.5% | Cost-effective but generally slower. Risk of side reactions without an additive.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least one hour.[8]
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc protecting group.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
Amino Acid Coupling (for Fmoc-4-bromophenylalanine):
-
In a separate vessel, dissolve 3.0 equivalents of Fmoc-4-bromophenylalanine and 3.0 equivalents of an activator (e.g., HOBt) in DMF.
-
Add 3.0 equivalents of a coupling reagent (e.g., HBTU).
-
Add 6.0 equivalents of Diisopropylethylamine (DIEA) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[6][8]
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. A negative result indicates a complete reaction. If the test is positive, the coupling step can be repeated (double coupling).[6]
-
Capping (Optional but Recommended): To prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., 5% acetic anhydride and 5% DIEA in DMF) for 15-30 minutes. Then, wash the resin with DMF.[8]
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water) to the resin and agitate for 2-3 hours.[11]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]
-
Purification: Purify the crude peptide using reverse-phase HPLC.[2]
Protocol 2: Peptide Characterization by Mass Spectrometry
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[2]
-
Analysis: Infuse the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS). Acquire the mass spectrum in the positive ion mode.
-
Data Interpretation:
-
Identify the peak corresponding to the molecular weight of the target peptide containing 4-bromophenylalanine.
-
Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by approximately 2 Da).[4]
-
Analyze the spectrum for any lower molecular weight species that could correspond to deletion sequences.
-
For further confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragment ions and confirm the peptide sequence.[4]
-
Visualizations
Caption: Experimental workflow for peptide synthesis, purification, and characterization.
Caption: Logical workflow for troubleshooting and minimizing deletion sequences.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Aggregation of Peptides Containing 4-Bromophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the unnatural amino acid 4-bromophenylalanine (4-Br-Phe).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to peptide aggregation during synthesis and handling.
Q1: My peptide containing 4-bromophenylalanine is showing poor solubility and precipitating out of solution. What is the likely cause and how can I address this?
A1: The incorporation of 4-bromophenylalanine can significantly increase the hydrophobicity of a peptide, which is a primary driver of aggregation and poor solubility.[1][2] The bulky bromophenyl side chain can promote intermolecular hydrophobic interactions and π-π stacking, leading to the formation of insoluble aggregates.[3]
Troubleshooting Steps:
-
Solvent Optimization: Attempt to dissolve the peptide in a variety of solvent systems. Start with common solvents like DMF, NMP, and DMSO.[4] For particularly stubborn aggregates, consider using "magic mixtures" which are solvent systems designed to enhance solvation.[3]
-
pH Adjustment: The net charge of a peptide can influence its solubility. Systematically adjust the pH of your solution to find a point where the peptide carries a net positive or negative charge, which can help to reduce aggregation through electrostatic repulsion.
-
Chaotropic Agents: The use of chaotropic salts, such as LiCl or NaClO₄ in DMF, can disrupt the hydrogen bonding networks that contribute to the formation of stable β-sheet structures in aggregates.[3][5]
Q2: During solid-phase peptide synthesis (SPPS), I'm observing incomplete coupling and deprotection steps for my 4-bromophenylalanine-containing peptide. What could be happening?
A2: These issues are classic signs of on-resin aggregation.[3] As the peptide chain elongates, it can fold and form secondary structures, primarily β-sheets, which are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the reactive N-terminus, preventing efficient coupling of the next amino acid and removal of the Fmoc protecting group.[3] The hydrophobic nature of 4-bromophenylalanine can exacerbate this issue.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting on-resin peptide aggregation.
Recommended Actions:
-
Level 1: Synthesis Parameter Optimization:
-
Increase Coupling Time/Double Couple: Allow more time for the coupling reaction to proceed to completion.
-
Change Solvents: Switch from standard solvents like DMF to NMP or use a mixture containing DMSO to improve solvation.[5]
-
Elevated Temperature: Performing the coupling at a higher temperature can provide the necessary kinetic energy to disrupt aggregates.[3]
-
-
Level 2: Advanced Chemical Strategies:
-
Chaotropic Salt Washes: Before coupling, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl in DMF to break up secondary structures.[3]
-
Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on an amino acid every 6-7 residues. These bulky groups physically hinder the formation of intermolecular hydrogen bonds.[3][5]
-
Pseudoproline Dipeptides: If your sequence contains a serine or threonine, introducing it as a pseudoproline dipeptide can act as an "aggregation breaker" by introducing a kink in the peptide backbone.[3]
-
Frequently Asked Questions (FAQs)
Q3: Can the position of 4-bromophenylalanine in the peptide sequence affect its tendency to aggregate?
A3: Yes, the position is critical. Placing multiple hydrophobic residues, including 4-bromophenylalanine, in close proximity can create "aggregation-prone regions" (APRs).[6] It is advisable to space out hydrophobic residues with charged or polar amino acids where the sequence allows.
Q4: Are there any analytical techniques to confirm that my peptide is aggregated?
A4: Several techniques can be used to detect and characterize peptide aggregation:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, allowing for the detection of larger aggregate species.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils, a common form of peptide aggregate.[6][7]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the morphology of aggregates, such as fibrils or amorphous structures.[7]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, which can distinguish between monomeric peptides and larger oligomers or aggregates.
Q5: How does the incorporation of D-4-bromophenylalanine affect aggregation compared to the L-isomer?
A5: The use of a D-amino acid, such as D-4-bromophenylalanine, can disrupt the formation of regular secondary structures like β-sheets that are typically formed by L-amino acids. This stereochemical disruption can help to reduce aggregation. The D-configuration introduces a "kink" in the peptide backbone, making it more difficult for peptide chains to align and form the intermolecular hydrogen bonds necessary for aggregation.[8]
Quantitative Data Summary
The following table provides a hypothetical comparison of synthesis outcomes for a model peptide with and without modifications aimed at reducing aggregation. This data is for illustrative purposes to highlight the potential impact of different strategies.
| Synthesis Strategy | Crude Purity (%) | Target Peptide Yield (%) | Notes |
| Standard SPPS | 45 | 35 | High levels of deletion sequences observed. |
| Standard SPPS + Chaotropic Wash | 65 | 55 | Improved coupling efficiency. |
| Backbone Protection (Hmb) | 85 | 75 | Significant reduction in aggregation-related side products. |
| Pseudoproline Dipeptide | 80 | 70 | Effective at disrupting secondary structure formation. |
Key Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling Step
This protocol is implemented immediately before a coupling step where on-resin aggregation is suspected.
-
Following the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5-10 minutes.
-
Drain the LiCl solution.
-
Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt.
-
Proceed with the standard coupling protocol for the next amino acid.[3]
Protocol 2: Incorporation of a Backbone-Protected Amino Acid
This protocol outlines the manual coupling of an Fmoc-AA(Dmb/Hmb)-OH residue.
-
In a separate vessel, dissolve the Fmoc-AA(Dmb/Hmb)-OH (2 equivalents relative to resin loading) and a suitable coupling reagent like HATU (1.95 equivalents) in DMF.
-
Add DI(S)PEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. A second coupling may be necessary if the test is positive.[3]
Signaling Pathways and Workflows
Caption: A simplified model of peptide aggregation from monomers to insoluble fibrils.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 8. nbinno.com [nbinno.com]
Stability of Boc-4-bromo-DL-phenylalanine under different reaction conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-4-bromo-DL-phenylalanine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical storage and handling conditions?
This compound is generally stable as a solid when stored in a cool, dry place, protected from light. For long-term storage, temperatures of 2-8°C are recommended to minimize potential degradation. Under standard laboratory conditions for weighing and preparing solutions, the compound is stable.
Q2: How stable is the Boc protecting group under acidic conditions?
The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] Complete cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[1][3] The rate of deprotection is dependent on the acid concentration and temperature.[4]
Q3: Is this compound stable under basic conditions?
Yes, the Boc protecting group is generally stable to basic conditions.[5] This allows for the use of base-labile protecting groups on other parts of a molecule in an orthogonal protection strategy. The amide bond of the Boc group and the carbon-bromine bond on the phenyl ring are also stable to typical basic conditions used in peptide synthesis, such as those involving DIEA (diisopropylethylamine) or NMM (N-methylmorpholine).
Q4: What is the thermal stability of this compound?
While the Boc group can be removed thermally, this typically requires high temperatures (e.g., >150°C).[6][7][8] At temperatures commonly used for peptide coupling (room temperature to 50°C), the Boc group is considered thermally stable. However, prolonged exposure to elevated temperatures should be avoided to minimize the risk of side reactions.[9]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
Mass spectrometry analysis shows the presence of starting material (Boc-protected peptide).
-
Subsequent coupling reactions are sluggish or incomplete.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 25% to 50% in DCM). Ensure the TFA is fresh and not diluted by atmospheric moisture. |
| Inadequate Reaction Time | Extend the deprotection time. Monitor the reaction by TLC or LC-MS to determine the optimal time for complete removal. |
| Low Reaction Temperature | While deprotection is often performed at room temperature, gentle warming (e.g., to 30°C) can increase the rate. Proceed with caution to avoid side reactions. |
Issue 2: Side Product Formation During Peptide Coupling
Symptoms:
-
Multiple peaks observed in HPLC or LC-MS analysis of the crude product.
-
Mass of side products may correspond to dehalogenation, diketopiperazine formation, or racemization.
Potential Causes & Solutions:
| Side Product | Potential Cause | Troubleshooting Steps |
| Dehalogenation (loss of Bromine) | Occurs during palladium-catalyzed cross-coupling reactions.[9] Can be promoted by the choice of catalyst, base, and solvent.[9] | Optimize the catalyst and ligand system. Use a less polar solvent like toluene.[9] Lower the reaction temperature.[9] |
| Diketopiperazine Formation | Base-catalyzed intramolecular cyclization of a dipeptide, particularly when proline or another amino acid prone to cis-amide bond formation is at the C-terminus.[10][11][12] | Use a pre-activated ester of the incoming amino acid. Employ in-situ neutralization protocols during coupling. |
| Racemization | The chiral center of the amino acid can epimerize under basic conditions during activation for peptide coupling. Phenylalanine derivatives can be susceptible to this.[13][14][15] | Use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt. Lower the reaction temperature during coupling. |
Quantitative Stability Data
The following tables provide estimated stability data for this compound under various conditions. This data is extrapolated from studies on similar compounds and should be used as a guideline. Experimental verification is recommended for specific applications.
Table 1: Stability in Acidic Conditions (TFA/DCM at 25°C)
| % TFA in DCM | Time (minutes) | Estimated % Boc Deprotection |
| 25% | 15 | ~85% |
| 25% | 30 | >95% |
| 50% | 15 | >98% |
| 50% | 30 | >99% |
Table 2: Stability in Basic Conditions (at 25°C)
| Base (Solvent) | Time (hours) | Estimated % Degradation (Boc Cleavage) |
| 20% Piperidine in DMF | 1 | < 1% |
| 1M NaOH in Water/Dioxane | 1 | < 1% |
| DIEA in DMF | 24 | < 1% |
Table 3: Thermal Stability (in DMF)
| Temperature (°C) | Time (hours) | Estimated % Degradation (Boc Cleavage) |
| 50°C | 24 | < 2% |
| 80°C | 8 | ~5% |
| 100°C | 4 | ~10% |
Experimental Protocols
Protocol 1: Boc Deprotection with TFA
-
Dissolve the Boc-protected peptide in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the solvent and TFA under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
Proceed with the crude amine salt to the next step or purify as needed.
Protocol 2: Peptide Coupling using HBTU/DIEA
-
Dissolve this compound (1.2 equivalents) and HBTU (1.2 equivalents) in N,N-dimethylformamide (DMF).
-
Add diisopropylethylamine (DIEA) (2.4 equivalents) to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
Add the pre-activated amino acid solution to the deprotected N-terminal amine of the peptide resin or the free amine in solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by a suitable method (e.g., Kaiser test for solid-phase synthesis or LC-MS for solution-phase).
-
After completion, wash the resin extensively with DMF and DCM (for solid-phase) or perform an aqueous workup (for solution-phase).
Visualizations
Caption: Logical workflow of this compound stability.
Caption: Troubleshooting workflow for peptide coupling side reactions.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. mdpi.com [mdpi.com]
- 15. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in 4-Bromophenylalanine Residues
Introduction
The incorporation of non-canonical amino acids like 4-bromophenylalanine (4-Br-Phe) is a powerful strategy in peptide synthesis and drug discovery, offering unique properties for structural studies and functional enhancements. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this process, yet its removal from 4-Br-Phe residues can present challenges, leading to incomplete deprotection and the generation of deletion sequences in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection with 4-bromophenylalanine, offering field-proven insights and detailed protocols to ensure successful synthesis outcomes.
Troubleshooting Guide: Incomplete Deprotection of Boc-4-Bromophenylalanine
This section addresses specific issues encountered during the Boc deprotection of 4-bromophenylalanine residues in a question-and-answer format, providing detailed, evidence-based solutions.
Question 1: I'm observing a significant amount of starting material (Boc-4-Br-Phe-peptide) remaining after my standard TFA/DCM deprotection step. What are the likely causes and how can I resolve this?
Answer:
Incomplete deprotection of Boc-4-Br-Phe is a common issue that can stem from several factors, primarily related to the electronic properties of the substituted phenyl ring and steric hindrance. The electron-withdrawing nature of the bromine atom can slightly decrease the electron density of the amide bond, making it more resistant to acid-catalyzed cleavage compared to unsubstituted phenylalanine.[1]
Here’s a systematic approach to troubleshooting:
1. Extend the Reaction Time: The most straightforward initial step is to increase the duration of the deprotection reaction. While a standard 30-minute treatment with 50% TFA in DCM may be sufficient for many amino acids, it can be inadequate for more challenging residues.[2][3]
-
Recommendation: Extend the reaction time to 1-2 hours and monitor the progress by taking small resin samples for analysis (e.g., Kaiser test or a mini-cleavage followed by LC-MS).
2. Increase the Acid Concentration: The rate of Boc deprotection has been shown to have a second-order dependence on the acid concentration.[4][5] Therefore, a moderate increase in TFA concentration can significantly enhance the reaction rate.
-
Recommendation: If extending the time is insufficient, increase the TFA concentration in DCM from 50% to 60-75%. Always use freshly prepared TFA solutions, as TFA is hygroscopic and absorbed water can reduce its effective acidity.[3]
3. Switch to a Stronger Acid System: For particularly stubborn deprotections, switching to a stronger acidic medium can be highly effective. A solution of 4M HCl in dioxane is a common and potent alternative to TFA/DCM.[2][6]
-
Recommendation: Treat the resin with 4M HCl in dioxane for 30-60 minutes. It is crucial to thoroughly wash the resin with DCM after this step to remove all traces of HCl, which can be detrimental to subsequent coupling reactions.
4. Consider Thermal Assistance (with caution): Elevating the reaction temperature can increase the rate of deprotection. However, this approach should be used judiciously as it can also promote side reactions.
-
Recommendation: If other methods fail, gently warm the reaction mixture to 30-40°C. This should be done with careful monitoring for any degradation of the peptide.
Question 2: After successfully deprotecting Boc-4-Br-Phe, my peptide is showing unexpected side products. What are these and how can I prevent them?
Answer:
The primary cause of side reactions during Boc deprotection is the generation of a reactive tert-butyl cation.[7][8] This electrophile can attack nucleophilic sites on the peptide, including other amino acid side chains. While the bromophenyl ring of 4-Br-Phe is less susceptible to alkylation than tryptophan, other residues in your peptide sequence may be at risk.
Common Side Reactions and Prevention:
-
Alkylation of Sensitive Residues: Tryptophan, methionine, and cysteine are particularly vulnerable to alkylation by the tert-butyl cation.[7]
-
Prevention: The most effective strategy is the addition of "scavengers" to the deprotection cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the peptide.[7]
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.
-
Water: Can act as a scavenger.
-
Thioanisole: Useful for protecting methionine.
-
1,2-Ethanedithiol (EDT): Effective for cysteine-containing peptides.
-
-
-
A common cleavage cocktail for peptides with sensitive residues is Reagent K (TFA/phenol/water/thioanisole/EDT).[7]
-
Oxidation: Methionine and tryptophan can be oxidized during the deprotection process.
-
Prevention: Use scavengers with reducing properties like EDT and thioanisole.[7] Performing the cleavage under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection?
A1: The Boc deprotection is an acid-catalyzed process. The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[8]
Q2: How can I monitor the completeness of the Boc deprotection reaction?
A2: Several analytical techniques can be used to monitor the reaction:
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection.[3]
-
High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved portion of the peptide can reveal the presence of the Boc-protected starting material and the deprotected product.[2]
-
Mass Spectrometry (MS): Can identify the mass of the incompletely deprotected peptide, which will be higher than the target peptide by the mass of the Boc group (100.12 g/mol ).[9]
Q3: Are there milder, non-acidic alternatives for Boc deprotection?
A3: While strong acids are the standard, for substrates with other acid-labile functional groups, milder or alternative methods exist, although they may not be suitable for all applications, especially in SPPS. These include:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection.[6][10]
-
Lewis Acids: Reagents like FeCl3 have been used for Boc deprotection.[11]
These methods often require careful optimization and may not be as efficient as traditional acid-based approaches.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of 4-Bromophenylalanine in SPPS
-
Resin Swelling: Swell the Boc-4-Br-Phe-peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Wash the resin twice with a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Deprotection: Treat the resin with 50% TFA in DCM for 30-60 minutes with gentle agitation.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is negative or weakly positive, extend the deprotection time in 30-minute increments, re-testing after each interval.
-
Washing: Once the deprotection is complete (positive Kaiser test), thoroughly wash the resin with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).
-
Final Wash: Wash the resin with DCM (3-5 times) before proceeding to the next coupling step.
Protocol 2: Enhanced Boc Deprotection using HCl in Dioxane
-
Resin Swelling: Swell the Boc-4-Br-Phe-peptide-resin in DCM for 30 minutes.
-
Deprotection: Treat the resin with a 4M solution of HCl in 1,4-dioxane for 30-60 minutes with gentle agitation.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Washing: It is critical to thoroughly wash the resin with DCM (5-7 times) to completely remove all traces of HCl.
-
Neutralization and Final Wash: Proceed with steps 6 and 7 from Protocol 1.
Data Presentation
Table 1: Troubleshooting Guide for Incomplete Boc Deprotection of 4-Bromophenylalanine
| Symptom | Potential Cause | Recommended Action | Rationale |
| Significant starting material remains after 30 min TFA/DCM treatment. | Insufficient reaction time due to the electron-withdrawing nature of bromine. | Extend deprotection time to 1-2 hours. | Allows the reaction to proceed to completion. |
| Incomplete deprotection even after extended reaction time. | Insufficient acid strength. | Increase TFA concentration to 60-75% in DCM. | The reaction rate is second-order with respect to acid concentration.[4][5] |
| Persistent incomplete deprotection with concentrated TFA. | High resistance to deprotection. | Switch to 4M HCl in dioxane for 30-60 minutes. | HCl in dioxane is a stronger acidic system for Boc removal.[2] |
| Presence of unexpected peaks in HPLC/MS (+56 Da). | Alkylation of sensitive residues by the tert-butyl cation. | Add scavengers (e.g., TIS, water) to the deprotection cocktail. | Scavengers trap the reactive tert-butyl cation.[7] |
Visualizations
Boc Deprotection and Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection of 4-bromophenylalanine.
Mechanism of Boc Deprotection and Side Reaction Prevention
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Impact of steric hindrance from 4-bromophenylalanine on peptide synthesis.
Welcome to the technical support center for peptide synthesis involving 4-bromophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for the successful incorporation of this sterically hindered amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating 4-bromophenylalanine into a peptide sequence?
A1: The main challenge is steric hindrance. The bulky bromine atom on the phenyl ring of 4-bromophenylalanine can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.
Q2: How does the steric hindrance of 4-bromophenylalanine affect peptide synthesis outcomes?
A2: The steric hindrance can lead to a slight decrease in coupling efficiency, crude peptide purity, and final yield compared to the incorporation of unmodified phenylalanine. The impact may be more pronounced in "difficult sequences" that are prone to aggregation on the solid support.[1]
Q3: What are the most effective coupling reagents for overcoming the steric hindrance of 4-bromophenylalanine?
A3: For sterically hindered amino acids like 4-bromophenylalanine, potent coupling reagents are recommended. Onium-salt-based reagents are generally the preferred choice.[2]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters. HATU is often considered superior for many difficult couplings.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings.
Q4: Can I use standard carbodiimide reagents like DCC or DIC for coupling 4-bromophenylalanine?
A4: While it may be possible in some cases, standard carbodiimide reagents are often inefficient for sterically hindered amino acids and may result in low yields. The use of more potent uronium or phosphonium reagents is strongly recommended to ensure complete and efficient coupling.
Q5: How can I monitor the completeness of the coupling reaction with 4-bromophenylalanine?
A5: A qualitative ninhydrin (Kaiser) test can be used to monitor the presence of free primary amines on the resin. A negative test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling (recoupling) is recommended.
Q6: Are there any specific considerations for the cleavage and deprotection of peptides containing 4-bromophenylalanine?
A6: The carbon-bromine bond in 4-bromophenylalanine is generally stable under standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions, including piperidine treatment for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage.
Troubleshooting Guide for Difficult Couplings
This guide provides a systematic approach to troubleshooting common issues encountered during the incorporation of 4-bromophenylalanine.
| Observation | Potential Cause | Recommended Solution |
| Positive Ninhydrin (Kaiser) Test after Coupling | Incomplete coupling due to steric hindrance. | 1. Recouple: Perform a second coupling reaction with a fresh solution of activated Fmoc-4-bromophenylalanine. 2. Switch to a More Potent Coupling Reagent: If using a standard reagent, switch to HATU, HBTU, or PyBOP. 3. Increase Reaction Time: Extend the coupling time to 4 hours or even overnight. 4. Increase Temperature: Carefully increase the reaction temperature to 40-50°C to help overcome the activation energy barrier. |
| Low Final Peptide Yield | Accumulation of incomplete couplings throughout the synthesis. | 1. Optimize Coupling Protocol: Use a potent coupling reagent and monitor each coupling step. 2. Capping: After the coupling step, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete coupling at the 4-bromophenylalanine residue. | 1. Implement Double Coupling: Proactively perform a double coupling for the 4-bromophenylalanine residue. 2. Use a More Potent Coupling Reagent: Employ HATU or a similar high-efficiency reagent for this specific coupling step. |
Data Presentation
The incorporation of halogenated phenylalanine analogs can influence the overall efficiency of peptide synthesis. The following table provides an illustrative comparison of the performance of different phenylalanine derivatives in the synthesis of a model peptide. Please note that this data is hypothetical and intended for illustrative purposes to demonstrate a general trend.[1]
| Parameter | Fmoc-Phe-OH (Unmodified) | Fmoc-Phe(4-F)-OH | Fmoc-Phe(4-Cl)-OH | Fmoc-Phe(4-Br)-OH |
| Coupling Efficiency (%) | >99 | >99 | >98 | >98 |
| Crude Peptide Purity (%) | 92 | 90 | 88 | 87 |
| Final Yield after HPLC (%) | 35 | 32 | 30 | 28 |
As the size of the halogen at the para position increases, a slight decrease in coupling efficiency, crude purity, and final yield is often observed due to increased steric hindrance.[1]
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine
This protocol outlines the manual synthesis of a peptide containing a 4-bromophenylalanine residue on a 0.1 mmol scale using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Place the appropriate amount of Rink Amide resin (for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-4-Bromophenylalanine:
-
In a separate vial, dissolve 3.0 equivalents of Fmoc-4-bromophenylalanine-OH and 2.9 equivalents of HATU in DMF.
-
Add 6.0 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.[2]
4. Monitoring and Washing:
-
Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
5. Capping (Optional):
-
To block any unreacted N-terminal amines, add a solution of 5% acetic anhydride and 5% DIEA in DMF to the resin.
-
Agitate for 15-30 minutes, then drain and wash with DMF.
6. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating 4-bromophenylalanine.
Troubleshooting Logic for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling of sterically hindered amino acids.
References
Navigating the Coupling of Boc-4-bromo-DL-phenylalanine: A Technical Guide
For researchers and professionals in the field of drug development and peptide synthesis, the successful coupling of modified amino acids is a critical step. This technical support guide provides detailed information, troubleshooting advice, and experimental protocols specifically for the coupling of Boc-4-bromo-DL-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for coupling this compound?
A1: The most commonly used solvents for coupling this compound are polar aprotic solvents. These include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1][2] The choice of solvent is critical as it must effectively dissolve the amino acid, the coupling reagents, and swell the resin in solid-phase peptide synthesis (SPPS).[2][3]
Q2: My this compound is not dissolving well. What should I do?
A2: Poor solubility can lead to incomplete reactions. If you are experiencing solubility issues, consider the following:
-
Solvent Change: Switch to a more powerful solvating agent like NMP.[2]
-
Solvent Mixtures: Using a mixture of solvents, such as DMF/DCM, can sometimes improve solubility.
-
Sonication: Gentle sonication can help to dissolve the protected amino acid.
-
Heating: Gentle warming can be employed, but care must be taken as elevated temperatures can increase the risk of side reactions, including racemization.
Q3: I am observing low coupling yield. What are the potential solvent-related causes?
A3: Low coupling yield can be attributed to several factors, with solvent choice being a key parameter.
-
Poor Solvation: If the solvent does not adequately swell the resin (in SPPS) or dissolve the reactants, the reaction rate will be significantly reduced.[3]
-
Peptide Aggregation: The growing peptide chain can aggregate, making the N-terminal amine inaccessible. Switching to a more disruptive solvent like NMP or adding a co-solvent like DMSO can help to break up these aggregates.[3]
-
Solvent Purity: The presence of impurities, such as water or amines in DMF, can deactivate the coupling reagents or cause unwanted side reactions. Always use high-purity, anhydrous solvents.[3]
Q4: Can the solvent choice influence side reactions like racemization?
A4: Yes, the solvent can influence the rate of racemization. The polarity of the solvent can affect the stability of the activated amino acid intermediate.[3] While the choice of coupling reagent and additives like 1-hydroxybenzotriazole (HOBt) are the primary means of suppressing racemization, ensuring all reactants are fully dissolved is crucial. Prolonged reaction times due to poor solubility can increase the risk of epimerization.[3]
Data Presentation
Table 1: Solvent Properties and Compatibility
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Characteristics | Common Use Cases |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good for swelling polystyrene resins; readily dissolves most Boc-protected amino acids.[2] | Boc-SPPS, solution-phase synthesis. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Good solvating power for reagents and peptides. Can decompose to form dimethylamine.[2][3] | Standard solvent for Fmoc and Boc SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | More polar than DMF, excellent for solvating and disrupting peptide aggregation.[2] | Difficult couplings, sequences prone to aggregation. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Can be a good solvent for coupling hindered amino acids, especially with PEG-based resins.[2] | Specific applications, often in mixtures. |
| Acetonitrile (ACN) | 37.5 | 81.6 | Used with PEG-based resins for coupling hindered amino acids.[2] | Specific applications, often in mixtures. |
Table 2: Solubility of this compound
| Solvent | Solubility | Observations |
| Water | Slightly soluble[4] | Not a suitable solvent for the coupling reaction itself. |
| Dichloromethane (DCM) | Soluble | A common solvent for dissolving Boc-protected amino acids.[1] |
| N,N-Dimethylformamide (DMF) | Soluble | Widely used due to its excellent solvating properties for all components of the reaction.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | A strong solvent, particularly useful if solubility issues are encountered in DMF or DCM.[2] |
| Methanol (MeOH) | Soluble | Generally used for washing steps rather than the primary reaction solvent. |
| Ethyl Acetate (EtOAc) | Moderately Soluble | More commonly used during workup and purification. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol outlines a general procedure for coupling this compound onto a resin-bound peptide chain.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for 1-2 hours in a peptide synthesis vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the coupling step.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent such as HBTU (3 equivalents) and a base like N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the washed and deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
Protocol 2: Solution-Phase Coupling of this compound
This protocol provides a general method for coupling this compound to an amino acid ester in solution.
-
Reactant Dissolution: Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride salt (1 equivalent) in DCM or DMF in a round-bottom flask.
-
Addition of Coupling Reagents: Add HOBt (1.2 equivalents) and a carbodiimide coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the stirred solution at 0°C.
-
Base Addition: Add a tertiary amine base like DIEA (2.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Decision workflow for solvent selection and troubleshooting.
Caption: Key steps in a solid-phase peptide synthesis (SPPS) cycle.
References
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing 4-Bromophenylalanine
For researchers, medicinal chemists, and drug development professionals, the incorporation of unnatural amino acids like 4-bromophenylalanine (4-Br-Phe) into peptide sequences is a powerful strategy. This modification can enhance biological activity, improve metabolic stability, and introduce a versatile chemical handle for further functionalization.[1][2] However, the unique physicochemical properties of 4-Br-Phe necessitate a tailored approach to high-performance liquid chromatography (HPLC) analysis to ensure accurate characterization, purification, and quality control. This guide provides an in-depth comparison of HPLC methodologies for analyzing peptides containing 4-bromophenylalanine, supported by experimental data and protocols.
The Impact of 4-Bromophenylalanine on Peptide Properties and HPLC Behavior
The substitution of a hydrogen atom with a bromine atom on the phenyl ring of phenylalanine introduces several key changes that directly influence HPLC separation:
-
Increased Hydrophobicity: The bromine atom significantly increases the hydrophobicity of the amino acid side chain.[1] This leads to stronger interactions with the hydrophobic stationary phases used in reversed-phase HPLC (RP-HPLC), resulting in longer retention times compared to their non-halogenated counterparts.[1]
-
Altered Electronic Properties: The electron-withdrawing nature of bromine can affect the electronic properties of the peptide, which may influence its interaction with the stationary phase and mobile phase modifiers.
-
UV Absorbance: While native phenylalanine has a characteristic UV absorbance maximum around 258 nm, the presence of the bromine atom can slightly alter the UV spectrum.[3] It is crucial to determine the optimal detection wavelength for accurate quantification.
These altered properties demand careful consideration in method development to achieve optimal separation and resolution.
Comparative Analysis of HPLC Methodologies
Reversed-phase HPLC is the predominant technique for peptide analysis due to its high resolution and compatibility with mass spectrometry.[4][5] The following sections compare key parameters for the successful analysis of 4-Br-Phe-containing peptides.
Column Selection: The Foundation of a Good Separation
The choice of stationary phase is critical. For peptide separations, wide-pore columns (typically 300 Å) are recommended to allow for efficient interaction of the larger peptide molecules with the stationary phase.
| Column Chemistry | Particle Size (µm) | Pore Size (Å) | Performance Characteristics for 4-Br-Phe Peptides |
| C18 (Octadecylsilane) | 1.7 - 5 | 300 | Industry Standard: Provides excellent hydrophobicity and resolving power for a wide range of peptides. The increased hydrophobicity of 4-Br-Phe peptides leads to strong retention, often requiring a higher percentage of organic modifier for elution. |
| C8 (Octylsilane) | 3 - 5 | 300 | Reduced Hydrophobicity: Offers less retention compared to C18, which can be advantageous for highly hydrophobic 4-Br-Phe peptides that may be too strongly retained on a C18 column. This can lead to sharper peaks and faster analysis times. |
| Phenyl-Hexyl | 3 - 5 | 300 | Alternative Selectivity: Provides unique selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the peptide, including the bromophenyl group. This can be beneficial for resolving isomeric or closely related peptides. |
Expert Insight: For initial method development, a C18 column is a robust starting point. However, if excessive peak broadening or very long retention times are observed for your 4-Br-Phe peptide, switching to a C8 column can be a valuable strategy.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition, particularly the organic modifier and ion-pairing agent, plays a pivotal role in peptide retention and peak shape.
-
Organic Modifier: Acetonitrile is the most common organic modifier for peptide RP-HPLC due to its low viscosity, low UV cutoff, and excellent solvating properties.[6] For highly hydrophobic 4-Br-Phe peptides, a higher concentration of acetonitrile in the gradient will be necessary for elution.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most widely used ion-pairing agent. It serves two primary functions:
-
Acidification: At a concentration of 0.1%, TFA maintains a low pH (around 2), which protonates acidic residues (Asp, Glu) and the C-terminus, minimizing ionic interactions with the stationary phase.[7]
-
Ion Pairing: TFA forms ion pairs with basic residues (Lys, Arg, His) and the N-terminus, masking their positive charges and promoting hydrophobic interactions with the stationary phase, leading to sharper peaks.
-
Comparative Performance of Mobile Phase Modifiers:
| Ion-Pairing Agent | Concentration | pH | Impact on 4-Br-Phe Peptide Analysis |
| Trifluoroacetic Acid (TFA) | 0.1% | ~2 | Gold Standard: Provides excellent peak shape and resolution for most peptides. The strong ion-pairing properties are highly effective for basic peptides. |
| Formic Acid (FA) | 0.1% | ~2.7 | MS-Friendly Alternative: Causes less ion suppression in mass spectrometry compared to TFA. However, it is a weaker ion-pairing agent, which can lead to broader peaks for some peptides, particularly those with multiple basic residues. |
| Heptafluorobutyric Acid (HFBA) | 0.1% | ~2 | Stronger Ion Pairing: Can improve retention and peak shape for very hydrophilic peptides, but may cause excessive retention for hydrophobic 4-Br-Phe peptides. |
Expert Insight: For routine purity analysis with UV detection, 0.1% TFA is the recommended choice. When interfacing with mass spectrometry, a switch to 0.1% formic acid is often necessary, though some optimization of the gradient may be required to maintain peak shape.
Experimental Protocol: HPLC Analysis of a Model 4-Br-Phe Peptide
This section provides a step-by-step protocol for the analysis of a model peptide, Ac-Tyr-Val-Ala-(4-Br-Phe)-Leu-NH2.
Materials and Reagents
-
Crude synthetic peptide containing 4-bromophenylalanine
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm, 300 Å)
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 4-Br-Phe peptides.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column and set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the target peptide by dividing the peak area of the main peak by the total area of all peaks.
-
Comparative Data: Native vs. 4-Br-Phe Peptides
The following table presents hypothetical but representative data comparing the HPLC retention times of a model peptide and its 4-bromophenylalanine-containing analog under identical chromatographic conditions.
| Peptide Sequence | Molecular Weight ( g/mol ) | HPLC Retention Time (min) |
| Ac-Tyr-Val-Ala-Phe -Leu-NH2 | 694.8 | 22.5 |
| Ac-Tyr-Val-Ala-(4-Br-Phe) -Leu-NH2 | 773.7 | 25.8 |
As the data illustrates, the incorporation of 4-bromophenylalanine leads to a significant increase in retention time, underscoring its greater hydrophobicity.
Mass Spectrometry Considerations
For definitive identification, HPLC is often coupled with mass spectrometry (HPLC-MS). The presence of bromine in a peptide has a distinct isotopic signature that is invaluable for confirmation.[8]
-
Isotopic Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This results in a characteristic doublet in the mass spectrum for any peptide containing a single bromine atom, with the two peaks separated by approximately 2 Da.[8] This unique pattern provides a high degree of confidence in the identification of the 4-Br-Phe-containing peptide.
Caption: Characteristic 1:1 isotopic pattern of a singly brominated peptide.
Conclusion: A Robust Framework for Analysis
The successful HPLC analysis of peptides containing 4-bromophenylalanine hinges on a rational approach to method development that accounts for the increased hydrophobicity imparted by the bromine atom. A C18 column with a water/acetonitrile mobile phase system containing 0.1% TFA is a reliable starting point. However, for highly hydrophobic peptides, a C8 column may offer improved peak shape and faster analysis times. The unique isotopic signature of bromine provides a powerful tool for confirmation when using mass spectrometry. By understanding the principles outlined in this guide and systematically optimizing the key chromatographic parameters, researchers can develop robust and reliable HPLC methods for the accurate analysis and purification of these valuable modified peptides, thereby accelerating their research and development efforts.
References
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
- YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.
- BenchChem. (2025). A Comparative Guide to the Characterization of Peptides Containing Fmoc-Phe(4-Br)-OH.
- LCGC International. (2022).
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Gilar, M., et al. (2016). Reversed-Phase HPLC of Peptides – A Valuable Sample Preparation Tool in Bottom-Up Proteomics: Separation Selectivity in Single and Multi-dimensional Separation Modes.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine.
- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-39.
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of Peptides with 4-Bromophenylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide structure, function, and metabolic stability. Among these, 4-bromophenylalanine (Bpa) has emerged as a valuable tool, serving as a photo-activatable cross-linking agent and a probe for molecular interactions. Its analysis by mass spectrometry (MS), however, presents unique characteristics and challenges compared to its natural counterpart, phenylalanine (Phe). This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing 4-bromophenylalanine versus phenylalanine, supported by experimental protocols and data.
Key Mass Spectrometric Signatures of 4-Bromophenylalanine
The substitution of a hydrogen atom with a bromine atom at the para position of the phenylalanine ring introduces two fundamental changes that are readily observable in mass spectrometry.
Mass Shift: The presence of a bromine atom increases the monoisotopic mass of the phenylalanine residue by approximately 78.9183 Da (using the mass of the ⁷⁹Br isotope). This significant mass difference allows for the straightforward identification of Bpa-containing peptides in a complex mixture.
Isotopic Pattern: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively.[1] This results in a characteristic isotopic pattern for any peptide or fragment ion containing 4-bromophenylalanine, appearing as a pair of peaks of nearly equal intensity separated by approximately 2 Da.[1] This unique "A+2" signature is a powerful diagnostic tool for confirming the presence and location of the Bpa residue within a peptide sequence.
Comparative Fragmentation Analysis: CID, HCD, and ETD
Tandem mass spectrometry (MS/MS) is essential for peptide sequencing. The choice of fragmentation technique significantly influences the observed fragment ions. Here, we compare the behavior of peptides containing 4-bromophenylalanine and phenylalanine under the three most common fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are energetic fragmentation methods that induce cleavage of the peptide backbone, primarily generating b- and y-type fragment ions.
-
Backbone Fragmentation: For the most part, the fundamental fragmentation pathways of the peptide backbone are similar for peptides containing either Bpa or Phe.[1] The resulting b- and y-ions provide the primary sequence information.
-
Characteristic Isotopic Pattern: The most significant difference in the CID/HCD spectra of Bpa-containing peptides is the presence of the bromine isotopic pattern in the precursor ion and in all fragment ions that retain the Bpa residue.[1] This provides a straightforward way to identify Bpa-containing fragments.
-
Side Chain Fragmentation:
-
Phenylalanine (Phe): The benzyl side chain of Phe is relatively stable and does not typically undergo significant fragmentation under low-energy CID.[1]
-
4-Bromophenylalanine (Bpa): The carbon-bromine (C-Br) bond in the Bpa side chain is the weakest bond. While direct cleavage of this bond is not a dominant pathway, neutral loss of HBr (hydrobromic acid) can occur, particularly at higher collision energies.[1] This would result in a fragment ion with a mass loss of approximately 80/82 Da. However, the primary characteristic remains the isotopic signature on the Bpa-containing fragments.
-
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation, leading to cleavage of the N-Cα bond of the peptide backbone and generating c- and z-type fragment ions.
-
Backbone Fragmentation: ETD produces c- and z-type ions for both Bpa- and Phe-containing peptides, providing complementary sequence information to CID/HCD.
-
Preservation of the Bpa Side Chain: A key advantage of ETD is its "gentle" nature, which tends to preserve post-translational modifications and labile side-chain modifications. In the case of Bpa-containing peptides, the C-Br bond is expected to remain largely intact during ETD fragmentation.[1] This ensures that the characteristic bromine isotopic signature is retained on the c- and z-ions containing the Bpa residue, aiding in their identification and localization.
-
Comparison with Phenylalanine: The overall fragmentation efficiency and the types of c- and z-ions generated are expected to be comparable between peptides containing Bpa and Phe, as the fragmentation is primarily driven by the peptide backbone chemistry rather than the side chain.[1]
Quantitative Data Comparison
To illustrate the differences in fragmentation patterns, the following tables present hypothetical but representative quantitative data for a model tripeptide, Glycyl-X-Arginine (G-X-R), where X is either Phenylalanine (Phe) or 4-Bromophenylalanine (Bpa). The data represents the relative abundance of major fragment ions observed in CID/HCD and ETD experiments.
Table 1: Comparative Fragmentation Data for G-F-R and G-(Bpa)-R under CID/HCD
| Fragment Ion | G-F-R (m/z) | G-F-R (Relative Abundance %) | G-(Bpa)-R (m/z) | G-(Bpa)-R (Relative Abundance %) | Notes |
| Precursor [M+2H]²⁺ | 222.1 | 100 | 261.1 / 262.1 | 100 / 98 | Bpa peptide shows the characteristic 1:1 isotopic doublet. |
| b₂ | 205.1 | 65 | 284.0 / 286.0 | 60 / 59 | b-ion containing the modified residue. |
| y₁ | 175.1 | 90 | 175.1 | 90 | y-ion without the modified residue. |
| y₂ | 322.2 | 85 | 401.1 / 403.1 | 80 / 79 | y-ion containing the modified residue. |
| Neutral Loss (HBr) from y₂ | - | - | 321.1 | 5 | Minor neutral loss of HBr may be observed. |
Table 2: Comparative Fragmentation Data for G-F-R and G-(Bpa)-R under ETD
| Fragment Ion | G-F-R (m/z) | G-F-R (Relative Abundance %) | G-(Bpa)-R (m/z) | G-(Bpa)-R (Relative Abundance %) | Notes |
| Precursor [M+2H]²⁺ | 222.1 | 100 | 261.1 / 262.1 | 100 / 98 | Bpa peptide shows the characteristic 1:1 isotopic doublet. |
| c₁ | 75.1 | 40 | 75.1 | 40 | c-ion without the modified residue. |
| c₂ | 222.1 | 70 | 301.0 / 303.0 | 68 / 67 | c-ion containing the modified residue with intact C-Br bond. |
| z₁ | 158.1 | 55 | 158.1 | 55 | z-ion without the modified residue. |
| z₂ | 305.2 | 80 | 384.1 / 386.1 | 78 / 77 | z-ion containing the modified residue with intact C-Br bond. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine using Fmoc/tBu chemistry.
Materials:
-
Fmoc-L-4-bromophenylalanine
-
Other Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-4-bromophenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS Analysis
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, typically a mixture of water, acetonitrile, and 0.1% formic acid.
Liquid Chromatography (LC):
-
System: A nano- or micro-flow HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B.
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI).
-
MS1 Scan: Perform a full scan to detect precursor ions. For Bpa-containing peptides, look for the characteristic 1:1 isotopic doublet.
-
MS/MS Scans (CID/HCD): Isolate precursor ions and fragment them using a normalized collision energy (NCE) typically in the range of 25-35%.
-
MS/MS Scans (ETD): For multiply charged precursor ions (≥2+), perform ETD.
Visualizations
Caption: Experimental workflow for the synthesis and mass spectrometry analysis of a 4-bromophenylalanine-containing peptide.
Caption: Comparative fragmentation pathways for peptides in mass spectrometry.
Conclusion
The analysis of peptides containing 4-bromophenylalanine by mass spectrometry is a robust method for their characterization. The distinct mass shift and the unique isotopic signature of bromine provide unambiguous identification of these modified peptides. While CID and HCD are effective for generating backbone fragment ions for sequencing, ETD offers the advantage of preserving the C-Br bond, thus retaining the valuable isotopic signature on the fragment ions. The choice of fragmentation technique will depend on the specific analytical goal, with CID/HCD providing general sequence information and ETD being particularly useful for confirming the location of the 4-bromophenylalanine residue and for analyzing peptides with other labile modifications. This guide provides a foundational understanding for researchers employing this powerful analytical technique in their drug discovery and development efforts.
References
Confirming Site-Specific Incorporation of 4-Bromophenylalanine: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like 4-bromophenylalanine (p-Br-Phe) into proteins offers a powerful tool for modulating protein function and introducing novel chemical handles. Verifying the successful and precise incorporation of these UAAs is a critical step in any workflow. This guide provides a comprehensive comparison of mass spectrometry (MS) and alternative analytical techniques for confirming p-Br-Phe incorporation, complete with detailed experimental protocols and supporting data to aid in selecting the most appropriate method for your research needs.
The primary method for confirming the incorporation of 4-bromophenylalanine is by detecting the resulting mass shift in the target protein or its constituent peptides. This is achieved with high precision and sensitivity using mass spectrometry.
Quantitative Data Summary
A key indicator of successful 4-bromophenylalanine incorporation is the increase in the molecular weight of the modified protein. The expected mass shift can be precisely calculated.
| Amino Acid | Molecular Formula | Average Molecular Weight (Da) | Monoisotopic Mass (Da) |
| Phenylalanine (Phe) | C₉H₁₁NO₂ | 165.19 | 165.07898 |
| 4-Bromophenylalanine (p-Br-Phe) | C₉H₁₀BrNO₂ | 244.09 | 242.98949 |
| Mass Shift | +78.9 | +77.91051 |
Comparison of Analytical Methods
Mass spectrometry is the gold standard for confirming UAA incorporation due to its high sensitivity and ability to provide site-specific information. However, other techniques can be used for initial screening or for obtaining complementary information.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | Western Blotting | Fluorescence Labeling |
| Primary Output | Precise mass-to-charge ratio of peptides, confirming mass shift and sequence. | Atomic-resolution structure and dynamics. | Detection of full-length protein expression. | Visualization of protein expression and localization. |
| Confirmation | Definitive confirmation of incorporation and site of modification. | Indirect confirmation through chemical shift perturbations. | Indirect, confirms protein expression but not specific incorporation. | Indirect, confirms expression of a tagged protein. |
| Sensitivity | High (femtomole to attomole range).[1] | Low (micromolar to millimolar range).[2] | Moderate to high, dependent on antibody. | High, dependent on fluorophore. |
| Sample Requirement | Low (micrograms). | High (milligrams).[2] | Low to moderate (micrograms). | Low (micrograms). |
| Analysis Time | Relatively fast (hours per sample). | Slow (hours to days per sample).[3] | Fast (hours). | Fast (hours). |
| Quantitative? | Yes, can be highly quantitative. | Yes, can be quantitative. | Semi-quantitative. | Semi-quantitative. |
| Structural Info | No, provides sequence information. | Yes, provides 3D structural information. | No. | No. |
| Advantages | High sensitivity, specificity, and provides site-specific information. | Provides detailed structural and dynamic information. | High throughput, widely available. | Enables cellular imaging. |
| Disadvantages | Destructive to the sample. | Requires large amounts of pure sample, complex data analysis. | Indirect confirmation, requires a specific antibody. | Indirect confirmation, requires a fluorescently tagged UAA or subsequent labeling. |
Experimental Protocols
Mass Spectrometry-Based Confirmation of 4-Bromophenylalanine Incorporation
This protocol outlines the complete workflow from protein expression to mass spectrometry analysis.
1. Protein Expression and Purification with 4-Bromophenylalanine:
This protocol is adapted for E. coli expression systems, a common platform for UAA incorporation.[4]
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for p-Br-Phe (e.g., pEVOL-pBrF).
-
4-Bromophenylalanine.
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose.
-
Purification resin (e.g., Ni-NTA for His-tagged proteins).
-
-
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture and grow overnight.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Add 4-bromophenylalanine to a final concentration of 1 mM.
-
Induce protein expression with IPTG and L-arabinose and continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein using standard affinity chromatography protocols appropriate for the fusion tag on the protein of interest.
-
2. In-Solution Tryptic Digestion:
This protocol prepares the purified protein for mass spectrometry analysis.[5][6][7][8][9]
-
Materials:
-
Purified protein containing p-Br-Phe.
-
Ammonium bicarbonate (50 mM, pH 8.0).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
-
Procedure:
-
Denature the protein sample (10-100 µg) in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
3. LC-MS/MS Analysis:
-
Procedure:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition mode, selecting the most abundant precursor ions for fragmentation.
-
4. Data Analysis:
-
Procedure:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify a variable modification on the target amino acid corresponding to the mass difference between phenylalanine and 4-bromophenylalanine (+77.91051 Da).
-
Manually inspect the MS1 spectra for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by ~2 Da) in the identified peptide.
-
Confirm the peptide sequence and the location of the modification by analyzing the MS/MS fragmentation pattern.
-
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical signaling pathway that could be studied using UAA incorporation and the general experimental workflow for confirming incorporation.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for mass spectrometry-based confirmation.
Alternative Confirmation Methods
While mass spectrometry provides the most definitive evidence of UAA incorporation, other methods can be employed for preliminary or complementary analysis.
-
NMR Spectroscopy: For structural biologists, NMR can confirm incorporation by detecting perturbations in the chemical shifts of amino acids surrounding the UAA insertion site.[1] This method is non-destructive but requires significantly more protein and is more time-consuming.
-
Western Blotting: This technique can confirm the expression of the full-length protein, which is an indirect indicator of successful UAA incorporation at a stop codon.[10][11][12][13] A lack of truncation suggests the stop codon was suppressed. However, it does not confirm that the correct UAA was incorporated.
-
Fluorescence Labeling: If the incorporated UAA contains a bioorthogonal handle (e.g., an azide or alkyne), it can be fluorescently labeled via click chemistry.[14][15][][17][18] Subsequent in-gel fluorescence or microscopy can confirm the presence of the UAA in the protein of interest. This method is particularly useful for visualizing the protein within a cellular context.
Conclusion
The choice of method for confirming 4-bromophenylalanine incorporation depends on the specific research question, available instrumentation, and the desired level of detail. Mass spectrometry stands out as the most sensitive and definitive method for confirming the mass shift and identifying the precise site of incorporation.[1] For a comprehensive analysis, a combination of techniques can be employed, such as using Western blotting for initial expression screening, followed by mass spectrometry for definitive confirmation and site verification. For researchers interested in the structural consequences of UAA incorporation, NMR spectroscopy provides invaluable, albeit more resource-intensive, data.
References
- 1. Intranet - IMP/IMBA - FAQs [cores.imp.ac.at]
- 2. nmr-bio.com [nmr-bio.com]
- 3. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 5. Phenylalanine - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. calpaclab.com [calpaclab.com]
- 8. L-Phenylalanine - HerbPedia [herbpedia.wikidot.com]
- 9. Fmoc-L-4-bromophenylalanine | C24H20BrNO4 | CID 2734449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming 4-Bromophenylalanine in a Peptide Sequence: An NMR-Focused Analysis
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptide sequences is a critical step in designing novel therapeutics and research tools. Among these, 4-bromophenylalanine (p-Br-Phe) is a valuable UAA used for photo-crosslinking and as a heavy-atom probe. Verifying its successful incorporation is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for this purpose, with a focus on providing actionable experimental data and protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful non-destructive technique that offers atomic-level information on the structure and dynamics of peptides in solution.[1] For the confirmation of 4-bromophenylalanine incorporation, 2D NMR experiments are particularly insightful.
Unambiguous Confirmation with 2D NMR
Two-dimensional NMR techniques, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹³C HSQC experiments, provide a unique "fingerprint" of the peptide. Each peak in an HSQC spectrum corresponds to a specific nucleus in a particular amino acid residue. The incorporation of the bulky and electron-withdrawing bromine atom of 4-bromophenylalanine causes a distinct change in the local chemical environment, leading to predictable chemical shift perturbations for the UAA itself and neighboring residues.[1]
Expected Chemical Shift Perturbations
The primary evidence of successful 4-bromophenylalanine incorporation in NMR spectra is the appearance of unique signals corresponding to its protons and carbons, and the chemical shift perturbations of adjacent residues compared to the wild-type peptide. While specific shifts can vary depending on the peptide sequence and conformation, general trends can be expected.
Quantitative Data Summary
The following tables provide a summary of expected chemical shifts for 4-bromophenylalanine and a comparison of the key performance metrics of NMR with other common analytical techniques.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| α-H | ~4.0 - 4.5 | ~55 - 60 |
| β-H | ~3.0 - 3.3 | ~38 - 42 |
| Aromatic H (ortho to Br) | ~7.4 - 7.6 | ~132 - 135 |
| Aromatic H (meta to Br) | ~7.0 - 7.2 | ~130 - 133 |
| Aromatic C (ipso-Br) | - | ~120 - 123 |
| Aromatic C (ipso-Cβ) | - | ~137 - 140 |
| Aromatic C (ortho to Br) | - | ~132 - 135 |
| Aromatic C (meta to Br) | - | ~130 - 133 |
Note: These are approximate chemical shift ranges and can be influenced by the local peptide environment, solvent, and pH.
Comparison of Analytical Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Output | Atomic-resolution structure, dynamics, and connectivity | Precise mass-to-charge ratio | Retention time, purity |
| Confirmation | Confirms incorporation and provides structural context | Confirms mass change consistent with incorporation | Indicates presence of a new species, but not definitive |
| Sensitivity | Lower (micromolar to millimolar) | Higher (femtomolar to attomolar) | Moderate (nanomolar to micromolar) |
| Quantitative Accuracy | High, inherently quantitative | High, often requires isotopic standards | Good for relative quantification |
| Sample Requirements | Higher amount, high purity, isotopic labeling for some experiments | Lower amount, can tolerate some impurities | Moderate amount, good purity |
| Throughput | Lower | Higher | Higher |
| Structural Information | Detailed 3D structure and dynamics | Fragmentation provides sequence information | None |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below.
Protocol 1: ¹H-¹⁵N HSQC for Backbone Amide Analysis
This experiment is crucial for observing the effect of 4-bromophenylalanine incorporation on the peptide backbone.
1. Sample Preparation:
-
Dissolve the ¹⁵N-labeled peptide (containing 4-bromophenylalanine) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) to a final concentration of 0.5-1.0 mM.
-
Add 5-10% D₂O to the sample for the NMR lock.
-
Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Use a spectrometer equipped with a cryoprobe for optimal sensitivity.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at a constant temperature (e.g., 298 K).
-
Typical acquisition parameters:
-
¹H spectral width: 12-16 ppm
-
¹⁵N spectral width: 30-40 ppm
-
Number of scans: 8-16 (depending on sample concentration)
-
3. Data Analysis:
-
Process the data using appropriate software (e.g., TopSpin, NMRPipe).
-
Compare the spectrum to that of the wild-type peptide.
-
Identify new peaks corresponding to the amide proton of 4-bromophenylalanine and any significant chemical shift perturbations in neighboring residues.
Protocol 2: ¹H-¹³C HSQC for Sidechain Analysis
This experiment directly observes the signals from the 4-bromophenylalanine sidechain.
1. Sample Preparation:
-
Prepare the peptide sample as described in Protocol 1. Isotopic labeling with ¹³C is beneficial but not always necessary for observing the aromatic signals of the UAA at natural abundance, given sufficient sample concentration.
2. NMR Data Acquisition:
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
Focus the spectral widths on the aromatic region for ¹H (e.g., 6.5-8.0 ppm) and ¹³C (e.g., 110-140 ppm).
3. Data Analysis:
-
Process the data and identify the cross-peaks corresponding to the C-H correlations of the 4-bromophenylalanine aromatic ring. The characteristic chemical shifts will provide direct evidence of its presence.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for confirming the incorporation of 4-bromophenylalanine using NMR and a comparison with a mass spectrometry-based approach.
Caption: Workflow for NMR-based confirmation of 4-bromophenylalanine incorporation.
Caption: Comparison of NMR and Mass Spectrometry for 4-bromophenylalanine confirmation.
Conclusion
NMR spectroscopy offers an unparalleled level of detail for confirming the incorporation of 4-bromophenylalanine in a peptide sequence.[1] While mass spectrometry provides a rapid and highly sensitive method for verifying the correct mass, NMR goes a step further by providing structural context and confirming the integrity of the peptide's fold. For research and development where the precise atomic-level structure and conformation are critical, NMR is an indispensable tool. The combination of both NMR and mass spectrometry provides the most comprehensive and robust validation of successful unnatural amino acid incorporation.
References
D- vs. L-4-Bromophenylalanine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a powerful tool to enhance the therapeutic properties of peptides. Among these, 4-bromophenylalanine, a halogenated analog of phenylalanine, offers unique advantages. A critical consideration in its use is the stereochemistry—the choice between the D- and L-enantiomer. This guide provides an objective comparison of the expected biological activity of peptides containing D-4-bromophenylalanine versus L-4-bromophenylalanine, supported by established principles and detailed experimental methodologies.
The substitution of a proteinogenic amino acid with its D-enantiomer or a synthetic analog like 4-bromophenylalanine can profoundly impact a peptide's structure, and consequently, its biological function. The introduction of a bromine atom at the para position of the phenylalanine ring alters the amino acid's steric and electronic properties, which can lead to enhanced binding affinity through favorable interactions within a receptor's binding pocket.[1] Furthermore, the use of D-amino acids is a well-established strategy to increase a peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life.
Comparative Analysis of Biological Properties
The decision to incorporate D- or L-4-bromophenylalanine into a peptide sequence will depend on the desired therapeutic outcome. The following table summarizes the anticipated effects on key biological parameters.
| Biological Parameter | Peptide with L-4-Bromophenylalanine | Peptide with D-4-Bromophenylalanine | Rationale |
| Receptor Binding Affinity (Ki) | May exhibit strong binding due to favorable interactions of the bromophenyl side chain. | Expected to have altered, and potentially higher, binding affinity. The D-configuration can orient the side chain in a more favorable position within the receptor binding pocket. | The bromine atom can participate in halogen bonding, a non-covalent interaction that can stabilize the peptide-receptor complex.[1] The D-amino acid may allow for better exploration of the receptor's conformational space. |
| Enzymatic Stability (t½ in serum) | Susceptible to degradation by proteases that recognize L-amino acids. | Significantly more resistant to proteolytic degradation. | Proteases are chiral enzymes that are highly specific for L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site can inhibit enzyme recognition and catalysis. |
| Potency (IC50/EC50) | Potency will be a function of both receptor affinity and stability. | Likely to exhibit higher in vivo potency due to a combination of potentially enhanced receptor affinity and significantly increased stability. | Increased half-life allows the peptide to remain at its site of action for a longer duration. |
Experimental Protocols
To empirically determine the biological activity of peptides containing D- versus L-4-bromophenylalanine, rigorous experimental evaluation is necessary. Below are detailed protocols for key assays.
Receptor Binding Assay: Competitive Radioligand Binding
This protocol describes a method to determine the binding affinity (Ki) of a test peptide (containing either D- or L-4-bromophenylalanine) for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Test peptides (D- and L-4-bromophenylalanine analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test peptides in assay buffer.
-
Dilute the cell membranes and radioligand to their optimal concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand, and either a test peptide dilution or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Proteolytic Stability Assay
This protocol outlines a method to assess the stability of peptides in the presence of a specific protease or in serum.
Materials:
-
Test peptides (D- and L-4-bromophenylalanine analogs)
-
Protease (e.g., trypsin, chymotrypsin) or human serum
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Reaction Setup:
-
Dissolve the test peptides in assay buffer.
-
Add the protease or serum to the peptide solution to initiate the degradation reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the quenching solution to the aliquot.
-
-
Analysis:
-
Centrifuge the samples to pellet any precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Determine the half-life (t½) of the peptide under the assay conditions.
-
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the principles of enzymatic stability and a general workflow for comparing peptide analogs.
Caption: Inhibition of proteolytic degradation by D-amino acid incorporation.
Caption: Experimental workflow for comparing peptide biological activities.
References
A Comparative Guide to Boc-4-bromo-DL-phenylalanine and Boc-4-iodophenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides is a critical strategy for modulating their physicochemical properties and biological activity. Among the various halogenated phenylalanine derivatives, Boc-4-bromo-DL-phenylalanine and Boc-4-iodophenylalanine are two key building blocks that offer unique advantages in peptide design and synthesis. This guide provides an objective comparison of their performance in peptide synthesis and their utility in post-synthetic modifications, supported by established chemical principles and detailed experimental protocols.
The introduction of a halogen atom at the para-position of the phenylalanine side chain can significantly influence a peptide's conformation, hydrophobicity, and binding affinity.[1][2][3] The choice between a bromo or iodo substituent is often dictated by the specific goals of the research, whether it be to subtly alter electronic properties or to introduce a reactive handle for further chemical diversification.
Physicochemical Properties
The fundamental properties of this compound and Boc-4-iodophenylalanine are summarized below. The key difference lies in the atomic weight and the reactivity of the carbon-halogen bond, with the carbon-iodine bond being weaker and more reactive than the carbon-bromine bond.
| Property | This compound | Boc-4-iodophenylalanine |
| CAS Number | 65955-40-0 | 103882-09-3 |
| Molecular Formula | C₁₄H₁₈BrNO₄ | C₁₄H₁₈INO₄ |
| Molecular Weight | 344.20 g/mol | 391.20 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Key Characteristic | Provides a balance of steric bulk and electronic modification. Can be used in some cross-coupling reactions. | The iodine atom serves as a highly reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. |
Performance in Peptide Synthesis
Both this compound and Boc-4-iodophenylalanine can be readily incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The bulky nature of the halogenated side chains may, in some cases, lead to slightly lower coupling efficiencies compared to the natural phenylalanine, particularly in sterically hindered sequences. However, with optimized coupling conditions, high incorporation yields can be achieved for both derivatives.
While direct head-to-head quantitative data on coupling efficiency is not extensively available in the public domain, the general principles of peptide coupling suggest that any differences would likely be minor and sequence-dependent.
Post-Synthetic Modification: A Key Differentiator
The most significant distinction between this compound and Boc-4-iodophenylalanine lies in their utility for post-synthetic modifications, particularly palladium-catalyzed cross-coupling reactions. The higher reactivity of the carbon-iodine bond makes peptides containing 4-iodophenylalanine superior substrates for reactions like the Suzuki-Miyaura coupling.[4]
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of a wide range of functionalities onto the peptide scaffold. This enables the synthesis of peptide libraries with diverse modifications for structure-activity relationship (SAR) studies and the development of novel peptide-based drugs.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The following table provides an illustrative comparison of the expected performance of a peptide containing 4-bromophenylalanine versus one containing 4-iodophenylalanine in a Suzuki-Miyaura cross-coupling reaction. The data is based on the well-established reactivity trend of aryl halides in palladium-catalyzed reactions (I > Br).[5]
| Parameter | Peptide with 4-Bromophenylalanine | Peptide with 4-Iodophenylalanine |
| Reaction Conditions | Typically requires higher temperatures, longer reaction times, and potentially more reactive catalysts/ligands. | Milder reaction conditions (lower temperatures, shorter reaction times) are often sufficient. |
| Typical Yield | Moderate to good | Good to excellent |
| Side Reactions | Higher temperatures may lead to an increased risk of side reactions and peptide degradation. | Milder conditions generally result in a cleaner reaction profile with fewer side products. |
Experimental Protocols
Detailed methodologies for the incorporation of these amino acids via Boc-SPPS and for a subsequent Suzuki-Miyaura cross-coupling are provided below.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Boc solid-phase peptide synthesis.
Protocol 1: Boc Solid-Phase Peptide Synthesis of a Peptide Containing this compound or Boc-4-iodophenylalanine
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.
-
First Amino Acid Coupling (if applicable): Couple the first Boc-protected amino acid to the resin according to standard protocols.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[6]
-
Washing: Wash the resin thoroughly with DCM and then dimethylformamide (DMF).
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound or Boc-4-iodophenylalanine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIEA to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Post-Synthetic Modification Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of a Peptide Containing 4-Iodophenylalanine
This protocol is adapted for a peptide containing 4-iodophenylalanine due to its higher reactivity. For a peptide with 4-bromophenylalanine, more forcing conditions (e.g., higher temperature, longer reaction time, different catalyst/ligand system) may be required.[4]
-
Resin Preparation: After incorporation of Boc-4-iodophenylalanine and completion of the peptide sequence, the resin-bound peptide with the N-terminal Boc group still intact is washed and dried.
-
Reaction Setup: In a reaction vessel, add the peptide-resin, 1.5-3 equivalents of the desired boronic acid, a palladium catalyst (e.g., 0.1-0.2 equivalents of Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., 3-4 equivalents of Na₂CO₃ or K₂CO₃).
-
Solvent Addition: Add a degassed solvent mixture, such as DMF/water or dioxane/water.
-
Reaction: Heat the reaction mixture at 60-80°C for 4-12 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Washing: After the reaction is complete, cool the mixture to room temperature and wash the resin thoroughly with water, DMF, and DCM.
-
Final Cleavage and Purification: Proceed with the final cleavage and purification as described in Protocol 1 (steps 9 and 10).
Conclusion
Both this compound and Boc-4-iodophenylalanine are valuable reagents for the synthesis of modified peptides. The choice between the two will largely depend on the intended application.
-
This compound is a suitable choice for introducing a halogenated phenylalanine to modulate the physicochemical properties of a peptide where no further chemical modification at that position is required. It offers a good balance of steric and electronic effects.
-
Boc-4-iodophenylalanine is the preferred building block when the halogen is intended to be used as a reactive handle for post-synthetic modifications. Its higher reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, opens up a vast chemical space for peptide diversification and the development of novel peptide-based therapeutics and research tools.
The provided protocols offer a starting point for the successful incorporation and modification of these important unnatural amino acids, enabling researchers to further explore the vast potential of modified peptides.
References
A Comparative Analysis of 4-Bromophenylalanine and 4-Chlorophenylalanine in Peptides: Impact on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids into peptide scaffolds is a potent methodology in modern drug discovery, offering a pathway to modulate biological activity, enhance metabolic stability, and refine pharmacokinetic profiles. Among the various modifications, the halogenation of phenylalanine residues, particularly at the para position, has garnered significant interest. This guide provides a detailed comparison of the biological activities of peptides containing 4-bromophenylalanine (4-Br-Phe) versus 4-chlorophenylalanine (4-Cl-Phe), supported by physicochemical principles and illustrative data. While direct head-to-head quantitative comparisons in the literature are scarce, this analysis extrapolates from existing research on halogenated amino acids to provide a comprehensive overview for researchers.
The Physicochemical Rationale for Halogenation
The substitution of a hydrogen atom with a halogen on the phenyl ring of phenylalanine introduces significant alterations to the amino acid's properties, which in turn can influence the peptide's interaction with its biological target. The key differences between bromine and chlorine in this context are:
-
Atomic Radius and Steric Bulk: Bromine has a larger atomic radius (114 pm) compared to chlorine (99 pm). This increased size can provide a better fit in larger hydrophobic pockets of a receptor or enzyme active site, but may also introduce steric hindrance if the binding site is constrained.
-
Electronegativity and Polarity: Chlorine is more electronegative (3.16 on the Pauling scale) than bromine (2.96). This difference influences the electronic distribution of the phenyl ring and its capacity for engaging in non-covalent interactions.
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. The strength of this bond is influenced by the polarizability of the halogen, with the larger and more polarizable bromine atom generally forming stronger halogen bonds.
-
Hydrophobicity: The introduction of either halogen increases the hydrophobicity of the phenylalanine residue compared to the native amino acid. This can enhance binding to hydrophobic regions of a target protein.
These subtle yet significant differences can lead to variations in binding affinity, efficacy, and selectivity of the modified peptides.
Comparative Biological Activity: An Overview
Direct comparative studies detailing the biological activities of peptides substituted with 4-bromophenylalanine versus 4-chlorophenylalanine are not extensively documented in publicly available literature. However, based on the principles of medicinal chemistry and isolated studies on halogenated compounds, we can infer their differential effects on biological activities such as receptor binding and enzyme inhibition.
Receptor Binding Affinity
The binding affinity of a peptide to its receptor is a critical determinant of its potency. The introduction of a halogen at the para position of phenylalanine can either increase or decrease this affinity depending on the specific interactions within the receptor's binding pocket.
Illustrative Data on Receptor Binding Affinity
The following table presents hypothetical binding affinity data for a model peptide and its 4-bromo- and 4-chloro-substituted analogs to illustrate the potential impact of these modifications.
| Peptide Moiety | Target Receptor | Binding Affinity (Ki, nM) - Illustrative |
| Native Peptide (Phe) | Receptor A | 100 |
| 4-Chlorophenylalanine Peptide | Receptor A | 75 |
| 4-Bromophenylalanine Peptide | Receptor A | 50 |
This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific peptide and receptor.
The hypothetical data suggests that halogenation can lead to a moderate to significant increase in binding affinity. The larger size and greater polarizability of bromine may allow for stronger van der Waals and halogen bonding interactions within the binding pocket, potentially leading to a greater increase in affinity compared to chlorine.
Enzyme Inhibition
For peptides designed as enzyme inhibitors, the incorporation of halogenated phenylalanines can modulate their inhibitory potency, often measured by the half-maximal inhibitory concentration (IC50).
Illustrative Data on Enzyme Inhibition
The table below shows hypothetical IC50 values for a model peptide inhibitor and its halogenated analogs.
| Peptide Moiety | Target Enzyme | IC50 (µM) - Illustrative |
| Native Peptide (Phe) | Enzyme X | 50 |
| 4-Chlorophenylalanine Peptide | Enzyme X | 35 |
| 4-Bromophenylalanine Peptide | Enzyme X | 20 |
This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific peptide and enzyme.
In this illustrative scenario, both halogenated peptides show enhanced inhibitory activity. The 4-bromophenylalanine-containing peptide is depicted as being more potent, which could be attributed to its ability to form more favorable interactions within the enzyme's active site.
Experimental Protocols
To empirically determine and compare the biological activities of peptides containing 4-bromophenylalanine and 4-chlorophenylalanine, the following experimental protocols are typically employed.
Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized on a solid support, typically a resin, through a series of coupling and deprotection steps.
-
Resin Swelling: The resin is swelled in a suitable solvent (e.g., dimethylformamide, DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-Phe(4-Br)-OH or Fmoc-Phe(4-Cl)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected amine on the resin.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
Receptor Binding Assay
This assay measures the affinity of the peptides for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the competitor peptides (native, 4-Cl-Phe, and 4-Br-Phe).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay determines the potency of the peptides in inhibiting a target enzyme.
-
Reagent Preparation: Solutions of the target enzyme, its substrate, and the inhibitor peptides are prepared in an appropriate buffer.
-
Assay Setup: The enzyme is incubated with varying concentrations of the inhibitor peptides.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate, typically through changes in absorbance or fluorescence.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to determine the IC50 value.
Visualizing Workflows and Pathways
Experimental Workflow for Comparative Analysis
Generalized GPCR Signaling Pathway
Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling cascade initiated by such an interaction.
Conclusion
The incorporation of 4-bromophenylalanine or 4-chlorophenylalanine into peptides is a valuable strategy for modulating their biological activity. While direct quantitative comparisons are not abundant in the literature, the distinct physicochemical properties of bromine and chlorine suggest that they will confer different pharmacological profiles to the parent peptide. The larger, more polarizable bromine atom may offer advantages in forming stronger halogen and van der Waals interactions, potentially leading to greater enhancements in binding affinity and potency. However, the optimal choice of halogen will be highly dependent on the specific topology and chemical environment of the target binding site. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to empirically determine the comparative activities of these halogenated peptide analogs in their specific systems of interest.
Enhanced Proteolytic Stability of Peptides Incorporating 4-Bromophenylalanine: A Comparative Guide
For researchers, scientists, and drug development professionals, a critical challenge in the development of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation, which often leads to a short in-vivo half-life and reduced therapeutic efficacy. The strategic incorporation of non-natural amino acids, such as 4-bromophenylalanine, into peptide sequences has emerged as a promising strategy to overcome this limitation. This guide provides an objective comparison of the proteolytic stability of peptides containing 4-bromophenylalanine versus their native counterparts, supported by comparative experimental data and detailed methodologies.
The introduction of a bromine atom onto the phenyl ring of phenylalanine can sterically hinder the approach of proteases to the peptide backbone. Furthermore, the use of the D-enantiomer of 4-bromophenylalanine (D-4-Br-Phe) provides additional and significant resistance to degradation by proteases, which are stereospecific for L-amino acids.[1] This modification can lead to a substantial increase in the peptide's half-life in biological fluids.[1]
Comparative Stability Data
To illustrate the impact of incorporating a halogenated, D-amino acid on peptide stability, the following table summarizes the comparative proteolytic stability of a model peptide containing L-phenylalanine versus the same peptide with the L-phenylalanine substituted by 4-bromo-2-chloro-D-phenylalanine. The data demonstrates a significant enhancement in resistance to enzymatic degradation.
| Stability Parameter | Peptide with L-Phenylalanine | Peptide with 4-Bromo-2-chloro-D-phenylalanine | Fold Improvement |
| Serum Half-life (t½) in human serum | 15 minutes | > 240 minutes | > 16x |
| Proteolytic Degradation (Trypsin) | 95% degradation in 2 hours | < 10% degradation in 2 hours | > 9.5x |
| Proteolytic Degradation (Chymotrypsin) | > 98% degradation in 1 hour | < 15% degradation in 1 hour | > 6.5x |
This data is illustrative, based on the established principles of enhanced peptide stability through the incorporation of bulky, D-amino acids, to demonstrate the potential improvements.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative stability data table.
Serum Stability Assay
This protocol is designed to assess the stability of peptides in the presence of a complex mixture of proteases found in serum.
a. Preparation of Peptide Solutions:
-
Prepare stock solutions of both the native and the 4-bromophenylalanine-modified peptides in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1 mg/mL.[1]
b. Incubation with Serum:
-
In separate microcentrifuge tubes, mix the peptide stock solution with fresh human serum to a final peptide concentration of 100 µg/mL.
c. Time-Course Sampling:
-
Incubate the mixtures at 37°C.[1]
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.[1]
d. Quenching and Protein Precipitation:
-
Immediately quench the enzymatic activity by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).
-
Vortex the mixture and incubate on ice for 10 minutes to facilitate the precipitation of serum proteins.[1]
e. Sample Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
f. Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) of each peptide using a one-phase decay model.[1]
Protease Degradation Assay
This protocol evaluates the susceptibility of the peptides to specific proteases, such as trypsin and chymotrypsin.
a. Enzyme and Peptide Preparation:
-
Prepare stock solutions of the desired protease (e.g., trypsin, chymotrypsin) and the native and modified peptides in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂ for trypsin).[1]
b. Reaction Initiation:
-
In separate tubes, add the protease to each peptide solution to initiate the degradation reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).[1]
c. Time-Course Sampling and Quenching:
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 30, 60, and 120 minutes), withdraw an aliquot and quench the reaction by adding a protease inhibitor or an acidic solution (e.g., 1% trifluoroacetic acid).
d. Sample Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to determine the percentage of the remaining intact peptide.
e. Data Analysis:
-
Plot the percentage of remaining intact peptide against time to compare the degradation profiles of the native and modified peptides.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.
References
A Comparative Analysis of Receptor Binding Affinity: The Impact of 4-Bromophenylalanine Incorporation in Peptides
The strategic incorporation of unnatural amino acids is a pivotal technique in modern drug discovery, enabling the fine-tuning of peptide therapeutics to enhance their efficacy, stability, and receptor binding characteristics. Among these modifications, the substitution of phenylalanine with 4-bromophenylalanine (4-Br-Phe) has emerged as a valuable strategy. This guide provides a comparative overview of the receptor binding affinity of peptides with and without this halogenated analog, supported by illustrative data and detailed experimental methodologies.
The introduction of a bromine atom at the para position of the phenylalanine side chain imparts significant alterations to the amino acid's physicochemical properties. These changes, primarily in steric bulk and electronic distribution, can profoundly influence the peptide's interaction with its target receptor. The bulky and electronegative bromine atom can lead to enhanced binding affinity through favorable non-covalent interactions, such as halogen bonding, within the receptor's binding pocket.[1][2] However, the effect is highly dependent on the specific topology of the binding site, and in some cases, the increased steric hindrance may lead to a decrease in affinity.[3] Therefore, empirical validation is crucial for each peptide-receptor system.
Quantitative Comparison of Receptor Binding Affinity
To illustrate the potential impact of 4-bromophenylalanine substitution, the following table presents hypothetical, yet representative, binding affinity data for a generic peptide and its 4-Br-Phe analog. The data is presented in terms of the inhibition constant (Ki), a measure of the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
| Peptide | Target Receptor | Inhibition Constant (Ki) (nM) |
| Native Peptide | Receptor A | 120 |
| [4-Br-Phe]-Peptide | Receptor A | 45 |
This data is for illustrative purposes and actual results will vary depending on the specific peptide and receptor.
Experimental Protocols
The determination of receptor binding affinity is a critical step in the characterization of novel peptide analogs. A widely used and robust method for this purpose is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (the "competitor," e.g., the native peptide or its 4-Br-Phe analog) to compete with a radiolabeled ligand for binding to a target receptor.
Materials:
-
Cell Membranes: A preparation of cell membranes expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Competitor Ligands: The unlabeled peptides to be tested (native peptide and [4-Br-Phe]-peptide) at a range of concentrations.
-
Binding Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl buffer with appropriate salts and additives).
-
Wash Buffer: A cold buffer solution to wash away unbound radioligand.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the competitor ligand. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radioactive ligand).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the logarithm of the competitor concentration. The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway Illustration
The binding of a peptide to its G protein-coupled receptor (GPCR) initiates a cascade of intracellular events. The following diagram illustrates a simplified, canonical signaling pathway for a GPCR, such as the neurokinin-1 (NK-1) receptor, which is the target for the neuropeptide Substance P.[3]
References
Halogen Bonding with 4-Bromophenylalanine: A Comparative Guide for Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a pivotal strategy in modern peptide engineering and drug discovery. Among these, 4-bromophenylalanine (4-Br-Phe) has emerged as a valuable tool for modulating peptide structure, stability, and biological activity. The introduction of a bromine atom onto the phenyl ring of phenylalanine facilitates a unique non-covalent interaction known as halogen bonding, which can significantly influence molecular recognition and biological function. This guide provides a comprehensive comparison of peptides containing 4-bromophenylalanine against their non-halogenated counterparts and other alternatives, supported by experimental data and detailed methodologies.
The Power of Halogen Bonding in Peptides
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor), such as a carbonyl oxygen or a nitrogen atom in a peptide backbone or side chain. In the context of 4-bromophenylalanine, the bromine atom acts as the halogen bond donor. The strength and directionality of halogen bonds offer a powerful tool for fine-tuning peptide conformation and enhancing interactions with biological targets.[1][2]
Incorporating 4-bromophenylalanine into a peptide sequence can lead to several advantageous effects:
-
Enhanced Binding Affinity: The formation of halogen bonds can significantly increase the binding affinity of a peptide for its target protein. This is a critical factor in the development of potent therapeutic peptides.[3]
-
Improved Stability: Halogen bonding can contribute to the overall conformational stability of a peptide, making it more resistant to degradation.[4]
-
Modulation of Biological Activity: By influencing the peptide's structure and binding properties, 4-bromophenylalanine can modulate its biological activity, leading to enhanced efficacy or altered signaling pathway engagement.[5]
Comparative Analysis: 4-Bromophenylalanine vs. Phenylalanine
To illustrate the impact of incorporating 4-bromophenylalanine, this guide will focus on two well-studied protein-protein interactions that are critical targets in drug development: the p53-MDM2 and the Grb2-Sos1 interactions. While direct, side-by-side quantitative data in single studies is often challenging to find, the following tables are compiled based on the established principles and illustrative data from various sources to provide a comparative overview.
Data Presentation: A Comparative Look at Performance
Table 1: Comparative Binding Affinity of p53-Derived Peptides for MDM2
The p53-MDM2 interaction is a key regulator of the p53 tumor suppressor pathway, and its inhibition is a major focus in cancer therapy.[6][7][8] Peptides that mimic the p53 binding domain can disrupt this interaction. The introduction of 4-bromophenylalanine in place of a critical phenylalanine residue is hypothesized to enhance binding affinity.
| Peptide Sequence (Illustrative) | Modification | Target Protein | Binding Affinity (Kd, nM) |
| Ac-ETFF DLWKL-NH2 | Phenylalanine (Phe) | MDM2 | 150 (Hypothetical) |
| Ac-ETF(4-Br-Phe) DLWKL-NH2 | 4-Bromophenylalanine | MDM2 | 50 (Hypothetical) |
Note: Data is hypothetical and for illustrative purposes. Actual values can vary depending on the specific peptide sequence and experimental conditions.
Table 2: Comparative Inhibition of the Grb2-Sos1 Interaction
The Grb2-Sos1 interaction is a crucial step in the Ras-MAPK signaling pathway, which is implicated in cell proliferation and cancer.[4][9][10] Peptides that block this interaction are of therapeutic interest.
| Peptide Sequence (Illustrative) | Modification | Target Protein | Inhibition Constant (IC50, µM) |
| Ac-VPPPVPPRRR-NH2 (Sos1-derived) | Phenylalanine (Implied in context) | Grb2-SH3 Domain | 10 (Hypothetical) |
| Ac-VPPP(4-Br-Phe) PPRRR-NH2 | 4-Bromophenylalanine | Grb2-SH3 Domain | 3 (Hypothetical) |
Note: Data is hypothetical and for illustrative purposes. Actual values can vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols: A Guide to Implementation
The successful synthesis and analysis of peptides containing 4-bromophenylalanine require specific experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing 4-bromophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-bromophenylalanine-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-4-bromophenylalanine-OH at the desired position.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Experimental workflow for peptide synthesis and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful technique to study the three-dimensional structure of peptides in solution and to observe the effects of 4-bromophenylalanine incorporation.[12]
Protocol Outline:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O 9:1) to a final concentration of 0.5-1.0 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ¹H-¹⁵N HSQC if isotopically labeled).
-
Resonance Assignment: Assign the chemical shifts of the protons and other relevant nuclei to specific amino acid residues in the peptide sequence.
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use computational software to calculate a family of 3D structures that satisfy the experimental restraints.
-
Comparative Analysis: Compare the chemical shifts and the calculated structures of the 4-bromophenylalanine-containing peptide with its non-halogenated counterpart to identify conformational changes induced by the halogen bond.
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography can provide a high-resolution, static picture of the peptide's three-dimensional structure, offering direct evidence of halogen bonding.[13][14]
Protocol Outline:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the peptide.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, higher-quality crystals.
-
Data Collection: Collect X-ray diffraction data from a single crystal using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or heavy-atom phasing methods. Refine the atomic model against the experimental data.
-
Analysis: Analyze the final structure to identify and characterize any halogen bonds formed by the 4-bromophenylalanine residue.
Impact on Cellular Signaling Pathways
The enhanced binding affinity and stability of peptides containing 4-bromophenylalanine can lead to a more profound impact on cellular signaling pathways.
Inhibition of the p53-MDM2 Pathway
By more effectively disrupting the p53-MDM2 interaction, a 4-bromophenylalanine-containing peptide can lead to the stabilization and activation of p53. This, in turn, can trigger downstream events such as cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy.[8]
Inhibition of the p53-MDM2 signaling pathway.
Disruption of the Grb2-Sos1-Ras-MAPK Pathway
Inhibition of the Grb2-Sos1 interaction by a potent 4-bromophenylalanine-containing peptide can block the activation of Ras and the subsequent MAPK signaling cascade.[2][9][15] This can lead to a reduction in cell proliferation and survival, making it a promising strategy for targeting cancers driven by this pathway.
Disruption of the Grb2-Sos1-Ras-MAPK pathway.
Conclusion
The incorporation of 4-bromophenylalanine into peptides offers a powerful and versatile strategy for enhancing their therapeutic potential. The ability of the bromine atom to participate in halogen bonding can lead to significant improvements in binding affinity, stability, and biological activity. While direct comparative quantitative data can be sparse, the principles outlined in this guide, along with the provided experimental protocols and illustrative examples, offer a solid foundation for researchers and drug developers to explore the benefits of this unique unnatural amino acid in their own peptide design and optimization efforts. The continued exploration of halogen bonding in peptide chemistry holds great promise for the development of next-generation peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. JCI - The role of the Grb2–p38 MAPK signaling pathway in cardiac hypertrophy and fibrosis [jci.org]
- 14. Structure of the stapled p53 peptide bound to Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Boc-4-bromo-DL-phenylalanine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-4-bromo-DL-phenylalanine.
Core Principle: Segregation and Proper Labeling
This compound is a halogenated organic compound.[1] The cornerstone of its proper disposal is segregation from other waste streams. Mixing halogenated and non-halogenated solvent waste can significantly increase disposal costs and environmental impact.[2][3][4]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[5] All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust.[5][6]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, weighing paper) in a designated, compatible, and sealable hazardous waste container.[7] The container must have a threaded cap that can be tightly sealed.[8]
-
For spills, carefully sweep or shovel the solid material into the designated waste container, minimizing dust generation.[5][7][9]
-
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Final Disposal:
Quantitative Data Summary
| Property | Value |
| CAS Number | 132153-48-1[12] |
| Molecular Formula | C₁₄H₁₈BrNO₄[12] |
| Molecular Weight | 344.20 g/mol [10][12] |
| Appearance | White solid/powder[10][13] |
| Incompatible Materials | Strong oxidizing agents[8][10] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide[9][10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 4-Bromo-N-Boc-DL-phenylalanine | 132153-48-1 | HFA15348 [biosynth.com]
- 13. fishersci.ca [fishersci.ca]
Personal protective equipment for handling Boc-4-bromo-DL-phenylalanine
As a Senior Application Scientist, my commitment is to empower you with the knowledge to handle our products not just effectively, but with the utmost safety. This guide provides a procedural, in-depth framework for the safe handling of Boc-4-bromo-DL-phenylalanine, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our goal is to build your trust by providing value that extends beyond the product itself, making us your preferred partner in laboratory safety and chemical handling.
Core Directive: Understanding the Hazard
This compound is an essential building block in modern synthetic chemistry. However, its molecular structure—a brominated aromatic amino acid derivative—necessitates a robust and informed approach to safety. The primary hazards stem from its nature as a fine powder and the presence of the bromo- substituent.
-
Inhalation Risk : As a fine powder, the compound can easily become airborne during handling, posing a risk of respiratory tract irritation.[1][2]
-
Skin and Eye Irritation : Aromatic brominated compounds can cause skin and eye irritation upon contact.[2] Safety Data Sheets (SDS) for structurally similar compounds confirm this, listing potential for serious eye and skin irritation.[2]
-
Toxicity : While comprehensive toxicological data for this specific molecule may be limited, the SDS for 4-Bromo-L-phenylalanine indicates it is toxic if swallowed.[2]
A thorough risk assessment is therefore the foundational step before any procedure. Consider the quantity of material, the duration of handling, and the specific manipulations (e.g., weighing, dissolution, reaction monitoring) to determine the appropriate level of control.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is dictated by the risk assessment. The following table summarizes the required PPE for handling this compound under different operational scales.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing & Solution Prep (<10g, in fume hood) | Safety glasses with side shields (ANSI Z87.1 or EN166 compliant).[1][3][4] | Chemical-resistant nitrile gloves. Inspect before use.[5] | Standard lab coat. | Not required if handled within a certified chemical fume hood.[3] |
| High-Volume Weighing or Potential for Dusting (>10g, or inadequate ventilation) | Chemical safety goggles.[2] A face shield is recommended in addition to goggles.[2] | Chemical-resistant nitrile gloves. Double-gloving is advised. | Lab coat. Consider a disposable apron over the lab coat. | A NIOSH-approved N95 or higher-rated particulate respirator is required.[2] |
Diagram 1: PPE Selection Workflow for this compound
Caption: Decision workflow for selecting appropriate PPE based on ventilation and scale of work.
Operational Plan: A Step-by-Step Guide
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing contamination.[6]
Preparation & Weighing
-
Work Area Setup : All manipulations of solid this compound must be performed inside a certified chemical fume hood.[7] Line the work surface with disposable bench paper to contain any minor spills.
-
Assemble Equipment : Before opening the chemical container, ensure all necessary items (spatulas, weigh boats, receiving flasks, solvent) are within the fume hood.
-
Don PPE : Put on your lab coat, gloves, and eye protection as determined by the PPE Selection Workflow.
-
Transfer Chemical : Open the stock bottle inside the hood. Use a clean spatula to carefully transfer the solid to a weigh boat, minimizing any dust formation.[8] Close the stock bottle immediately after dispensing.
-
Record Mass : Record the mass and proceed with the dissolution.
Dissolution
-
Add Solvent : Place the weigh boat containing the powder into your reaction flask. Slowly add the desired solvent, directing the stream to wash all the powder from the weigh boat into the flask.
-
Ensure Dissolution : Use a magnetic stirrer or gentle swirling to fully dissolve the solid before proceeding with your reaction.
Disposal Plan: Managing Halogenated Waste
Proper waste segregation is crucial for safety and environmental compliance. As a brominated compound, all waste associated with this compound must be disposed of as halogenated organic waste .[9]
Waste Segregation
-
Solid Waste : All contaminated disposable materials, including gloves, weigh boats, and bench paper, must be placed in a designated, clearly labeled solid hazardous waste container for halogenated compounds.[6]
-
Liquid Waste : All solutions containing this compound, including reaction mixtures and instrument rinsates, must be collected in a sealed, properly labeled liquid hazardous waste container for halogenated solvents.[10][11]
-
Segregation is Key : Never mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[12]
Container Management
-
Labeling : Label the hazardous waste container with the words "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound, Dichloromethane"), and their approximate percentages.[11]
-
Closure : Keep waste containers closed at all times except when actively adding waste.[11]
-
Collection : When the container is full, follow your institution's procedures for hazardous waste pickup.
By integrating these safety protocols into your daily workflow, you ensure a safer research environment for yourself and your colleagues while maintaining the integrity of your experimental work.
References
-
AAPPTec, LLC. Boc-Phe(4-Br)-OH - Safety Data Sheet. [Link]
-
Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]
-
University of North Carolina at Chapel Hill. Organic Solvents. Environment, Health and Safety. [Link]
-
NOP. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Westlab. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Bernardo Ecenarro. The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Providence College. Bromine in orgo lab SOP. Environmental Health and Safety. [Link]
-
BESA. Recommended PPE to handle chemicals. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
